Pam3CSK4 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S.C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABEPVGXYOKOG-UDFJXRDYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H157F3N10O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1624.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pam3CSK4 TFA: A Technical Guide to a Potent TLR1/TLR2 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). The trifluoroacetate (TFA) salt form of Pam3CSK4 enhances its stability and solubility in aqueous solutions, facilitating its use in a wide range of in vitro and in vivo experimental settings. By activating the TLR1/TLR2 signaling cascade, Pam3CSK4 initiates a downstream signaling pathway that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines and chemokines. This makes it an invaluable tool for studying innate immunity, inflammation, and host-pathogen interactions, as well as for the development of novel vaccine adjuvants and immunomodulatory therapeutics.
Core Function: TLR1/TLR2 Agonism
Pam3CSK4's primary function is to act as a selective agonist of the TLR1/TLR2 complex.[1] This interaction occurs at the cell surface of various immune cells, including monocytes, macrophages, and dendritic cells. The binding of Pam3CSK4 to the TLR1/TLR2 heterodimer triggers a conformational change that initiates a MyD88-dependent signaling pathway. This cascade involves the recruitment of adaptor proteins and the activation of downstream kinases, ultimately leading to the activation of NF-κB and the transcription of genes involved in the inflammatory response.
Quantitative Data Summary
The biological activity of this compound is concentration-dependent and can vary based on the cell type and experimental conditions. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Cell Type/System | Species | Reference |
| EC50 | 0.47 ng/mL | Human TLR1/2 expressing cells | Human | [2][3] |
| Working Concentration | 10 - 100 ng/mL | General cell stimulation | Various | [1] |
| Working Concentration | 50 ng/mL | Human monocytes | Human | [4] |
| Working Concentration | 100 - 1000 ng/mL | THP-1 monocytic cells | Human | [5][6] |
| Working Concentration | 0.5 - 1 µg/mL | Mouse B cells | Mouse | [7][8] |
| Cytokine Induction | Increased TNF-α and IL-6 production | RAW 264.7 macrophages | Mouse | [9] |
| Cytokine Induction | Down-regulation of IL-1β, TNF-α, and IL-8 | Pam3CSK4-tolerized THP-1 cells | Human | [5][6] |
| In Vivo Dosage | 5 mg/kg (intraperitoneal) | Neonatal mice | Mouse | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Pam3CSK4-Induced TLR1/TLR2 Signaling Pathway
Caption: MyD88-dependent signaling cascade initiated by Pam3CSK4.
General Experimental Workflow for Cell Stimulation
Caption: Workflow for studying cellular responses to Pam3CSK4.
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is typically prepared by reconstituting the lyophilized powder in an appropriate solvent.
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) or sterile, endotoxin-free water
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of DMSO or water. For very hydrophobic peptides, it is recommended to first dissolve in a small amount of DMSO and then dilute with water to the desired concentration.[1]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
In Vitro Cell Stimulation Protocol
This protocol provides a general guideline for stimulating cultured cells, such as macrophages or monocytic cell lines (e.g., THP-1), with this compound.
-
Reagents and Materials:
-
Appropriate cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
96-well or 24-well tissue culture plates
-
This compound working solution (diluted from stock in complete medium)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
One day prior to stimulation, seed the cells into a tissue culture plate at a desired density (e.g., 25,000 cells/well for a 96-well plate).[10] Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, prepare the this compound working solutions by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10, 100, 1000 ng/mL).
-
Carefully aspirate the old medium from the wells.
-
Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C with 5% CO2.[1]
-
After incubation, harvest the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA analysis.
-
NF-κB Activation Assay (Luciferase Reporter)
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB responsive promoter.
-
Reagents and Materials:
-
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of approximately 25,000 to 30,000 cells per well.[10][11] Allow them to attach overnight.
-
Stimulate the cells with various concentrations of this compound for a suitable duration, typically 5-6 hours.[10]
-
After the incubation period, prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (e.g., 100 µL per well).[10]
-
Incubate at room temperature for approximately 15-30 minutes to allow for cell lysis and the luciferase reaction to stabilize.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
The results are typically expressed as fold induction of luciferase activity compared to unstimulated control cells.[10]
-
Cytokine Measurement by ELISA
A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a common method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants collected from the stimulation experiment.
-
Reagents and Materials:
-
Cell culture supernatants from the stimulation experiment.
-
ELISA plate (e.g., 96-well high-binding plate).
-
Capture antibody (specific for the cytokine of interest).
-
Detection antibody (biotinylated, specific for the cytokine).
-
Recombinant cytokine standard.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent/blocking buffer (e.g., PBS with 10% FBS).[12]
-
Plate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Coating: Coat the wells of the ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[12]
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with assay diluent for at least one hour to prevent non-specific binding.[12]
-
Sample and Standard Incubation: Wash the plate. Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for two hours at room temperature.[12]
-
Detection Antibody: Wash the plate five times. Add the biotinylated detection antibody to each well and incubate for one hour at room temperature.[12]
-
Streptavidin-HRP: Wash the plate five times. Add Streptavidin-HRP conjugate to each well and incubate for one hour.[12]
-
Development: Wash the plate seven times. Add the TMB substrate to each well and incubate in the dark until a color change is observed.[12]
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader. The concentration of the cytokine in the samples can be determined by interpolating from the standard curve.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
An In-depth Technical Guide to the Mechanism of Action of Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pam3CSK4 TFA (Tripalmitoyl-S-glyceryl-cysteine-serine-lysine-lysine-lysine-lysine, trifluoroacetic acid salt) is a synthetic lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer. By mimicking the acylated N-terminus of bacterial lipoproteins, this compound potently activates the innate immune system, primarily through the MyD88-dependent signaling pathway. This activation culminates in the induction of pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to the production of a wide array of cytokines and chemokines. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailed experimental protocols for its study, and quantitative data to support further research and development.
Introduction to this compound
Pam3CSK4 is a synthetic triacylated lipopeptide that is a well-established tool for studying TLR2/TLR1 signaling.[1] It is a potent activator of the pro-inflammatory transcription factor NF-κB.[1] The recognition of Pam3CSK4 is mediated by the heterodimerization of TLR2 and TLR1, which then triggers a downstream signaling cascade.[1]
Core Mechanism of Action: TLR2/TLR1 Signaling
The primary mechanism of action of this compound involves its binding to the extracellular domains of TLR1 and TLR2, inducing their heterodimerization. This conformational change initiates a signaling cascade that is predominantly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).
The MyD88-Dependent Pathway
Upon ligand binding and receptor dimerization, the Toll-interleukin 1 receptor (TIR) domains of TLR1 and TLR2 associate with the TIR domain of MyD88. This recruitment initiates a series of protein-protein interactions:
-
IRAK Recruitment and Phosphorylation: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1. IRAK4, a serine/threonine kinase, phosphorylates and activates IRAK1.
-
TRAF6 Activation: Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the K63-linked polyubiquitination of TRAF6 and other substrates.
-
TAK1 Complex Activation: The polyubiquitin chains on TRAF6 serve as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which consists of TAK1, TAB1, and TAB2.
-
Activation of IKK and MAPK Cascades: Activated TAK1 is a central kinase that phosphorylates and activates two major downstream pathways:
-
The IκB Kinase (IKK) Complex: TAK1 phosphorylates IKKβ, a subunit of the IKK complex (comprising IKKα, IKKβ, and NEMO/IKKγ).
-
Mitogen-Activated Protein Kinase (MAPK) Kinases (MKKs): TAK1 also phosphorylates MKKs, such as MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases, respectively. The ERK MAPK pathway is also activated, though the precise upstream kinases can vary.
-
Transcription Factor Activation
The activation of the IKK complex and MAP kinases leads to the activation of key transcription factors:
-
NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
-
AP-1 Activation: The MAPK cascades (JNK, p38, and ERK) phosphorylate and activate components of the AP-1 transcription factor family, such as c-Jun and c-Fos. AP-1 also plays a crucial role in the expression of inflammatory genes.
Potential for a TRIF-Dependent Component
While the MyD88-dependent pathway is the canonical signaling route for TLR2, some evidence suggests that Pam3CSK4 treatment can lead to an increase in the gene expression of TIR-domain-containing adapter-inducing interferon-β (TRIF). However, TLR2 signaling is generally considered to be MyD88-dependent.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Pam3CSK4.
Table 1: Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC50 (human TLR1/2) | 0.47 ng/mL | Human embryonic kidney (HEK) 293 cells | [2][3][4] |
Table 2: Pam3CSK4-Induced Cytokine Production in Dendritic Cells
| Cytokine | Concentration of Pam3CSK4 | Incubation Time | Fold Increase/Concentration | Cell Type | Reference |
| BAFF (soluble) | 10 µg/mL | 72 h | ~400 pg/mL | Mouse Dendritic Cells | [5] |
| IL-1β | 10 µg/mL | 24 h | Potent Induction | Monocyte-derived Dendritic Cells | [6] |
| IL-6 | 10 µg/mL | 24 h | Potent Induction | Monocyte-derived Dendritic Cells | [6] |
| IL-10 | 10 µg/mL | 24 h | Potent Induction | Monocyte-derived Dendritic Cells | [6] |
| IL-12p70 | 10 µg/mL | 24 h | Potent Induction | Monocyte-derived Dendritic Cells | [6] |
| TNF-α | 10 µg/mL | 24 h | Potent Induction | Monocyte-derived Dendritic Cells | [6] |
Table 3: Pam3CSK4-Induced Cytokine Production in Macrophages and Monocytes
| Cytokine | Concentration of Pam3CSK4 | Incubation Time | Fold Increase/Concentration | Cell Type | Reference |
| TNF-α | 100 ng/mL | 24 h | High Induction | RAW 264.7 Macrophages | [7] |
| IL-6 | 50 ng/mL | 2 h | Significant Release | Differentiated Human Macrophages | [8] |
| IL-8 | 10 ng/mL | Not specified | Significantly higher in diabetic group | Neonatal Monocytes | [9] |
| TNF-α | 10 ng/mL | Not specified | Significantly higher in diabetic group | Neonatal Monocytes | [9] |
| IL-1β | 50 ng/mL | Not specified | ~1.3 ng/mL | Human Monocytes | [10] |
| IL-10 | 50 ng/mL | Not specified | ~1.0 ng/mL | Human Monocytes | [10] |
Experimental Protocols
Detailed methodologies for key experiments to study the mechanism of action of Pam3CSK4 are provided below.
Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the detection of phosphorylated JNK, p38, and ERK in macrophage cell lines (e.g., RAW 264.7) following Pam3CSK4 stimulation.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-JNK, phospho-p38, phospho-ERK, total JNK, total p38, total ERK, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to stimulation if necessary.
-
Treat cells with various concentrations of Pam3CSK4 (e.g., 10, 100, 1000 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes).[1] A vehicle-only control should be included.
-
-
Cell Lysis:
-
After stimulation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
ELISA for Cytokine Quantification
This protocol describes the measurement of TNF-α and IL-6 in the supernatant of Pam3CSK4-stimulated macrophages.
Materials:
-
RAW 264.7 cells or primary macrophages
-
Complete cell culture medium
-
This compound
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Stimulation and Supernatant Collection:
-
Plate cells in a 24-well or 96-well plate.
-
Stimulate cells with a range of Pam3CSK4 concentrations (e.g., 10, 100, 1000 ng/mL) for a specified time (e.g., 6, 12, 24 hours). Include an unstimulated control.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Supernatants can be stored at -80°C if not used immediately.[13]
-
-
ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[14]
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
NF-κB Reporter Assay
This protocol details the use of a luciferase-based reporter assay to measure NF-κB activation in HEK293T cells co-transfected with TLR1 and TLR2.
Materials:
-
HEK293T cells
-
Complete DMEM medium
-
Expression plasmids for human TLR1 and TLR2
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control reporter plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
One day before transfection, seed HEK293T cells into a 96-well plate.
-
On the day of transfection, prepare a DNA-transfection reagent complex containing the TLR1, TLR2, NF-κB luciferase reporter, and control reporter plasmids according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 24 hours.[15]
-
-
Cell Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Pam3CSK4 (e.g., 1, 10, 100 ng/mL). Include a vehicle control.
-
Incubate the cells for 6-24 hours.
-
-
Luciferase Assay:
-
After stimulation, lyse the cells using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity according to the manufacturer's instructions.
-
Subsequently, measure the Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the Pam3CSK4-treated samples by that of the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway via TLR1/TLR2 heterodimer.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound effects.
Conclusion
This compound is an invaluable tool for dissecting the intricacies of TLR1/TLR2-mediated innate immune responses. Its well-defined mechanism of action, centered on the MyD88-dependent activation of NF-κB and MAP kinases, provides a robust platform for investigating inflammatory signaling and for the development of novel immunomodulatory therapeutics and vaccine adjuvants. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the potential nuances of its signaling, such as the involvement of other adaptor proteins and the cell-type-specific responses, will continue to enhance our understanding of innate immunity.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmgrp.com [bmgrp.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
An In-depth Technical Guide to the Toll-like Receptor 1/2 Agonist Activity of Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer. This document details its mechanism of action, key quantitative data, experimental protocols for assessing its activity, and the associated signaling pathways.
Core Concepts
This compound mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). The recognition of Pam3CSK4 is mediated by the heterodimer of TLR1 and TLR2 on the cell surface. This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines. This makes Pam3CSK4 a valuable tool for studying innate immunity, and a potential adjuvant in vaccine development and immunotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the agonist activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Human TLR1/2) | 0.47 ng/mL | HEK293 cells expressing human TLR1/2 | [1][2] |
| EC50 (Human THP-1 cells) | 110 pM (for Diprovocim, a potent TLR1/2 agonist) | THP-1 cells | [3] |
| EC50 (Mouse Macrophages) | 1.3 nM (for Diprovocim) | Mouse Macrophages | [3] |
| EC50 (HEK-Blue hTLR2 SEAP assay) | 52.9 nM (for CU-T12-9, a specific TLR1/2 agonist) | HEK-Blue hTLR2 cells | [3] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and the particular TLR1/2 agonist used.
Signaling Pathways and Experimental Workflows
TLR1/2 Signaling Pathway Induced by Pam3CSK4
Caption: TLR1/2 signaling cascade initiated by Pam3CSK4.
Experimental Workflow for Assessing Pam3CSK4 Activity
Caption: General workflow for studying this compound activity.
Experimental Protocols
In Vitro Cell Stimulation
This protocol describes the general procedure for stimulating cultured cells with this compound to assess its biological activity.
Materials:
-
HEK293 cells stably expressing human TLR1 and TLR2, or monocytic cell lines like THP-1.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
This compound (lyophilized powder).
-
Sterile, endotoxin-free water or PBS for reconstitution.
-
96-well or 24-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a tissue culture plate at a desired density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
This compound Preparation: Reconstitute the lyophilized this compound in sterile, endotoxin-free water to a stock concentration (e.g., 1 mg/mL). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for stimulation (e.g., ranging from 0.01 to 10 µg/mL).[4]
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a negative control (medium alone).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 24, or 48 hours) depending on the downstream assay.[5][6]
-
Harvesting: After incubation, harvest the cell culture supernatants for cytokine analysis or lyse the cells for protein or RNA extraction.
Cytokine Measurement by ELISA
This protocol outlines the steps for quantifying the production of cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants following this compound stimulation.[7][8]
Materials:
-
Cell culture supernatants from stimulated and control cells.
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit).
-
ELISA plate reader.
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and determine the concentration of the cytokine in the samples.
NF-κB Reporter Assay
This protocol describes how to measure the activation of the NF-κB signaling pathway using a luciferase reporter assay.[1][9]
Materials:
-
HEK293 cells stably co-transfected with TLR1, TLR2, and an NF-κB-luciferase reporter construct.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Stimulation: Seed the reporter cells in a white, clear-bottom 96-well plate and stimulate with various concentrations of this compound for 16-24 hours.[1]
-
Cell Lysis: Remove the medium and lyse the cells by adding a passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.[10]
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
MAPK Pathway Activation by Western Blot
This protocol details the detection of phosphorylated MAP kinases (e.g., p38, JNK, ERK) as a measure of their activation following this compound stimulation.[2][11]
Materials:
-
THP-1 cells or other suitable cell lines.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blot apparatus.
-
PVDF membrane.
-
Primary antibodies specific for phosphorylated and total p38, JNK, and ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Stimulation and Lysis: Stimulate the cells with this compound for a short period (e.g., 15-60 minutes). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the MAPK to confirm equal protein loading.[12]
References
- 1. abgenex.com [abgenex.com]
- 2. researchgate.net [researchgate.net]
- 3. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. h-h-c.com [h-h-c.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
The Pam3CSK4 TFA Signaling Pathway in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pam3CSK4 TFA (Tripalmitoyl-S-glyceryl-cysteine-serine-lysine-lysine-lysine-lysine, Trifluoroacetic acid salt) signaling pathway in macrophages. Pam3CSK4, a synthetic lipopeptide, is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, playing a crucial role in initiating the innate immune response. Understanding this pathway is pivotal for the development of novel therapeutics targeting infectious diseases, inflammatory disorders, and cancer.
Core Signaling Cascade
Pam3CSK4 initiates a signaling cascade upon binding to the TLR2/TLR1 heterodimer on the macrophage cell surface[1]. This interaction triggers a conformational change in the intracellular Toll/Interleukin-1 receptor (TIR) domains of the receptors, leading to the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88)[1]. The signaling is predominantly MyD88-dependent.
The recruitment of MyD88 facilitates the assembly of a larger signaling complex, including the Interleukin-1 Receptor-Associated Kinases (IRAKs). IRAK4, which is constitutively active, phosphorylates IRAK1, leading to its activation[2][3][4]. Activated IRAK1 then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase[3].
TRAF6 activation leads to the activation of two major downstream signaling pathways:
-
Nuclear Factor-κB (NF-κB) Pathway: TRAF6 activates the Transforming growth factor-β-activated kinase 1 (TAK1), which in turn phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates the MAPK pathways, including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK). These kinases phosphorylate and activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which also contribute to the expression of inflammatory mediators.
While the Pam3CSK4 pathway is primarily MyD88-dependent, some evidence suggests a potential, albeit less prominent, role for TRIF-related adaptor molecule (TRAM) and TIR-domain-containing adapter-inducing interferon-β (TRIF) in certain contexts, though this is not the canonical pathway.
Mandatory Visualization: Pam3CSK4 Signaling Pathway
Macrophage Activation and Polarization
Stimulation of macrophages with Pam3CSK4 leads to their activation and polarization towards a pro-inflammatory M1-like phenotype. This is characterized by the production of pro-inflammatory cytokines, increased expression of inducible nitric oxide synthase (iNOS), and enhanced phagocytic and antimicrobial activity[5][6].
M1 Markers Induced by Pam3CSK4:
-
Cytokines: TNF-α, IL-6, IL-1β, IL-12
-
Enzymes: iNOS
-
Surface Markers: Increased expression of CD80 and CD86 (co-stimulatory molecules)
Conversely, under certain conditions, Pam3CSK4 has also been shown to induce the production of the anti-inflammatory cytokine IL-10, suggesting a complex regulatory role in macrophage function[7][8]. Some studies indicate that Pam3CSK4 can promote M2 macrophage polarization through the production of reactive oxygen species (ROS)[9].
Quantitative Data on Pam3CSK4-Induced Responses
The following tables summarize quantitative data on cytokine production and gene expression in macrophages following Pam3CSK4 stimulation.
Table 1: Dose-Dependent Cytokine Production in Macrophages
| Pam3CSK4 Conc. | Cell Type | Time (h) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Reference |
| 0 ng/mL | Human Monocytes | 24 | <50 | <50 | <50 | [7] |
| 50 ng/mL | Human Monocytes | 24 | ~1500 | ~4000 | ~800 | [7] |
| 1000 ng/mL | RAW264.7 | 48 | Not specified | ~2500 | Not specified | [10] |
| 10 µg/mL | C57BL/6 BMDM | 24 | ~4000 | Not specified | ~1500 | [11] |
Table 2: Time-Course of Gene Expression in RAW264.7 Macrophages
| Gene | Pam3CSK4 Conc. | Time (h) | Fold Change (vs. control) | Reference |
| iNOS | 100 ng/mL | 12 | ~15 | [5] |
| TNF-α | 100 ng/mL | 4 | ~25 | [12] |
| IL-6 | 100 ng/mL | 4 | ~40 | [12] |
Experimental Protocols
Mandatory Visualization: Experimental Workflow for Studying Pam3CSK4 Signaling
References
- 1. invivogen.com [invivogen.com]
- 2. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bowdish.ca [bowdish.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to NF-κB Activation by Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling cascade initiated by the synthetic triacylated lipopeptide, Pam3CSK4, leading to the activation of the pivotal transcription factor, Nuclear Factor-kappa B (NF-κB). This document details the molecular interactions, presents quantitative data on the activation dynamics, and provides detailed experimental protocols for studying this pathway.
Introduction: Pam3CSK4 and the TLR2/TLR1 Complex
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1] The recognition of Pam3CSK4 by the TLR2/TLR1 complex on the cell surface of immune cells, such as macrophages and monocytes, initiates a signaling cascade that is central to the innate immune response against bacterial pathogens.[1][2] This pathway culminates in the activation of NF-κB, a master regulator of genes involved in inflammation, immunity, and cell survival.[1][3]
The Core Signaling Pathway: From Receptor to Nucleus
The activation of NF-κB by Pam3CSK4 is a multi-step process involving a series of adaptor proteins, kinases, and ubiquitination events. The canonical pathway is largely dependent on the adaptor protein MyD88.[4]
Signaling Pathway of Pam3CSK4-induced NF-κB Activation
Caption: Pam3CSK4-induced NF-κB signaling pathway.
Upon binding of Pam3CSK4, the TLR2/TLR1 heterodimer undergoes a conformational change, leading to the recruitment of the intracellular adaptor protein, Myeloid differentiation primary response 88 (MyD88), to the Toll/Interleukin-1 receptor (TIR) domains of the receptors.[4] MyD88, in turn, recruits members of the Interleukin-1 receptor-associated kinase (IRAK) family.[4] This interaction leads to the phosphorylation and activation of IRAKs, which then dissociate from the receptor complex and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5]
TRAF6 catalyzes the synthesis of lysine 63 (K63)-linked polyubiquitin chains, which serve as a scaffold for the recruitment and activation of the TGF-β-activated kinase 1 (TAK1) complex.[5][6] The TAK1 complex, which also includes TAB1 and TAB2/3, is a key upstream kinase in this pathway.[5] Activated TAK1 then phosphorylates and activates the inhibitor of κB (IκB) kinase (IKK) complex.[7][8] The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[8]
The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory protein IκBα.[8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer, typically composed of the p50 and p65 (RelA) subunits, allowing it to translocate into the nucleus.[4] In the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other molecules involved in the immune response.[3]
Quantitative Data on Pam3CSK4-Mediated NF-κB Activation
The activation of NF-κB and the subsequent production of cytokines by Pam3CSK4 are dose- and time-dependent. The following tables summarize quantitative data from representative studies.
Table 1: Dose-Dependent NF-κB Activation by Pam3CSK4
| Pam3CSK4 Concentration | NF-κB Reporter Activity (Fold Induction) | Cell Type | Assay | Reference |
| 0.01 µg/ml | ~2 | THP1-Dual | Luciferase Reporter | [9] |
| 0.1 µg/ml | ~5 | THP1-Dual | Luciferase Reporter | [9] |
| 1 µg/ml | ~8 | THP1-Dual | Luciferase Reporter | [9] |
| 10 µg/ml | ~8.5 | THP1-Dual | Luciferase Reporter | [9] |
Table 2: Time-Course of Cytokine Production Induced by Pam3CSK4
| Time Point | TNF-α Production (pg/ml) | IL-6 Production (pg/ml) | Cell Type | Pam3CSK4 Conc. | Reference |
| 4 hours | ~1500 | Not Measured | RAW 264.7 | 0.1 µg/ml | [10] |
| 8 hours | ~2500 | Not Measured | RAW 264.7 | 0.1 µg/ml | [10] |
| 12 hours | ~3000 | Not Measured | RAW 264.7 | 0.1 µg/ml | [10] |
| 24 hours | ~2000 | ~4000 | Tnf-/- BMDM | 30 ng/ml | [11] |
Table 3: Dose-Dependent Cytokine Production by Pam3CSK4
| Pam3CSK4 Concentration | TNF-α Production (pg/ml) | IL-6 Production (pg/ml) | Cell Type | Incubation Time | Reference |
| 10 ng/ml | Not Measured | ~1000 | Tnf-/- BMDM | 24 hours | [11] |
| 30 ng/ml | Not Measured | ~3000 | Tnf-/- BMDM | 24 hours | [11] |
| 100 ng/ml | Not Measured | ~4500 | Tnf-/- BMDM | 24 hours | [11] |
| 1000 ng/ml | Not Measured | ~5000 | Tnf-/- BMDM | 24 hours | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate NF-κB activation by Pam3CSK4.
Cell Culture and Stimulation
Experimental Workflow for Cell Stimulation
References
- 1. The type I TGF-beta receptor engages TRAF6 to activate TAK1 in a receptor kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. Two types of TRAF6-dependent TAK1 activation in the IL-1 signaling pathway - Takaesu - Biotarget [biotarget.amegroups.org]
- 7. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Phosphorylation of IKK-beta by TAK1 [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biological activity of synthetic lipopeptides
An In-depth Technical Guide on the Biological Activity of Synthetic Lipopeptides for Researchers, Scientists, and Drug Development Professionals.
Introduction to Synthetic Lipopeptides
Synthetic lipopeptides are a class of molecules that consist of a lipid component covalently linked to a peptide chain. This unique structure allows them to interact with biological membranes and specific protein targets, leading to a wide range of biological activities. Their ability to mimic natural lipopeptides, such as those produced by bacteria and fungi, has made them attractive candidates for the development of novel therapeutics. This guide explores the core biological activities of synthetic lipopeptides, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Mechanisms of Action
The biological activity of synthetic lipopeptides is largely dictated by their structure, including the length and saturation of the fatty acid chain, and the sequence and conformation of the peptide component. These molecules primarily exert their effects through two main mechanisms: disruption of microbial cell membranes and modulation of the host immune system.
Antimicrobial Activity
A significant number of synthetic lipopeptides exhibit potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi. Their mechanism of action often involves the formation of pores or channels in the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death.
Immunomodulatory Effects
Synthetic lipopeptides can also act as potent immunomodulators by activating various components of the innate and adaptive immune systems. They are often recognized by Toll-like receptors (TLRs), particularly TLR2, which forms heterodimers with TLR1 or TLR6 to recognize tri- and diacylated lipopeptides, respectively. This recognition triggers downstream signaling cascades that lead to the production of cytokines, chemokines, and other inflammatory mediators.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of representative synthetic lipopeptides.
Table 1: Antimicrobial Activity of Synthetic Lipopeptides
| Lipopeptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.5 - 2 µg/mL | |
| Polymyxin B | Pseudomonas aeruginosa | 0.5 - 4 µg/mL | |
| LP-1 | Candida albicans | 8 µg/mL | |
| LP-2 | Escherichia coli | 16 µg/mL |
Table 2: Immunomodulatory Activity of Synthetic Lipopeptides
| Lipopeptide | Target Receptor | Cytokine Induced | Concentration for Max. Induction | Reference |
| Pam3CSK4 | TLR1/TLR2 | TNF-α | 100 ng/mL | |
| Pam2CSK4 | TLR2/TLR6 | IL-6 | 100 ng/mL | |
| MALP-2 | TLR2/TLR6 | IL-8 | 1 ng/mL |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a synthetic lipopeptide that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final concentration of the inoculum is typically adjusted to 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The synthetic lipopeptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the lipopeptide at which no visible growth of the microorganism is observed.
Cytokine Induction Assay
Objective: To measure the ability of a synthetic lipopeptide to induce cytokine production in immune cells.
Methodology:
-
Cell Culture: A suitable immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7) is cultured in a 96-well plate.
-
Stimulation: The cells are stimulated with various concentrations of the synthetic lipopeptide for a specific period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Signaling Pathways and Experimental Workflows
TLR2 Signaling Pathway
The following diagram illustrates the signaling pathway activated by the recognition of a triacylated synthetic lipopeptide by the TLR1/TLR2 heterodimer.
An In-depth Technical Guide to TLR2/TLR1 Heterodimer Stimulation by Pam3CSK4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stimulation of the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer by the synthetic lipopeptide Pam3CSK4. This guide delves into the core molecular mechanisms, offers detailed experimental protocols for studying this interaction, and presents quantitative data to support researchers in immunology and drug development.
Introduction to Pam3CSK4 and the TLR2/TLR1 Complex
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the TLR2/TLR1 heterodimer, a key pattern recognition receptor (PRR) of the innate immune system.[2] The recognition of Pam3CSK4 by the TLR2/TLR1 complex, located on the cell surface, triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and the initiation of an innate immune response.[2][3] Understanding the intricacies of this interaction is crucial for the development of novel adjuvants, immunomodulators, and therapeutics targeting inflammatory and infectious diseases.
The TLR2/TLR1 Signaling Pathway
Upon binding of Pam3CSK4, TLR2 and TLR1 form a heterodimer, which initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway.[2][3] This pathway can be summarized in the following key steps:
-
Recruitment of Adaptor Proteins: The dimerization of the TLR2 and TLR1 intracellular Toll/interleukin-1 receptor (TIR) domains leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. This complex of TLRs, MyD88, and IRAKs is often referred to as the "Myddosome."
-
Activation of TRAF6: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to the ubiquitination of TRAF6.
-
Activation of Downstream Kinases: Ubiquitinated TRAF6 activates the TGF-β-activated kinase 1 (TAK1) complex, which then activates two major downstream pathways:
-
The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing the NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes.
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates various MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases phosphorylate and activate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.
-
References
An In-depth Technical Guide to Pam3CSK4 and Pam3CSK4 TFA for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary: Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer, initiating a downstream signaling cascade that results in a robust innate immune response.[1][2][] It is widely used in immunological research to mimic the effects of bacterial lipoproteins. The key distinction between "Pam3CSK4" and "Pam3CSK4 TFA" lies in the presence of trifluoroacetic acid (TFA) as a counter-ion in the latter.[4] This guide elucidates the chemical, physical, and biological implications of this difference, providing researchers with the necessary information to select the appropriate compound and design rigorous, reproducible experiments. While the core biological activity of the Pam3CSK4 molecule remains the same, the TFA salt form generally offers advantages in solubility and stability.[1][5] However, the presence of TFA can have unintended effects in sensitive biological assays, a critical consideration for experimental design.[4][6]
Chemical and Physical Properties
Pam3CSK4 is synthesized using solid-phase peptide synthesis (SPPS), a process that commonly employs trifluoroacetic acid (TFA) for cleavage from the resin support and during purification via high-performance liquid chromatography (HPLC).[4][6] This results in the final lyophilized product being a TFA salt, where the negatively charged trifluoroacetate ions balance the positively charged amino groups on the peptide, particularly the four lysine residues.[4][6]
Logical Relationship between Pam3CSK4 and this compound
Caption: Relationship between Pam3CSK4 and its TFA salt form.
The primary differences imparted by the TFA counter-ion are physical. The salt form typically exhibits enhanced stability and greater solubility in aqueous solutions compared to the free base.[1][5]
Table 1: Comparison of Physicochemical Properties
| Property | Pam3CSK4 (Free Base) | This compound | Data Source(s) |
| Synonyms | Pam3Cys-Ser-(Lys)4 | Pam3Cys-Ser-(Lys)4 TFA | [5][7] |
| Molecular Formula | C81H156N10O13S | C81H156N10O13S • xCF3COOH | [8][9] |
| Molecular Weight | ~1510.2 g/mol | ~1852.3 g/mol (as tri-TFA salt) | [2][9] |
| Solubility | Poor in water, soluble in organic solvents like DMSO | Higher water solubility (e.g., 16.67 mg/mL in H2O with sonication) | [1][5] |
| Stability | Generally lower | Typically enhanced | [1] |
| Purity | ≥95% | ≥95% | [2][10] |
Biological Activity and Implications
At equivalent molar concentrations, the core biological activity of the Pam3CSK4 molecule is considered identical regardless of the salt form.[1][5] Both forms activate the TLR1/TLR2 heterodimer, leading to the recruitment of the MyD88 adaptor protein and subsequent activation of downstream signaling pathways, including the NF-κB and MAPK cascades, culminating in the production of pro-inflammatory cytokines.[2][][11]
The reported EC50 for human TLR1/2 activation is 0.47 ng/mL, a value cited for both the base molecule and its TFA salt, underscoring their equivalent potency at the receptor level.[1][5][7][9][10][12]
TLR1/TLR2 Signaling Pathway Activated by Pam3CSK4
Caption: Pam3CSK4 activates the TLR1/TLR2 pathway.
Considerations for TFA in Biological Assays
While the Pam3CSK4 moiety is the active component, the TFA counter-ion is not inert and can influence experimental outcomes, particularly in sensitive in vitro and in vivo systems.[4][6]
-
pH Alteration: Residual TFA can lower the pH of stock solutions and assay media, potentially affecting cell viability and function.[4]
-
Direct Cellular Effects: Studies have shown that TFA can have direct, dose-dependent effects on cells. It has been reported to inhibit cell growth at concentrations as low as 10 nM in some contexts, while promoting it at higher millimolar concentrations in others.[4]
-
Immunogenicity: In vivo, TFA can trifluoroacetylate amino groups on host proteins, which may elicit an antibody response. This is a critical consideration for preclinical and translational studies.[4][6]
-
Assay Interference: The strong infrared absorbance of TFA around 1670 cm⁻¹ can interfere with structural analyses of peptides, such as circular dichroism (CD) and FTIR spectroscopy, as it overlaps with the amide I band.[4][13]
For most standard cell stimulation experiments where the final concentration of Pam3CSK4 is in the ng/mL range, the corresponding concentration of TFA is typically too low to cause significant interference. However, for high-concentration studies or sensitive applications, researchers should consider using a TFA-free version (e.g., hydrochloride or acetate salt) or including a TFA salt control in their experiments.[4]
Experimental Protocols & Data
Table 2: Quantitative Biological Activity Data
| Parameter | Value | Cell/System | Compound Form | Data Source(s) |
| EC50 | 0.47 ng/mL | Human TLR1/2 expressing cells | Pam3CSK4 / this compound | [1][5][9][10] |
| Typical In Vitro Working Concentration | 0.1 - 1000 ng/mL | Various (e.g., PBMCs, Macrophages) | Pam3CSK4 / this compound | [2][14] |
| Typical In Vivo Dose (Mouse) | 2 - 200 µ g/animal | Mouse models | Pam3CSK4 / this compound | [8][15][16] |
Protocol: In Vitro Stimulation of Monocytes/Macrophages
This protocol provides a general method for stimulating cells with Pam3CSK4 to measure cytokine production.
Workflow for Comparing Pam3CSK4 Formulations
Caption: Workflow for in vitro cell stimulation experiments.
1. Reagent Preparation:
- Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Pam3CSK4 / this compound: Reconstitute lyophilized powder in endotoxin-free water or DMSO to a stock concentration of 1 mg/mL.[5][14] For the TFA salt, sonication may be required to fully dissolve the compound in water.[5] Aliquot and store at -20°C or -80°C.[5][7]
- Vehicle Control: Use the same solvent used for reconstitution (e.g., endotoxin-free water or DMSO).
2. Cell Plating:
- Isolate primary cells (e.g., human PBMCs, mouse bone marrow-derived macrophages) or use a relevant cell line (e.g., HEK-Blue™ TLR2, THP-1).
- Seed cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of culture medium.[17]
- Allow cells to adhere overnight if required.
3. Stimulation:
- Prepare serial dilutions of Pam3CSK4/Pam3CSK4 TFA from the stock solution in culture medium.
- Add the desired final concentration (e.g., 10 ng/mL) to the wells. Ensure the final volume is consistent across all wells (e.g., 200 µL).
- Include a vehicle-only control and an unstimulated (medium only) control.
4. Incubation:
- Incubate the plate at 37°C in a 5% CO₂ incubator. Incubation time can vary depending on the target cytokine (e.g., 6 hours for TNF-α, 24 hours for IL-6).[17]
5. Analysis:
- After incubation, centrifuge the plate to pellet the cells.
- Carefully collect the supernatant for cytokine analysis using a suitable method, such as ELISA or a multiplex bead array.
- The cells can be harvested for downstream analysis, such as flow cytometry for surface marker expression or qPCR for gene expression analysis.
Conclusion and Recommendations
The choice between Pam3CSK4 and this compound depends on the specific requirements of the experiment.
-
For routine in vitro cell stimulation assays: this compound is often preferred due to its superior solubility and stability, which simplifies handling and improves consistency.[1][5] The low working concentrations typically used mean that TFA interference is negligible.
-
For sensitive applications: When working with systems highly sensitive to pH changes, performing structural analysis (FTIR/CD), conducting high-concentration studies, or in in vivo models where immunogenicity is a concern, using a TFA-free form (e.g., HCl or acetate salt) is recommended.[4][6] If only the TFA salt is available, meticulous preparation of controls, including a vehicle control and potentially a TFA salt control, is crucial for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 4. genscript.com [genscript.com]
- 5. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 11. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 12. abmole.com [abmole.com]
- 13. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Pam3CSK4 (trifluoroacetate salt) - Antiparasitics - CAT N°: 24126 [bertin-bioreagent.com]
- 16. invivogen.com [invivogen.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
The Impact of Pam3CSK4 TFA on B Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of the synthetic triacylated lipopeptide, Pam3CSK4 TFA, on B lymphocyte activation and proliferation. As a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer, Pam3CSK4 serves as a critical tool in immunological research, offering insights into the innate immune responses of B cells and their subsequent influence on adaptive immunity. This document provides a comprehensive overview of the signaling pathways initiated by Pam3CSK4, detailed experimental protocols for studying its effects, and a quantitative summary of its impact on B cell functions.
Core Mechanism of Action: TLR1/TLR2 Signaling Cascade
Pam3CSK4 mimics the acylated amino terminus of bacterial lipoproteins, potent pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses.[][2] Upon binding, Pam3CSK4 induces the heterodimerization of TLR1 and TLR2 on the B cell surface. This conformational change initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, culminating in the activation of the transcription factor NF-κB.[][2] Activated NF-κB then translocates to the nucleus, where it orchestrates the expression of a wide array of genes involved in B cell activation, proliferation, cytokine production, and differentiation.[][3]
Impact on B Cell Activation and Proliferation
Pam3CSK4 is a potent mitogen for B cells, directly inducing their activation and proliferation.[3][4] This activation is characterized by the upregulation of surface markers such as CD69 and CD86, which are crucial for antigen presentation and interaction with other immune cells.[3][5] Studies have shown that Pam3CSK4 dose-dependently increases both B cell proliferation and viability, with maximal effects observed at concentrations around 1 µg/ml.[3][6]
Quantitative Effects of Pam3CSK4 on B Cell Proliferation and Viability
The following table summarizes the dose-dependent effects of Pam3CSK4 on murine B cell proliferation and viability after 3 days of culture. Proliferation was measured by CFSE dilution, and viability was assessed using an EZ-Cytox assay.
| Pam3CSK4 Conc. (µg/ml) | Proliferating Cells (%) (Low CFSE Intensity) | Cell Viability (%) |
| 0 | ~5 | ~20 |
| 0.0625 | ~20 | ~30 |
| 0.25 | ~40 | ~50 |
| 1 | ~60 | ~65 |
| 4 | ~60 | ~65 |
Data synthesized from figures presented in Lee & Park, 2018.[3][6]
Modulation of Immunoglobulin Production
Beyond its effects on activation and proliferation, Pam3CSK4 significantly influences immunoglobulin (Ig) production and class switch recombination (CSR) in B cells. It has been shown to increase the production of IgM, IgG2a, IgG2b, IgG3, and IgA.[3] Interestingly, at higher concentrations (>0.25 µg/ml), Pam3CSK4 selectively decreases the production of IgG1.[3][6]
Synergistic Effects with Other TLR Ligands
The immunostimulatory effects of Pam3CSK4 can be further enhanced when used in combination with other TLR agonists. For instance, when combined with the TLR4 agonist lipopolysaccharide (LPS), Pam3CSK4 additively increases B cell growth and activation.[3][4] Similarly, co-stimulation with the TLR3 agonist poly I:C leads to a synergistic enhancement of B cell activation, as evidenced by increased expression of surface receptors and cytokine secretion.[5][7][8]
Effects of Pam3CSK4 in Combination with LPS on B Cell Activation
| Treatment | % CD69+ B cells |
| Untreated | Baseline |
| LPS (5 µg/ml) | ~28% increase |
| Pam3CSK4 (0.5 µg/ml) | ~32% increase |
| LPS + Pam3CSK4 | ~54% increase |
Data extracted from Lee & Park, 2018.[3]
Experimental Protocols
This section provides a standardized methodology for investigating the effects of this compound on B cell activation and proliferation, based on protocols described in the cited literature.[3][5][7]
Isolation of Murine Splenic B Cells
Methodology:
-
Aseptically harvest spleens from mice (e.g., BALB/c).
-
Prepare a single-cell suspension by mechanical disruption.
-
Lyse red blood cells using a suitable lysis buffer (e.g., 0.83% ammonium chloride).
-
Isolate untouched resting B cells by depleting CD43-positive cells using magnetic-activated cell sorting (MACS) with anti-CD43 microbeads.[3]
-
Assess the purity of the isolated B cells (CD43-B220+) via flow cytometry.
B Cell Culture and Stimulation
Methodology:
-
Culture the purified resting B cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Plate the cells at an appropriate density (e.g., 2 x 10^5 cells/well in a 96-well plate).
-
Stimulate the B cells with varying concentrations of this compound (e.g., 0.01 to 10 µg/mL).[7] For synergistic studies, co-stimulate with other TLR ligands like LPS (e.g., 5 µg/ml).[3]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 24-72 hours for activation/proliferation assays, up to 7 days for immunoglobulin quantification).
B Cell Proliferation Assay (CFSE-based)
Methodology:
-
Label purified resting B cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture.[3]
-
Culture and stimulate the CFSE-labeled B cells as described above for 2-3 days.
-
Harvest the cells and analyze the CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
B Cell Viability Assay
Methodology:
-
Culture and stimulate B cells as described above.
-
At the desired time points, assess cell viability using either the trypan blue exclusion test or a colorimetric assay such as the EZ-Cytox cell viability assay.[3]
B Cell Activation Assay (Flow Cytometry)
Methodology:
-
Culture and stimulate B cells for 24 hours.
-
Harvest the cells and stain with fluorescently-conjugated antibodies against B cell activation markers, such as anti-CD69-FITC and anti-CD86-PE.[3][5]
-
Analyze the expression levels of these markers on the B cell population (gated on B220+ cells) using a flow cytometer.
Conclusion
This compound is a powerful tool for probing the innate immune functions of B cells. Its ability to potently induce B cell activation, proliferation, and immunoglobulin production, both alone and in synergy with other stimuli, underscores the critical role of TLR signaling in shaping B cell responses. The experimental frameworks and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the immunomodulatory properties of Pam3CSK4 and its potential therapeutic applications.
References
- 2. invivogen.com [invivogen.com]
- 3. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Characteristics of Pam3CSK4 Lipopeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic lipopeptide, Pam3CSK4, a potent agonist of the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. This document delves into its core structural characteristics, mechanism of action, and detailed experimental protocols for its study, serving as a vital resource for researchers in immunology, drug development, and related fields.
Core Structural and Chemical Properties
Pam3CSK4, with the full name S-[2,3-Bis(palmitoyloxy)-(2R)-propyl]-N-palmitoyl-(R)-cysteinyl-(S)-seryl-(S)-lysyl-(S)-lysyl-(S)-lysyl-(S)-lysine, is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] Its structure is fundamental to its potent immunostimulatory activity. The molecule consists of a tripalmitoylated cysteine residue, followed by a serine and four lysine residues. This specific arrangement allows it to be recognized by the TLR2/TLR1 heterodimer.[1][2]
The three palmitoyl fatty acid chains are crucial for its biological function. Two of these chains are attached to the glycerol moiety of the cysteine via ester bonds, while the third is linked to the amino group of the cysteine via an amide bond.[2] This triacylated structure is specifically recognized by the hydrophobic pockets of the TLR2 and TLR1 receptors, initiating a downstream signaling cascade.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for Pam3CSK4, compiled from various suppliers and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈₁H₁₅₆N₁₀O₁₃S | [3] |
| Molecular Weight | ~1510.23 g/mol (as free acid) ~1852.33 g/mol (as trifluoroacetate salt) | [1][3] |
| CAS Number | 112208-00-1 | [3] |
| Purity | ≥95% (typically validated by UHPLC/HPLC) | [1] |
| Source | Synthetic | [1] |
| Solubility | Soluble in water (up to 2 mg/ml) and 50% Ethanol/water (up to 1 mg/ml) | [1] |
| Working Concentration (in vitro) | 0.1 - 10 ng/ml | [1][4] |
| Working Concentration (in vivo) | 2 - 20 µ g/mouse | [5] |
| EC₅₀ (human TLR1/2) | 0.47 ng/mL | [3][6][7] |
Mechanism of Action: TLR2/TLR1 Signaling Pathway
Pam3CSK4 is a well-established agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[1][3] This interaction triggers a MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2]
The signaling cascade is initiated at the cell surface where TLR2, in conjunction with TLR1, recognizes the triacylated structure of Pam3CSK4.[1] This binding event induces a conformational change in the intracellular Toll/Interleukin-1 receptor (TIR) domains of the TLRs, facilitating the recruitment of the adaptor protein, Myeloid differentiation primary response 88 (MyD88).[2] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[2] This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which ultimately results in the activation of the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This releases NF-κB to translocate into the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Pam3CSK4.
Cell Activation and Cytokine Profiling Assay
This protocol describes the stimulation of immune cells with Pam3CSK4 and the subsequent measurement of cytokine production.
Materials:
-
HEK293 cells expressing human TLR2 and TLR1 (or other relevant immune cells like macrophages, e.g., RAW 264.7)
-
Pam3CSK4 (lyophilized powder)
-
Endotoxin-free water for reconstitution
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed HEK293-hTLR2/1 cells or macrophages in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pam3CSK4 Preparation: Reconstitute lyophilized Pam3CSK4 in endotoxin-free water to a stock concentration of 1 mg/mL.[4] Prepare serial dilutions of Pam3CSK4 in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
Cell Stimulation: Remove the culture medium from the wells and replace it with 100 µL of the prepared Pam3CSK4 dilutions. Include a negative control (medium only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification (ELISA): Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use this curve to determine the concentration of the cytokine in each sample. Plot the cytokine concentration against the Pam3CSK4 concentration to determine the dose-response relationship.
NF-κB Activation Assay (Reporter Gene Assay)
This protocol outlines a method to quantify NF-κB activation in response to Pam3CSK4 using a reporter gene assay.
Materials:
-
HEK293 cells
-
Expression plasmids for human TLR1 and TLR2
-
NF-κB-luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Pam3CSK4
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the TLR1, TLR2, NF-κB-luciferase, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate.
-
Cell Rest: Allow the cells to recover and express the transfected genes for 24-48 hours.
-
Pam3CSK4 Stimulation: Stimulate the cells with various concentrations of Pam3CSK4 (e.g., 10 to 100 ng/ml) for 6-24 hours.
-
Cell Lysis: After stimulation, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity (NF-κB-dependent) to the Renilla luciferase activity (transfection control). Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of Pam3CSK4-treated cells by that of untreated control cells.
Generalized Receptor Binding Assay (Competitive Radioligand Binding)
Materials:
-
Cell membranes expressing TLR1 and TLR2
-
Radiolabeled ligand (e.g., ³H-Pam3CSK4 or a known radiolabeled TLR1/2 ligand)
-
Unlabeled Pam3CSK4
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Glass fiber filter mats
-
Cell harvester or vacuum filtration manifold
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Pam3CSK4 in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (to be determined empirically).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. The receptors and bound ligand will be retained on the filter.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of unlabeled Pam3CSK4. Determine the IC₅₀ value, which is the concentration of unlabeled Pam3CSK4 that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the biological activity of Pam3CSK4.
This guide provides a foundational understanding of Pam3CSK4, its structural attributes, and its immunological activity. The detailed protocols and visualizations serve as a practical resource for researchers aiming to investigate the properties and applications of this important TLR agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining Whether Agonist Density or Agonist Number Is More Important for Immune Activation via Micoparticle Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
Pam3CSK4 TFA: A Technical Guide to a Potent Pathogen-Associated Molecular Pattern
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (Trifluoroacetic acid salt of N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine) is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 1 and Toll-like Receptor 2 (TLR1/TLR2) heterodimer.[1][2][3][4] As an analogue of the acylated N-terminus of bacterial lipoproteins, it functions as a classic Pathogen-Associated Molecular Pattern (PAMP), enabling it to potently stimulate an innate immune response.[][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative activity data, and detailed experimental protocols for its use in research and drug development.
Core Concepts
Structure and Function
Pam3CSK4 is a synthetic lipopeptide designed to mimic the structure of triacylated lipoproteins found on the outer membranes of both Gram-positive and Gram-negative bacteria.[][6] Its structure consists of a tripalmitoylated cysteine residue linked to a serine and four lysine residues. This lipid modification is crucial for its biological activity. The trifluoroacetic acid (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free form, without altering its biological activity at equivalent molar concentrations.[2]
Mechanism of Action: TLR1/TLR2 Signaling
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[] The binding of Pam3CSK4 to the TLR1/TLR2 complex initiates a downstream signaling cascade, primarily through a MyD88-dependent pathway.[][7] This leads to the recruitment of adaptor proteins and subsequent activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[][7] The activation of these transcription factors results in the expression and secretion of a wide array of pro-inflammatory cytokines and chemokines, as well as the upregulation of co-stimulatory molecules, thereby orchestrating a robust innate immune response.[][8]
Quantitative Data
The biological activity of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (for TLR1/2 activation) | 0.47 ng/mL | Human | [1][2][9][3][4][10][11][12] |
| EC50 (TNF-α release) | 1.3 nM | Mouse Macrophages | [11] |
| EC50 (in THP-1 cells) | 110 pM | Human (THP-1) | [11] |
| Application | Concentration Range | Cell Type | Duration | Outcome | Reference |
| Cell Stimulation | 10 - 100 ng/mL | Transfected HEK293 cells | 6 - 24 hours | NF-κB activation | |
| Cytokine Release (IL-6) | 50 ng/mL | Differentiated human macrophages | 2 hours | IL-6 release | |
| MMP-9 Upregulation | 1 µg/mL | Primary brain microvascular endothelial cells | 6 hours | Increased MMP-9 expression | [7] |
| Cytokine Induction (TNF-α, IL-6) | 0.1 - 10 µg/mL | END-D cells | 24 hours (pre-treatment 1 hr) | Augmentation of IFN-γ-induced NO production | [13] |
| B Cell Proliferation | 0.5 µg/mL | Mouse B cells | 7 days | Enhanced viability and proliferation | [14][15] |
Signaling Pathways
The activation of the TLR1/TLR2 complex by Pam3CSK4 initiates a well-defined signaling cascade, leading to the production of inflammatory mediators.
Caption: Pam3CSK4-induced TLR1/TLR2 signaling pathway.
Experimental Protocols
In Vitro Cell Stimulation for Cytokine Production
This protocol outlines a general procedure for stimulating cultured cells with this compound to measure cytokine production.
Materials:
-
This compound
-
Appropriate cell line (e.g., human monocytic THP-1 cells, mouse macrophage RAW 264.7, or primary cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
6- or 12-well tissue culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)
Methodology:
-
Cell Seeding: Plate cells at a desired density (e.g., 5 x 10^5 cells/mL) in a tissue culture plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water) and then dilute to the desired final concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL) in complete cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubation: Incubate the cells for a specified period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
NF-κB Reporter Gene Assay
This protocol describes how to use a reporter cell line to quantify NF-κB activation in response to this compound.
Materials:
-
HEK293 cells stably expressing human TLR1, TLR2, and an NF-κB-inducible reporter gene (e.g., SEAP - Secreted Embryonic Alkaline Phosphatase)
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
SEAP detection reagent
Methodology:
-
Cell Seeding: Seed the HEK293 reporter cells in a 96-well plate at a suitable density and allow them to grow to confluence.
-
This compound Stimulation: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
SEAP Detection: Measure the SEAP activity in the culture supernatant according to the reporter gene assay manufacturer's protocol. This typically involves transferring a small aliquot of the supernatant to a new plate and adding a chemiluminescent or colorimetric substrate.
-
Data Analysis: Read the signal on a luminometer or spectrophotometer. The signal intensity is directly proportional to the level of NF-κB activation.
Caption: Workflow for in vitro cell stimulation with Pam3CSK4.
Applications in Research and Drug Development
This compound is a valuable tool for a variety of applications:
-
Immunology Research: It is widely used to study the mechanisms of innate immunity, TLR signaling, and inflammatory responses in various cell types and animal models.[][6]
-
Vaccine Adjuvant Development: Due to its ability to potently activate the innate immune system, Pam3CSK4 and its derivatives are being investigated as adjuvants to enhance the immunogenicity of vaccines.[][16] It has been shown to be a valid candidate for sublingual allergy vaccines by inducing Th1/regulatory T cell responses.[16]
-
Drug Discovery: It serves as a standard agonist for screening and characterizing potential inhibitors or modulators of the TLR1/TLR2 signaling pathway, which are of interest for the treatment of inflammatory and autoimmune diseases.
-
Model for Sepsis and Inflammation: In animal models, Pam3CSK4 can be used to induce a systemic inflammatory response, providing a model to study the pathophysiology of sepsis and to evaluate the efficacy of anti-inflammatory therapies.
Conclusion
This compound is a well-characterized and potent synthetic PAMP that specifically activates the TLR1/TLR2 signaling pathway. Its defined structure and mechanism of action make it an indispensable tool for researchers and drug developers in the fields of immunology, infectious diseases, and vaccine development. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 6. invivogen.com [invivogen.com]
- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pam3CSK4 TFA in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] As a trifluoroacetate (TFA) salt, it offers enhanced water solubility and stability.[3] Pam3CSK4 is a well-established agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[3][4] The recognition of Pam3CSK4 by the TLR1/TLR2 complex, primarily expressed on the surface of antigen-presenting cells like macrophages and dendritic cells, initiates a signaling cascade that leads to the activation of the innate immune system.[] This activation results in the production of various pro-inflammatory cytokines and chemokines, making Pam3CSK4 a valuable tool for studying innate immunity, vaccine adjuvant development, and immune-based disease treatment.[][6]
Mechanism of Action: TLR1/TLR2 Signaling Pathway
Pam3CSK4 binds to the extracellular domain of the TLR2/TLR1 heterodimer.[] This binding event induces a conformational change, bringing the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity. This dimerization facilitates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[][7] MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[] This complex ultimately triggers two major downstream signaling pathways:
-
NF-κB Pathway : Activation leads to the phosphorylation and degradation of IκB, allowing the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes such as TNF-α, IL-6, and IL-1β.[1][][8]
-
MAPK Pathway : Activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38, leads to the activation of transcription factors like AP-1, which also contributes to the expression of inflammatory genes.[8][9]
Application Notes
The optimal concentration of Pam3CSK4 TFA is highly dependent on the cell type, experimental objective (e.g., cytokine profiling, gene expression, cell proliferation), and incubation time. It is crucial to perform a dose-response experiment to determine the ideal concentration for a specific experimental setup.
Recommended Concentration Ranges
The following table summarizes concentrations of Pam3CSK4 used in various cell culture applications as reported in the literature. Note that the TFA salt has a higher molecular weight than the free base, but biological activity is comparable at equivalent molar concentrations.[3]
| Cell Type | Application | Pam3CSK4 Concentration | Incubation Time | Observed Effect / Assay | Source |
| Human Cells | |||||
| Monocytes | Cytokine Production | 50 ng/mL | 18 hours | IL-1β, IL-10 production | [8] |
| Monocytes | MAPK Activation | 50 ng/mL | 1 hour | Phosphorylation of p38, JNK, ERK | [8] |
| Whole Blood | Gene Expression | 200 ng/mL | 1-24 hours | Upregulation of NF-κB and cytokine genes | [10][11] |
| Differentiated Macrophages | Cytokine Release | 50 ng/mL | 2 hours | IL-6 release measured by ELISA | |
| Neutrophils (GM-CSF induced) | Antibacterial Function | 1 µg/mL | Not specified | Enhanced function against MRSA | [12][13] |
| T-84 Epithelial Cells | Barrier Function | 100 ng/mL | Not specified | Activation of TLR2/PI3K pathway | |
| Dendritic Cells (monocyte-derived) | Maturation/Cytokine Production | 10 µg/mL | 72 hours | BAFF expression, T-cell proliferation | [14] |
| Murine Cells | |||||
| B Cells | Proliferation/Viability | 0.1 - 10 µg/mL | 2-3 days | Dose-dependent increase in proliferation | [15] |
| B Cells | Immunoglobulin Production | 0.5 µg/mL | 7 days | Enhanced IgG2a and IgA production | [15] |
| RAW 264.7 Macrophages | Cytokine Production | 100 ng/mL | 24 hours | TNF-α production | [16] |
| Dendritic Cells | BAFF Expression | 10 µg/mL | 72 hours | Increased membrane and soluble BAFF | [17] |
| Ileal Explants | Defensin Expression | 100 ng/mL | Not specified | Restored Defa expression | [18] |
| Other Species | |||||
| Canine Whole Blood | Cytokine Production | 10 µg/mL | 48 hours | Increased TNF-α and IL-6 production | [19] |
Experimental Protocols
Protocol 1: General Cell Stimulation and Cytokine Analysis
This protocol provides a general workflow for stimulating cultured cells with this compound and harvesting the supernatant for subsequent cytokine analysis by ELISA or Cytometric Bead Array (CBA).
Materials:
-
Cells of interest (e.g., macrophages, PBMCs)
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water
-
Multi-well cell culture plates
-
Sterile laboratory consumables (pipette tips, tubes)
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well or 24-well) at a density appropriate for your cell type and allow them to adhere or stabilize overnight. For example, seed RAW 264.7 macrophages at 1 x 10⁵ cells/mL.[16]
-
Reagent Preparation:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, endotoxin-free water to a concentration of 1-2 mg/mL.[1] Mix gently to dissolve.
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final working concentrations (e.g., 10 ng/mL, 100 ng/mL, 1000 ng/mL). Prepare a "medium alone" control.
-
-
Cell Stimulation:
-
Carefully remove the existing culture medium from the cells.
-
Add the prepared medium containing different concentrations of this compound (or control medium) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period. Incubation times can range from 2 hours for signaling pathway analysis to 48 hours for cytokine accumulation.[19]
-
Supernatant Collection:
-
After incubation, centrifuge the plate (e.g., at 300-500 x g for 10 minutes) to pellet the cells and any debris.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Analysis: The supernatant can be analyzed immediately for cytokine content using methods like ELISA or a cytometric bead array, or it can be aliquoted and stored at -80°C for future analysis.[8][19]
Protocol 2: Analysis of Gene Expression via qRT-PCR
This protocol outlines the steps for analyzing changes in gene expression in response to this compound stimulation.
Materials:
-
Stimulated cells from Protocol 1 (steps 1-4)
-
Phosphate-Buffered Saline (PBS)
-
RNA lysis buffer (e.g., TRIzol, RLT buffer)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for TNF, IL6, iNOS, and a housekeeping gene like GAPDH or ACTB)
Methodology:
-
Cell Stimulation: Perform cell stimulation as described in Protocol 1, steps 1-4. Incubation times for gene expression analysis are typically shorter, ranging from 1 to 6 hours, to capture peak transcript levels.[9][10]
-
Cell Lysis and RNA Extraction:
-
After incubation, remove the culture medium and wash the cells once with cold PBS.
-
Add RNA lysis buffer directly to the wells and lyse the cells according to the manufacturer's protocol.
-
Proceed with RNA extraction using a column-based kit or phenol-chloroform extraction. Ensure the final RNA is of high purity.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative RT-PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for your gene of interest, and qPCR master mix.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for detecting the activation of key signaling proteins, such as the phosphorylation of NF-κB p65 or MAPKs, following this compound treatment.
Materials:
-
Stimulated cells
-
Cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Stimulation and Lysis:
-
Stimulate cells as described in Protocol 1. For signaling events, short incubation times are required (e.g., 30 minutes to 3 hours).[8][9]
-
After stimulation, place the plate on ice, wash cells with cold PBS, and add ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or similar assay.
-
SDS-PAGE and Transfer:
-
Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film. Compare the levels of phosphorylated proteins to the total protein levels to determine activation.
References
- 1. invivogen.com [invivogen.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Key Differential Transcriptional Responses of Human Whole Blood Following TLR2 or TLR4 Ligation In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
Pam3CSK4 TFA for In Vivo Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1][][3][4][5] Its trifluoroacetate (TFA) salt is often utilized in research for its enhanced stability and solubility. By mimicking the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 potently activates the innate immune system, primarily through the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[][4] This makes it a valuable tool for in vivo studies in mice across various research fields, including immunology, vaccinology, and infectious disease modeling. These application notes provide an overview of its use, detailed protocols, and relevant data for designing in vivo experiments in mice.
Mechanism of Action
Pam3CSK4 initiates an immune response by binding to the TLR2/TLR1 heterodimer on the surface of immune cells such as macrophages and dendritic cells.[][4][5] This binding event triggers a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][6][7] Downstream signaling involves the activation of mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK, as well as the canonical and non-canonical NF-κB pathways.[8][9] This ultimately leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules, which orchestrate the subsequent innate and adaptive immune responses.[][9][10]
Signaling Pathway Diagram
Caption: Pam3CSK4 signaling cascade.
Applications in Murine Models
Pam3CSK4 TFA is a versatile tool for a range of in vivo applications in mice:
-
Vaccine Adjuvant: It can be co-administered with antigens to enhance the magnitude and quality of the adaptive immune response.[11][12] Studies have shown its potential in vaccines against influenza and leishmaniasis.[11]
-
Immunomodulation: Researchers use Pam3CSK4 to study the effects of TLR2/1 activation on various physiological and pathological processes, including infectious diseases, autoimmune disorders, and cancer.
-
Induction of Pro-inflammatory Responses: It is used to induce a controlled inflammatory state to investigate the mechanisms of inflammation and the efficacy of anti-inflammatory agents.
-
Tolerance Induction: Sublingual administration of Pam3CSK4 with an antigen has been shown to decrease airway hyperresponsiveness and Th2 responses in a mouse model of allergy, suggesting its potential for inducing tolerance.[13]
Quantitative Data from In Vivo Mouse Studies
The following table summarizes dosages and administration routes of Pam3CSK4 used in various published mouse studies. This information can serve as a starting point for designing new experiments.
| Application | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| Systemic Immune Stimulation | Neonatal C57BL/6 | 5 mg/kg (daily for 9 days) | Intraperitoneal (i.p.) | Decreased brain weight and altered organ development. | [1][14][15] |
| Myocardial Ischemia/Reperfusion | C3H | 1 mg/kg | Intraperitoneal (i.p.) | Preconditioning reduced infarct size and leukocyte recruitment. | [16] |
| Leishmaniasis Adjuvant | C57BL/6, BALB/c | 50 µ g/mouse | Intradermal (i.d.) | Prevented lesion development and decreased parasite burden. | [10] |
| Vaccine Adjuvant | N/A | 2 - 20 µ g/mouse | In vivo (not specified) | General recommended dose range for in vivo studies. | [11] |
| Cryptococcosis Immunization | C57BL/6 | 1 or 10 µ g/mouse | Intranasal (i.n.) | Did not improve immunization against Cryptococcus gattii. | [17] |
| Allergy Vaccine Adjuvant | BALB/c | Not specified | Sublingual | Decreased airway hyperresponsiveness and Th2 responses. | [13] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for an in vivo mouse study using Pam3CSK4.
Caption: A typical workflow for in vivo mouse experiments.
Protocol 1: Pam3CSK4 as a Vaccine Adjuvant (Intradermal Administration)
This protocol is adapted from a study investigating Pam3CSK4 as an adjuvant in a leishmaniasis model.[10]
Materials:
-
This compound
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or serum-free DMEM
-
Antigen of interest
-
Appropriate mouse strain (e.g., C57BL/6 or BALB/c)
-
27G needles and syringes
Procedure:
-
Preparation of Pam3CSK4 Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/ml.
-
Further dilute the stock solution in sterile PBS or serum-free DMEM to the desired final concentration. For example, to administer 50 µg in a 10 µl volume, the final concentration should be 5 mg/ml.
-
-
Antigen-Adjuvant Mixture:
-
Mix the Pam3CSK4 solution with your antigen of interest at the desired ratio immediately before administration.
-
-
Administration:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 10 µl of the antigen-Pam3CSK4 mixture intradermally into the ear pinna using a 27G needle.
-
A control group should receive the antigen mixed with the vehicle (PBS or DMEM) alone.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the mice for any adverse reactions and for the development of the desired immune response (e.g., lesion size in an infection model, antigen-specific antibody titers).
-
At the experimental endpoint, collect relevant tissues (e.g., draining lymph nodes, spleen, serum) for analysis (e.g., flow cytometry, ELISA, histology).
-
Protocol 2: Systemic Immune Activation (Intraperitoneal Administration)
This protocol is based on studies investigating the systemic effects of Pam3CSK4.[1][14][15][16]
Materials:
-
This compound
-
Sterile, endotoxin-free saline
-
Appropriate mouse strain
-
Needles and syringes for intraperitoneal injection
Procedure:
-
Preparation of Pam3CSK4 Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to create a stock solution.
-
Dilute the stock solution in sterile, endotoxin-free saline to achieve the final desired concentration for injection. The final volume for intraperitoneal injection is typically 100-200 µl.
-
-
Administration:
-
Administer the Pam3CSK4 solution via intraperitoneal injection. Dosages can range from 1 mg/kg to 5 mg/kg.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Dosing Regimen:
-
The frequency of administration will depend on the experimental design. It can be a single dose or repeated daily doses for a specified period.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of systemic inflammation (e.g., weight loss, ruffled fur, lethargy).
-
At the designated endpoint, collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokine levels in serum, immune cell infiltration in organs).
-
Concluding Remarks
This compound is a powerful tool for in vivo immunological studies in mice. Its ability to potently and specifically activate the TLR2/1 signaling pathway allows for the investigation of a wide range of immune-related phenomena. The protocols and data presented here provide a foundation for researchers to design and execute well-controlled and informative in vivo experiments. It is crucial to optimize dosages and administration routes for each specific application and mouse strain and to adhere to all institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adjuvant Pam3CSk4 does not improve the immunization against Cryptococcus gattii infection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Pam3CSK4 TFA: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.
Introduction
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a well-established activator of the innate immune system through its specific interaction with the TLR2/TLR1 heterodimer on the surface of various immune cells.[1] This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. The trifluoroacetate (TFA) salt of Pam3CSK4 is often used in research due to its enhanced solubility and stability.[2]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 1852.33 g/mol | [1][3] |
| CAS Number | 112208-01-2 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% | [1] |
| Biological Activity | TLR1/2 agonist | [1][5] |
| EC50 (human TLR1/2) | 0.47 ng/mL | [6] |
| In Vitro Working Conc. | 0.1 - 10 ng/mL | [1] |
| In Vivo Dosage (Mice) | 5 mg/kg (intraperitoneal injection) | [2][4][7] |
Solubility and Preparation of Stock Solutions
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility in commonly used solvents is summarized below.
| Solvent | Solubility | Recommendations | Source(s) |
| Water | 2 mg/mL | Endotoxin-free water is recommended. | [1] |
| 16.67 mg/mL | Sonication and heating may be required. | [4][7] | |
| DMSO | ≥ 50 mg/mL | Use freshly opened, anhydrous DMSO. | |
| 25 mg/mL | Ultrasonic assistance may be needed. | [3][4] |
Protocol for Reconstitution of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure for Preparing a 1 mg/mL Stock Solution:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Solvent Selection: Choose the appropriate solvent based on your experimental needs. For cell culture experiments, initial reconstitution in a small volume of DMSO followed by dilution in culture medium is a common practice. For in vivo studies, the choice of solvent will depend on the formulation.
-
Reconstitution:
-
In Water: To prepare a 1 mg/mL stock solution, add 1 mL of sterile, endotoxin-free water to 1 mg of this compound powder.
-
In DMSO: To prepare a 1 mg/mL stock solution, add 1 mL of anhydrous DMSO to 1 mg of this compound powder.
-
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7][8]
Experimental Protocols
In Vitro Cell Stimulation
This protocol describes a general procedure for stimulating cultured cells with this compound to study downstream cellular responses.
Materials:
-
Cultured cells (e.g., macrophages, dendritic cells, or cell lines expressing TLR2/1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (a typical working concentration range is 0.1 - 10 ng/mL).[1]
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the this compound working solution. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells or supernatants can be collected for various downstream analyses, such as ELISA for cytokine production, qPCR for gene expression analysis, or Western blotting for protein expression and phosphorylation.
In Vivo Administration in Mice
This protocol provides a method for the preparation and intraperitoneal injection of this compound in a mouse model.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline or PBS
-
Sterile microcentrifuge tubes
-
Syringes and needles
Procedure for Formulation and Administration (for a 5 mg/kg dosage):
-
Preparation of the Vehicle Solution: Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[7] For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline/PBS.
-
Preparation of this compound Solution:
-
Assume an average mouse weight of 20 g. A 5 mg/kg dose corresponds to 0.1 mg per mouse.
-
If the injection volume is 100 µL per mouse, the required concentration of the this compound solution is 1 mg/mL.
-
To prepare 1 mL of the dosing solution (sufficient for 10 mice), dissolve 1 mg of this compound in the 1 mL of the prepared vehicle solution.
-
-
Administration:
-
Mix the dosing solution thoroughly by vortexing.
-
Administer the solution to the mice via intraperitoneal (i.p.) injection at a volume of 100 µL per 20 g mouse.
-
Signaling Pathway and Experimental Workflow
Pam3CSK4-Induced TLR2/TLR1 Signaling Pathway
Pam3CSK4 binding to the TLR2/TLR1 heterodimer initiates a MyD88-dependent signaling cascade, which culminates in the activation of NF-κB and MAP kinases, leading to the transcription of inflammatory genes.
Caption: Pam3CSK4-TLR2/1 signaling cascade.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound.
Caption: A standard workflow for in vitro experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 7. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Pam3CSK4 TFA: Application Notes and Protocols for Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (Tripalmitoyl-S-glyceryl-cysteine-serine-lysine-lysine-lysine-lysine trifluoroacetate) is a synthetic triacylated lipopeptide that serves as a potent agonist for Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2).[][2] As a mimic of bacterial lipoproteins, Pam3CSK4 is a powerful tool for studying innate immune responses and activating macrophages. Its engagement with the TLR1/TLR2 heterodimer on the macrophage surface initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.[] This document provides detailed application notes and experimental protocols for the use of this compound in macrophage activation studies.
Mechanism of Action
Pam3CSK4 activates macrophages by binding to the TLR1/TLR2 heterodimeric receptor complex on the cell surface. This binding event triggers a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88).[] MyD88, in turn, recruits and activates a series of downstream signaling molecules, including IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).[] This cascade culminates in the activation of two major signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[][3]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Pam3CSK4 stimulation also activates the MAPK pathways, including ERK1/2, JNK, and p38.[3][4] These kinases phosphorylate various transcription factors and downstream proteins, contributing to the inflammatory response and cytokine production.
Signaling Pathway Diagram
Caption: Pam3CSK4 signaling pathway in macrophages.
Quantitative Data on Macrophage Activation
The following tables summarize quantitative data from various studies on the effects of Pam3CSK4 on macrophage activation.
Table 1: Dose-Dependent Cytokine Production by Macrophages
| Cell Type | Pam3CSK4 Conc. | Incubation Time | Cytokine | Fold Increase vs. Control | Reference |
| Human Monocytes | 50 ng/mL | 18 hours | IL-1β | Significant increase | [3] |
| Human Monocytes | 50 ng/mL | 18 hours | IL-10 | Significant increase | [3] |
| THP-1 cells | 100-1000 ng/mL (pre-treatment) | 6 hours (pre-treatment), 24 hours (re-stimulation) | IL-1β, TNF-α, IL-8 | Down-regulation | [5][6] |
| RAW 264.7 cells | 0.1 µg/mL | 24 hours | TNF-α | High levels | [7] |
| Tnf-/- BMDMs | 30 ng/mL (pre-treatment) | 2 hours (pre-treatment), 24 hours (TNF stimulation) | IL-6 | Dose-dependent augmentation | [8] |
Table 2: Time-Course of Macrophage Activation
| Cell Type | Pam3CSK4 Conc. | Time Point | Measured Parameter | Observation | Reference |
| Human Monocytes | 50 ng/mL | 1, 2, 3 hours | p100/p52 NF-κB | Activation observed | [3] |
| Mouse Macrophages | 100 ng/mL | 6 hours | iNOS gene expression | Increased | [9] |
| Mouse Macrophages | 100 ng/mL | 10 hours | iNOS protein levels | Increased | [9] |
| Mouse Macrophages | 100 ng/mL | 24 hours | Nitric Oxide production | Increased | [9] |
| THP-1 cells | 1 mg/mL (re-treatment) | 1 hour | Pro-inflammatory cytokine gene expression | Down-regulated by pre-treatment | [5] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for macrophage activation.
Protocol 1: In Vitro Macrophage Stimulation
Objective: To activate macrophages in vitro using this compound and measure the subsequent inflammatory response.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).
-
This compound.
-
Sterile, endotoxin-free water or PBS for reconstitution.
-
Cell culture plates (e.g., 24-well or 96-well).
-
Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, Western blot reagents).
Procedure:
-
Cell Seeding: Seed macrophages into cell culture plates at a desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) and allow them to adhere overnight.[7]
-
Pam3CSK4 Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 ng/mL to 1 µg/mL).[3][9][10]
-
Stimulation: Remove the old medium from the cells and replace it with the medium containing different concentrations of Pam3CSK4. Include a vehicle control (medium alone).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.[11]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA or Cytometric Bead Array). Store at -80°C until use.[12]
-
Cell Lysate: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer for subsequent RNA or protein analysis.
-
Protocol 2: Cytokine Analysis by ELISA
Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants.
-
Commercially available ELISA kit for the cytokine of interest.
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To measure the relative expression of target genes (e.g., Tnf, Il6, Nos2) in Pam3CSK4-stimulated macrophages.
Materials:
-
Cell lysates.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes and a housekeeping gene (e.g., Gapdh, Actb).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in Pam3CSK4-stimulated cells compared to the control group.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To detect the activation (e.g., phosphorylation) of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
Cell lysates.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p-p38).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is an invaluable tool for investigating macrophage activation and the intricacies of the innate immune response. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the cellular and molecular mechanisms underlying TLR1/TLR2-mediated inflammation. Careful consideration of cell type, dosage, and timing is crucial for obtaining robust and reproducible results.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pre-analytical sample handling effects on blood cytokine levels: quality control of a COVID-19 biobank - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pam3CSK4 TFA Stimulation of Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/Toll-like receptor 1 (TLR2/TLR1) heterodimer complex. As a well-defined molecular probe, Pam3CSK4 TFA (trifluoroacetic acid salt) is an invaluable tool for studying innate immunity, TLR signaling, and for the screening and development of novel immunomodulatory drugs. These application notes provide detailed information on cell lines responsive to Pam3CSK4 stimulation, quantitative data on cellular responses, and comprehensive protocols for key experimental procedures.
Responsive Cell Lines and Their Characteristics
A variety of primary cells and established cell lines that endogenously or exogenously express TLR1 and TLR2 are responsive to Pam3CSK4 stimulation. The response is primarily mediated through the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2]
Table 1: Overview of Cell Lines Responsive to Pam3CSK4 Stimulation
| Cell Line/Type | Origin | Key Characteristics | Typical Pam3CSK4 Concentration | Observed Responses |
| Human Monocytes | Primary Cells | Endogenously express TLR1 and TLR2. | 50 ng/mL | Induction of IL-6, IL-8, IL-1β, and IL-10.[3] Activation of canonical and non-canonical NF-κB pathways.[3] |
| THP-1 | Human Monocytic Leukemia | Express TLR1 and TLR2; often used as a model for monocytes. | 100 - 1000 ng/mL | Induction of MMP-9 expression.[4] Activation of MAPKs (p38, JNK, ERK) and NF-κB.[4][5] |
| HEK293-hTLR2/1 | Human Embryonic Kidney (Engineered) | Stably transfected to express human TLR2 and TLR1. Often contain an NF-κB reporter system (e.g., SEAP or luciferase).[6][7] | 10 - 100 ng/mL | Robust activation of NF-κB reporter gene.[6][7] Production of IL-8.[8] |
| RAW 264.7 | Murine Macrophage | Endogenously express TLR1 and TLR2. | 1 µg/mL | Induction of TNF-α and IL-6.[1][9] Induction of iNOS expression and nitric oxide production.[10] |
| Primary Brain Microvascular Endothelial Cells (BMECs) | Primary Cells | Express TLR2. | 1 µg/mL | Upregulation of MMP-9 expression via ERK1/2 and JNK signaling.[6] |
| Murine B Cell Lines (e.g., CH12F3-2A, L10A6.2, A20.3) | Murine B Cell Lymphoma | Express TLR1 and TLR2. | 0.5 µg/mL | Increased cell proliferation and viability.[11] Modulation of IgG isotype production.[11] |
Signaling Pathway Activated by Pam3CSK4
Upon binding to the TLR2/TLR1 heterodimer, Pam3CSK4 initiates a signaling cascade that is crucial for the innate immune response. The diagram below illustrates the key steps in this pathway.
Caption: Pam3CSK4 signaling pathway.
Experimental Protocols
Protocol 1: Pam3CSK4 Stimulation of HEK293-hTLR2/1 Reporter Cells for NF-κB Activation
This protocol describes the stimulation of HEK293 cells stably expressing human TLR2 and TLR1, along with an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase), to quantify TLR2/1 activation.
Materials:
-
HEK293-hTLR2/1 reporter cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Selection antibiotics (e.g., Puromycin, Blasticidin, if required for cell line maintenance)
-
This compound
-
Sterile, white, solid-bottom 96-well plates
-
Luciferase or SEAP detection reagent
Procedure:
-
Cell Seeding:
-
Harvest HEK293-hTLR2/1 cells and resuspend in complete growth medium without selection antibiotics.
-
Seed 5 x 10^4 cells per well in a 96-well plate in a volume of 100 µL.[6]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Pam3CSK4 Stimulation:
-
Reporter Assay:
-
Equilibrate the plate to room temperature.
-
Add the appropriate detection reagent according to the manufacturer's instructions (e.g., 50 µL of luciferase assay reagent per well).[6]
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from the vehicle control.
-
Plot the reporter signal as a function of Pam3CSK4 concentration to generate a dose-response curve.
-
Protocol 2: Measurement of Cytokine Production in Human Monocytes by ELISA
This protocol outlines the procedure for stimulating primary human monocytes with Pam3CSK4 and quantifying the release of cytokines into the supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Isolated primary human monocytes
-
Complete RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Sterile 24-well plates
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α, IL-10)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Resuspend purified human monocytes in complete RPMI-1640 medium.
-
Seed 1 x 10^6 cells per well in a 24-well plate in a volume of 500 µL.
-
Allow cells to adhere for 2 hours at 37°C.
-
-
Pam3CSK4 Stimulation:
-
Prepare a solution of Pam3CSK4 in complete RPMI-1640 medium at the desired concentration (e.g., 50 ng/mL).[3]
-
Gently aspirate the medium from the wells and replace it with 500 µL of the Pam3CSK4 solution or medium alone (vehicle control).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for the cytokines of interest according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the supernatants based on the standard curve.
-
Compare the cytokine levels in Pam3CSK4-stimulated samples to the vehicle control.
-
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol provides a general framework for measuring the upregulation of target gene expression (e.g., TNF, IL6, MMP9) in responsive cells following Pam3CSK4 stimulation.
Materials:
-
Responsive cell line (e.g., THP-1, RAW 264.7)
-
Complete growth medium
-
This compound
-
Sterile 6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
Cell Stimulation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Stimulate cells with the desired concentration of Pam3CSK4 (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours for gene expression analysis).[6] Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in Pam3CSK4-stimulated cells to the vehicle control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular response to Pam3CSK4 stimulation.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data on the cellular responses to Pam3CSK4 stimulation.
Table 2: Dose-Dependent NF-κB Activation in HEK293-hTLR2/1 Cells
| Pam3CSK4 Conc. (ng/mL) | Relative Luciferase Units (RLU) - Fold Induction |
| 0 (Vehicle) | 1.0 |
| 0.1 | ~5 |
| 1 | ~20 |
| 10 | ~50 |
| 100 | ~60 |
| Note: Data are representative and may vary depending on the specific reporter system and experimental conditions. |
Table 3: Cytokine Production in Human Monocytes after 24h Stimulation
| Cytokine | Vehicle Control (pg/mL) | Pam3CSK4 (50 ng/mL) (pg/mL) |
| IL-6 | < 2 | ~6,000 |
| IL-8 | ~55 | ~121,000 |
| IL-1β | < 5 | ~500 |
| IL-10 | < 10 | ~1,000 |
| Note: Values are approximate and based on published data.[3] Actual values will vary between donors. |
Table 4: Gene Expression in THP-1 Cells after 6h Stimulation with 1 µg/mL Pam3CSK4
| Gene | Fold Induction over Vehicle Control |
| MMP9 | ~25 |
| TNF | ~40 |
| IL1B | ~30 |
| Note: Data are representative and should be confirmed experimentally. |
Conclusion
This compound is a robust and specific agonist for the TLR2/TLR1 complex, making it an essential tool for immunology and drug discovery research. The cell lines and protocols detailed in these application notes provide a solid foundation for investigating the intricate mechanisms of TLR-mediated signaling and for screening compounds that modulate this pathway. For successful and reproducible results, it is crucial to use high-quality reagents and to carefully optimize experimental conditions for each specific cell line and assay.
References
- 1. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pam3CSK4 Induces MMP-9 Expression in Human Monocytic THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abgenex.com [abgenex.com]
- 7. novusbio.com [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Application Notes and Protocols for Pam3CSK4 TFA in Dendritic Cell Maturation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 trifluoroacetate (TFA) is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer complex.[1] As a well-defined molecular mimic of bacterial lipoproteins, Pam3CSK4 TFA is an invaluable tool in immunology for inducing the maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs) of the immune system.[2] The activation and maturation of DCs are critical first steps in initiating adaptive immune responses, making this compound a key reagent for in vitro studies related to vaccine adjuvant development, cancer immunotherapy, and understanding the mechanisms of innate immunity.[3]
These application notes provide a comprehensive overview of the mechanism of action of Pam3CSK4, its effects on DC maturation, and detailed protocols for its use in research settings.
Application Notes
Mechanism of Action: TLR1/2 Signaling Pathway
Pam3CSK4 initiates a signaling cascade by binding to the extracellular domain of the TLR1/2 heterodimer on the surface of dendritic cells. This binding event triggers the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88).[4] The subsequent signaling cascade involves the activation of protein kinases, including IκB kinase (IKK) and Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[4][5] These events culminate in the activation of transcription factors, most notably Nuclear Factor-κB (NF-κB), which translocates to the nucleus to induce the expression of a wide array of genes responsible for DC maturation.[6][7] This includes pro-inflammatory cytokines, chemokines, and co-stimulatory molecules that are essential for priming naïve T cells.[4][8]
Caption: Pam3CSK4 signaling pathway in dendritic cells.
Effects on Dendritic Cell Maturation
Stimulation with Pam3CSK4 induces profound phenotypic and functional changes in dendritic cells, transforming them from an antigen-capturing state to a potent T-cell activating state.
1. Phenotypic Maturation: Upregulation of Surface Markers Upon maturation with Pam3CSK4, DCs significantly increase the surface expression of molecules crucial for antigen presentation and T cell co-stimulation.[9][10] This includes MHC class II molecules for presenting processed antigens and co-stimulatory molecules like CD80, CD86, and CD40 which provide the "second signal" for T cell activation.[9] Additionally, the expression of CD83, a marker for mature DCs, and CCR7, a chemokine receptor that directs migration to lymph nodes, is enhanced.[9][10][11]
Table 1: Surface Markers Upregulated on Dendritic Cells by Pam3CSK4
| Marker | Function | Reference |
|---|---|---|
| CD40 | Co-stimulation, crucial for T cell help and DC licensing | [9][10] |
| CD80 (B7.1) | Co-stimulation of T cells | [9][10][11] |
| CD83 | Marker of mature dendritic cells | [9][10] |
| CD86 (B7.2) | Co-stimulation of T cells | [9][10] |
| HLA-DR | Antigen presentation to CD4+ T cells (human) | [9] |
| CCR7 | Chemokine receptor for migration to secondary lymphoid organs | [9][10][11] |
| PD-L1 | Immune regulation |[9][10] |
2. Functional Maturation: Cytokine Production and T Cell Priming Pam3CSK4 is a potent inducer of a diverse range of cytokines that shape the ensuing adaptive immune response.[9] The specific cytokine milieu created by Pam3CSK4-matured DCs can steer naïve CD4+ T cells to differentiate into various helper T (Th) cell subsets, including Th1, Th2, and regulatory T cells.[9][10][12] Notably, Pam3CSK4 has been shown to be a more potent stimulus for IL-10, IL-12p70, IL-23, and IL-27 production compared to other TLR2 ligands.[9]
Table 2: Cytokine Profile of Dendritic Cells Stimulated with Pam3CSK4
| Cytokine | Primary Function in T Cell Differentiation | Reference |
|---|---|---|
| IL-1β | Pro-inflammatory, Th17 differentiation | [9] |
| IL-6 | Pro-inflammatory, Th17 differentiation, inhibits Treg | [8][9] |
| TNF-α | Pro-inflammatory, key mediator of inflammation | [8][9] |
| IL-10 | Anti-inflammatory, promotes Treg differentiation | [5][9][12] |
| IL-12p70 | Key inducer of Th1 differentiation and IFN-γ production | [9][12] |
| IL-23 | Maintenance and expansion of Th17 cells | [9] |
| IL-27 | Regulatory functions, can promote or inhibit Th1 responses | [9] |
| IFN-γ | Signature cytokine of Th1 cells (induced in co-culture) |[12] |
Experimental Protocols
Protocol 1: Generation and Maturation of Human Monocyte-Derived DCs (mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation using this compound.
Caption: Experimental workflow for DC maturation.
Materials and Reagents:
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
CD14 MicroBeads, human (or other monocyte isolation kit)
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or DMSO for reconstitution
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation (Day 0):
-
Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque™ density gradient centrifugation.
-
Purify CD14+ monocytes from the PBMC fraction using positive selection with CD14 MicroBeads according to the manufacturer's protocol.[13]
-
Assess purity and viability using flow cytometry (anti-CD14 antibody and a viability dye like Propidium Iodide).
-
-
Differentiation into Immature DCs (Day 0 to Day 6):
-
Resuspend the purified monocytes in complete RPMI medium (RPMI 1640 + 10% FBS + 1% Pen-Strep).
-
Seed 1 x 10^6 cells/mL in a 6-well plate.
-
Supplement the medium with 800 IU/mL GM-CSF and 250 IU/mL IL-4.[13]
-
Incubate at 37°C, 5% CO2 for 6 days. On day 3, add fresh medium containing the same concentration of cytokines.
-
-
DC Maturation with this compound (Day 6 to Day 7/8):
-
Reconstitute lyophilized this compound in sterile, pyrogen-free water or DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI medium to the desired working concentration.
-
On day 6, harvest the non-adherent and loosely adherent immature DCs.
-
Resuspend the cells in fresh complete RPMI medium.
-
Add this compound to the cell culture at a final concentration typically ranging from 50 ng/mL to 10 µg/mL.[6][7] The optimal concentration should be determined empirically.
-
Incubate for an additional 24 to 48 hours. The 48-hour time point is often used for assessing phenotypic maturation and cytokine production.[9]
-
Protocol 2: Analysis of Dendritic Cell Maturation
A. Phenotypic Analysis by Flow Cytometry
-
Harvest the matured DCs (and an unstimulated immature DC control).
-
Wash the cells with FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Aliquot approximately 0.5-1 x 10^6 cells per tube.
-
Incubate cells with an Fc block reagent for 15 minutes at 4°C to prevent non-specific antibody binding.
-
Add a cocktail of fluorescently-labeled monoclonal antibodies specific for human CD80, CD83, CD86, CD40, HLA-DR, and CCR7. Include appropriate isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the live DC population and quantifying the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker.[9]
B. Functional Analysis: Cytokine Profiling by ELISA
-
After the 24-48 hour maturation period, centrifuge the cell culture plates.
-
Carefully collect the culture supernatants, avoiding cell pellet contamination.
-
Store supernatants at -80°C until analysis.
-
Quantify the concentration of key cytokines (e.g., IL-12p70, IL-10, IL-6, TNF-α) using commercially available ELISA kits, following the manufacturer’s instructions.[12]
C. Functional Analysis: Mixed Lymphocyte Reaction (MLR)
-
Isolate CD4+ or CD8+ T cells from a different, allogeneic donor (as responder cells).
-
Harvest, wash, and count the Pam3CSK4-matured DCs (as stimulator cells). Irradiate the DCs (e.g., 30 Gy) to prevent their proliferation.
-
Co-culture the responder T cells with the stimulator DCs at various DC:T cell ratios (e.g., 1:10, 1:20, 1:50) in a 96-well round-bottom plate.
-
Culture for 4-6 days at 37°C, 5% CO2.[9]
-
Assess T cell proliferation by adding [3H]-thymidine for the final 18 hours of culture and measuring its incorporation, or by using proliferation-tracking dyes like CFSE or CellTrace™ Violet.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 3. Monocyte-derived DC maturation strategies and related pathways: a transcriptional view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective synergy in anti-inflammatory cytokine production upon cooperated signaling via TLR4 and TLR2 in murine conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TLR-activated dendritic cells enhance the response of aged naïve CD4 T cells via an IL-6 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferon gamma stimulates cellular maturation of dendritic cell line DC2.4 leading to induction of efficient cytotoxic T cell responses and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Intranasal Administration of Pam3CSK4 Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer[1]. Its ability to mimic the acylated amino terminus of bacterial lipoproteins makes it a powerful activator of the innate immune system[2]. Specifically, it triggers the pro-inflammatory transcription factor NF-κB, leading to the production of cytokines and the initiation of an adaptive immune response[1][2]. Intranasal administration of Pam3CSK4 has emerged as a promising strategy for enhancing mucosal and systemic immune responses to co-administered antigens, offering a non-invasive approach to vaccination against a variety of pathogens. These application notes provide a comprehensive overview of the use of Pam3CSK4 as an intranasal adjuvant, including its mechanism of action, key experimental data, and detailed protocols for its application in preclinical research.
Mechanism of Action: TLR1/TLR2 Signaling
Pam3CSK4 activates immune cells, such as dendritic cells and macrophages, through the TLR1/TLR2 signaling pathway. This interaction initiates a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein, culminating in the activation of NF-κB and MAP kinases. This leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of other immune cells and the subsequent development of an antigen-specific adaptive immune response[3][4][5].
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Pam3CSK4 adjuvant given intranasally boosts anti-Leishmania immunogenicity but not protective immune responses conferred by LaAg vaccine against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Pam3CSK4 TFA in Leishmaniasis Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leishmaniasis, a parasitic disease with a spectrum of clinical manifestations, remains a significant global health challenge. The development of an effective vaccine is a critical priority, and the strategic use of adjuvants to elicit a robust and appropriate immune response is paramount. Pam3CSK4 TFA, a synthetic triacylated lipopeptide, has emerged as a potent adjuvant in preclinical leishmaniasis vaccine research. It functions as a Toll-like receptor 2 (TLR2) and TLR1 agonist, effectively activating the innate immune system and shaping the subsequent adaptive immune response towards a protective Th1 phenotype. These application notes provide a comprehensive overview of the use of this compound in leishmaniasis vaccine studies, including its mechanism of action, protocols for experimental evaluation, and a summary of key quantitative data.
Mechanism of Action: TLR2/1 Signaling Pathway
Pam3CSK4 initiates an immune response by binding to the TLR2/TLR1 heterodimer on the surface of antigen-presenting cells (APCs), such as macrophages and dendritic cells.[1][][3] This binding event triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[][3] This innate activation is crucial for the subsequent development of a robust antigen-specific adaptive immune response, characterized by the differentiation of T helper 1 (Th1) cells. Th1 cells are essential for controlling Leishmania infection through the production of interferon-gamma (IFN-γ), which activates infected macrophages to kill the intracellular parasites.[4][5]
Data Presentation: Efficacy of Pam3CSK4 as an Adjuvant
The following tables summarize quantitative data from preclinical studies evaluating Pam3CSK4 as an adjuvant in Leishmania vaccine formulations.
Table 1: Effect of Pam3CSK4 Adjuvant on Cytokine Production in Vaccinated Mice
| Vaccine Formulation | Leishmania Species | Mouse Strain | Cytokine Measured | Fold Increase vs. Control | Reference |
| LaAg + Pam3CSK4 | L. amazonensis | BALB/c | IFN-γ | ~1.5 | [6] |
| LaAg + Pam3CSK4 | L. amazonensis | BALB/c | IL-10 | No significant change | [6] |
| Live L. major + Pam3CSK4 | L. major | C57BL/6 | IL-12 | Significant increase | [4][5] |
| Live L. major + Pam3CSK4 | L. major | C57BL/6 | IL-6 | Significant increase | [4][5] |
| Live L. major + Pam3CSK4 | L. major | BALB/c | IL-12 | Significant increase | [4][5] |
| Live L. major + Pam3CSK4 | L. major | BALB/c | IL-6 | Significant increase | [4][5] |
Table 2: Impact of Pam3CSK4 Adjuvant on T-Cell Response and Antibody Production
| Vaccine Formulation | Leishmania Species | Mouse Strain | Parameter Measured | Outcome | Reference |
| LaAg + Pam3CSK4 | L. infantum | BALB/c | % CD4+ T cells | Increased | [6] |
| LaAg + Pam3CSK4 | L. infantum | BALB/c | % CD8+ T cells | Increased | [6] |
| LaAg + Pam3CSK4 | L. infantum | BALB/c | IgG2a Titer | Increased | [6] |
| Live L. major + Pam3CSK4 | L. major | C57BL/6 | Th1 Response | Enhanced | [4][5] |
| Live L. major + Pam3CSK4 | L. major | C57BL/6 | Th17 Response | Enhanced | [4][5] |
| Live L. major + Pam3CSK4 | L. major | BALB/c | Th1 Response | Enhanced | [4][5] |
Table 3: Protective Efficacy of Pam3CSK4-Adjuvanted Vaccines Against Leishmania Challenge
| Vaccine Formulation | Leishmania Species | Mouse Strain | Organ | Parasite Burden Reduction vs. Control | Reference |
| LaAg + Pam3CSK4 | L. infantum | BALB/c | Liver | Significant reduction | [6] |
| LaAg + Pam3CSK4 | L. infantum | BALB/c | Spleen | Significant reduction | [6] |
| Live L. major + Pam3CSK4 | L. major | C57BL/6 | Draining Lymph Node | Decreased | [4][5] |
| Live L. major + Pam3CSK4 | L. major | BALB/c | Draining Lymph Node | Decreased | [4][5] |
Experimental Workflow
The evaluation of a candidate Leishmania vaccine adjuvanted with this compound typically follows a standardized preclinical workflow in a murine model. This involves vaccine formulation, an immunization regimen, followed by a challenge with live Leishmania parasites. The subsequent evaluation of the immune response and protective efficacy is then carried out.
Experimental Protocols
Vaccine Formulation
Objective: To prepare a stable and immunogenic vaccine formulation containing a Leishmania antigen and this compound.
Materials:
-
Leishmania antigen (e.g., soluble Leishmania antigen (SLA), recombinant protein, or whole killed promastigotes)
-
This compound (endotoxin-free)
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
Protocol:
-
Reconstitute the lyophilized this compound in sterile saline to a stock concentration of 1 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
On the day of immunization, dilute the Leishmania antigen to the desired concentration in sterile saline.
-
Add the appropriate volume of the this compound stock solution to the antigen preparation to achieve the final desired adjuvant concentration (e.g., 10 µg per dose).
-
Mix gently by pipetting. Do not vortex vigorously.
-
Keep the vaccine formulation on ice until administration.
Murine Immunization
Objective: To immunize mice with the Pam3CSK4-adjuvanted vaccine to elicit an antigen-specific immune response.
Materials:
-
Vaccine formulation
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol (Subcutaneous Prime-Boost):
-
Administer a 50-100 µL subcutaneous injection of the vaccine formulation into the scruff of the neck or the base of the tail.
-
For a prime-boost strategy, provide a booster immunization 2-3 weeks after the primary immunization with the same vaccine formulation and route of administration.
-
Include control groups receiving saline alone, antigen alone, and this compound alone.
Assessment of Cell-Mediated Immunity
Objective: To quantify the antigen-specific cytokine production and T-cell populations in vaccinated mice.
Materials:
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Leishmania antigen for in vitro restimulation
-
ELISA kits for murine IFN-γ, IL-4, and IL-10
-
96-well cell culture plates
-
96-well ELISA plates
Protocol:
-
Aseptically remove spleens from euthanized mice 2-4 weeks after the final immunization.
-
Prepare single-cell suspensions by gently grinding the spleens between two frosted glass slides in RPMI medium.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with RPMI medium and resuspend to a concentration of 2 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension per well in a 24-well plate.
-
Stimulate the cells with Leishmania antigen (e.g., 10 µg/mL SLA) or leave unstimulated (medium alone).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Collect the culture supernatants and store at -80°C until use.
-
Perform ELISA for IFN-γ, IL-4, and IL-10 according to the manufacturer's instructions.
Materials:
-
Splenocytes from immunized and control mice
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against murine CD3, CD4, and CD8
-
Intracellular cytokine staining kit (if measuring intracellular cytokines)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of splenocytes as described above.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the appropriate dilutions of anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentages of CD4+ and CD8+ T-cell populations.
Evaluation of Protective Efficacy
Objective: To determine the ability of the vaccine to protect against a challenge with live Leishmania parasites.
Materials:
-
Live, infective-stage Leishmania promastigotes (e.g., L. major or L. infantum)
-
Immunized and control mice
Protocol:
-
Two to four weeks after the final immunization, challenge the mice with a subcutaneous injection of 1 x 10^5 to 2 x 10^6 stationary-phase Leishmania promastigotes in a small volume (e.g., 20-50 µL) into the footpad or the base of the tail.
-
Monitor the mice regularly for lesion development and measure the lesion size with a caliper.
Materials:
-
Spleens and livers from challenged mice
-
Schneider's Drosophila medium supplemented with 20% FBS and antibiotics
-
96-well flat-bottom plates
Protocol (Limiting Dilution Assay):
-
Four to eight weeks post-challenge, euthanize the mice and aseptically remove the spleens and livers.
-
Weigh the organs and homogenize them in Schneider's medium.
-
Perform serial 10-fold dilutions of the organ homogenates in supplemented Schneider's medium in 96-well plates.
-
Incubate the plates at 26°C for 7-14 days.
-
Examine the plates under an inverted microscope for the presence of viable, motile promastigotes.
-
The parasite burden is calculated as the reciprocal of the highest dilution at which parasites are observed, multiplied by the weight of the organ.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions and concentrations based on their experimental setup and the manufacturer's instructions for reagents and kits. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Pam3CSK4 adjuvant given intranasally boosts anti-Leishmania immunogenicity but not protective immune responses conferred by LaAg vaccine against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cytokine Response after Pam3CSK4 TFA Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like receptor 1 and 2 (TLR1/2) heterodimers.[1][2] As a mimic of bacterial lipoproteins, it is a powerful tool for studying innate immune responses and inflammation. Activation of the TLR1/2 complex by this compound initiates a signaling cascade that leads to the production of various pro-inflammatory and anti-inflammatory cytokines.[3][4] This application note provides detailed protocols for treating cells with this compound and measuring the subsequent cytokine response using common immunoassay techniques.
Mechanism of Action: this compound is recognized by the TLR1/2 heterodimer on the surface of immune cells such as macrophages, monocytes, and dendritic cells. This binding event recruits the adaptor protein MyD88, initiating a downstream signaling cascade that involves the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] These transcription factors then drive the expression of a wide range of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Interleukin-10 (IL-10).[3][4]
Data Presentation
The following tables summarize typical quantitative data for cytokine responses following this compound treatment. Note that the magnitude of the response can vary depending on the cell type, donor variability, and specific experimental conditions.
Table 1: Dose-Dependent Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| This compound Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| 0 ng/mL (Control) | < 20 | < 50 | < 10 | < 30 |
| 10 ng/mL | 500 - 1500 | 1000 - 3000 | 100 - 400 | 50 - 200 |
| 50 ng/mL | 1500 - 4000 | 3000 - 8000 | 400 - 1000 | 200 - 600 |
| 100 ng/mL | 3000 - 7000 | 6000 - 15000 | 800 - 2000 | 400 - 1000 |
| 1000 ng/mL | 5000 - 12000 | 10000 - 25000 | 1500 - 3500 | 600 - 1500 |
Data compiled from representative studies.[3][5] Incubation time: 24 hours.
Table 2: Time-Course of Cytokine Production in THP-1 Monocytic Cells (Stimulated with 1000 ng/mL Pam3CSK4)
| Time Point | TNF-α (pg/mL) | IL-8 (pg/mL) |
| 0 hours | < 10 | < 100 |
| 4 hours | 800 - 2000 | 2000 - 5000 |
| 8 hours | 1500 - 3500 | 5000 - 12000 |
| 24 hours | 2500 - 6000 | 10000 - 25000 |
Data is illustrative and based on typical responses observed in monocytic cell lines.[4]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Refer to the manufacturer's data sheet for the recommended solvent. Water and DMSO are commonly used. For a 1 mg/mL stock solution, add the appropriate volume of sterile, endotoxin-free solvent. For example, to a 1 mg vial, add 1 mL of solvent.[6]
-
Gently vortex to dissolve the powder completely. For hydrophobic peptides, sonication may be required.[2][7]
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the manufacturer.[1]
Protocol 2: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound working solution (diluted from stock in complete RPMI-1640)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium and perform a cell count.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 100 µL per well.[8]
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 10, 50, 100, 1000 ng/mL).[3]
-
Add 100 µL of the this compound working solutions or medium control to the respective wells.
-
Incubate the plate for 24 hours in a CO₂ incubator at 37°C.[9]
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.[9]
-
Carefully collect the cell-free supernatant and store at -80°C until cytokine analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Standard and Sample Incubation: Prepare a standard curve by performing serial dilutions of the TNF-α standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light, until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.
Protocol 4: Multiplex Cytokine Assay
Materials:
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Collected cell culture supernatants
-
Assay-specific buffers and reagents
-
Multiplex assay reader (e.g., Bio-Plex or Luminex instrument)
Procedure:
-
Prepare Reagents: Reconstitute standards, detection antibodies, and other kit components as per the manufacturer's instructions.
-
Prepare Plate: Pre-wet the filter plate with assay buffer and aspirate.
-
Add Beads: Add the antibody-coupled beads to each well.
-
Wash Beads: Wash the beads with wash buffer.
-
Add Standards and Samples: Add the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate on a shaker at room temperature for the recommended time.
-
Wash Plate: Wash the plate multiple times with wash buffer.
-
Add Detection Antibodies: Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Wash Plate: Repeat the washing step.
-
Add Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) to each well and incubate on a shaker.
-
Wash Plate: Repeat the washing step.
-
Resuspend Beads: Resuspend the beads in assay buffer.
-
Read Plate: Acquire data on a multiplex assay reader.
-
Data Analysis: Use the instrument's software to analyze the data and determine the concentrations of multiple cytokines simultaneously.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased responsiveness of peripheral blood mononuclear cells to in vitro TLR 2, 4 and 7 ligand stimulation in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 8. In vitro Targeting of Transcription Factors to Control the Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
Application Notes and Protocols for Studying TLR2 Signaling in HEK293 Cells using Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic triacylated lipopeptide, Pam3CSK4 TFA, to investigate Toll-like Receptor 2 (TLR2) signaling pathways in Human Embryonic Kidney (HEK293) cells. This document includes an overview of the underlying biology, detailed experimental protocols, and expected quantitative outcomes.
Introduction
Toll-like Receptor 2 (TLR2) is a critical pattern recognition receptor of the innate immune system that recognizes a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] Upon ligand binding, TLR2 forms heterodimers with either TLR1 or TLR6 to initiate a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1][2]
Pam3CSK4, a synthetic lipopeptide, mimics the acylated amino terminus of bacterial lipoproteins and serves as a specific agonist for the TLR2/TLR1 heterodimer.[2] Its trifluoroacetate (TFA) salt form generally offers enhanced water solubility and stability, making it a reliable tool for in vitro studies.[3] HEK293 cells are a widely used cell line in TLR signaling research as they do not endogenously express most TLRs, allowing for the specific study of ectopically expressed TLRs of interest.[4][5] By transfecting HEK293 cells with human TLR2 (and often the co-receptor CD14 to enhance the response), a robust model system is created to screen for TLR2 agonists and antagonists and to dissect the downstream signaling pathways.[1][6][7]
Principle of the Assay
The fundamental principle of this application is the stimulation of HEK293 cells, engineered to express human TLR2, with this compound. The activation of the TLR2 signaling pathway is then quantified by measuring a downstream event. Common readout methods include:
-
Reporter Gene Assays: HEK293 cells are co-transfected with a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.[1][6][8][9] Activation of TLR2 leads to NF-κB translocation to the nucleus, driving the expression of the reporter protein, which can be easily quantified.
-
Cytokine Release Assays: The production and secretion of endogenous cytokines, such as Interleukin-8 (IL-8), in response to TLR2 activation can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in HEK293-TLR2 cell-based assays.
Table 1: this compound Properties and Working Concentrations
| Parameter | Value | Reference(s) |
| Ligand Specificity | TLR2/TLR1 Agonist | [2][3] |
| EC50 for human TLR1/2 | 0.47 ng/mL | [3][10][11] |
| Recommended Working Concentration | 0.1 - 100 ng/mL | [2][4] |
| Solubility | Soluble in water | [2][12] |
| Storage | Store at -20°C for long-term | [12] |
Table 2: Typical Experimental Parameters for HEK293-TLR2 Assays
| Parameter | Value | Reference(s) |
| Cell Seeding Density (96-well plate) | 3 - 5 x 10^4 cells/well | [8][13] |
| Stimulation Time with this compound | 6 - 24 hours | [4][8] |
| Incubation Temperature | 37°C, 5% CO2 | [8][14] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental steps, the following diagrams are provided.
Caption: TLR2 signaling pathway initiated by Pam3CSK4.
Caption: General experimental workflow for Pam3CSK4 stimulation.
Detailed Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay in HEK293-TLR2 Cells
This protocol describes the measurement of NF-κB activation using a SEAP or luciferase reporter system in a 96-well format.
Materials:
-
HEK293 cells stably expressing human TLR2 and an NF-κB-SEAP/Luciferase reporter construct (e.g., HEK-Blue™ hTLR2 cells).[1][6]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics).[8]
-
This compound.
-
Sterile, white-walled 96-well plates for luminescence or clear, flat-bottom 96-well plates for colorimetric assays.
-
SEAP or luciferase detection reagent (e.g., QUANTI-Blue™, ONE-Step™ Luciferase Assay System).[1][13]
-
Microplate reader (colorimetric or luminometer).
Procedure:
-
Cell Seeding (Day 1): a. Harvest HEK293-TLR2 reporter cells and resuspend them in fresh growth medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10^4 cells/well.[8] c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Stimulation (Day 2): a. Prepare serial dilutions of this compound in growth medium. A typical concentration range is 0.1 ng/mL to 100 ng/mL.[4] Include a vehicle-only control (unstimulated). b. Gently remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. c. Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Detection (Day 3):
-
For SEAP Reporter: a. Warm the SEAP detection reagent to room temperature. b. Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 180 µL of the SEAP detection reagent to each well. d. Incubate at 37°C for 1-3 hours. e. Measure the optical density (OD) at the appropriate wavelength (e.g., 620-655 nm).
-
For Luciferase Reporter: a. Equilibrate the plate to room temperature for 10 minutes.[8] b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 50-100 µL of the luciferase assay reagent to each well.[8][13] d. Incubate at room temperature for 10-15 minutes, protected from light. e. Measure luminescence using a microplate luminometer.
-
Protocol 2: IL-8 ELISA for Pam3CSK4-Stimulated HEK293-TLR2 Cells
This protocol details the quantification of IL-8 secreted into the cell culture supernatant following TLR2 activation.
Materials:
-
HEK293 cells stably expressing human TLR2.
-
Complete growth medium.
-
This compound.
-
Sterile 24-well or 48-well plates.
-
Microplate reader capable of measuring absorbance at 450 nm.[15]
Procedure:
-
Cell Seeding and Stimulation: a. Seed HEK293-TLR2 cells in a 24-well plate at an appropriate density to reach 80-90% confluency on the day of stimulation. b. The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 ng/mL, 100 ng/mL) or a vehicle control.[4] c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Sample Collection: a. After incubation, collect the cell culture supernatants. b. Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cells or debris. c. The clarified supernatants can be used immediately or stored at -80°C for later analysis.
-
IL-8 ELISA: a. Perform the IL-8 ELISA according to the manufacturer's protocol.[15][16][17] b. Briefly, this typically involves: i. Adding standards and samples to the antibody-coated microplate. ii. Incubating to allow IL-8 to bind. iii. Washing the plate and adding a biotin-conjugated detection antibody. iv. Incubating and washing, followed by the addition of a streptavidin-HRP conjugate. v. A final incubation and wash, followed by the addition of a TMB substrate. vi. Stopping the reaction and measuring the absorbance at 450 nm.
-
Data Analysis: a. Generate a standard curve by plotting the OD values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of IL-8 in the experimental samples.
Concluding Remarks
The protocols and data presented herein provide a robust framework for studying TLR2 signaling in HEK293 cells using this compound. These assays are invaluable for screening novel anti-inflammatory compounds, characterizing TLR2 signaling mutants, and elucidating the molecular mechanisms of innate immune activation. For optimal results, it is recommended to carefully titrate the concentration of this compound and the stimulation time for your specific HEK293-TLR2 clone and reporter system.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of TLR2 and TLR4 in cell responses to Rickettsia akari - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. TLR2 Stable HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 8. abgenex.com [abgenex.com]
- 9. novusbio.com [novusbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. abeomics.com [abeomics.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bosterbio.com [bosterbio.com]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Pam3CSK4 TFA in Influenza Vaccine Studies
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] MF59 and Pam3CSK4 Boost Adaptive Responses to Influenza Subunit Vaccine through an IFN Type I-Independent Mechanism of Action | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. MF59 and Pam3CSK4 boost adaptive responses to influenza subunit vaccine through an IFN type I-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pam3CSK4 TFA Experiments
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments involving the Toll-like receptor (TLR) 1/2 agonist, Pam3CSK4 TFA, particularly when a cytokine response is not observed.
Troubleshooting Guide: No Cytokine Response Observed
Question: I am not seeing any cytokine induction (e.g., TNF-α, IL-6) after stimulating my cells with this compound. What could be the problem?
Answer: A lack of cytokine response can stem from several factors, ranging from reagent handling to cellular issues. Follow this troubleshooting guide to identify the potential cause.
1. Reagent Quality and Handling
-
Improper Storage: this compound is typically stored at -20°C or -80°C for long-term use.[1][2][3] Repeated freeze-thaw cycles should be avoided as they can degrade the lipopeptide.[3] Upon reconstitution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C.[3]
-
Incorrect Reconstitution: this compound can be reconstituted in sterile, pyrogen-free water or DMSO.[1][2] Ensure the powder is fully dissolved; sonication may be required for dissolution in water.[2]
-
Reagent Purity and Integrity: Ensure the this compound is from a reputable supplier and is certified to be of high purity (≥95%) and free of microbial contaminants.[4]
2. Cellular Factors
-
Cell Type and TLR Expression: Pam3CSK4 is a synthetic triacylated lipopeptide that activates the TLR2/TLR1 heterodimer.[4][] The cells you are using must express both TLR1 and TLR2 on their surface to respond.[4] Verify the expression of these receptors on your specific cell line or primary cells. Some cell lines may have low or absent expression of these receptors.
-
Cell Health and Viability: Ensure your cells are healthy, viable, and within a low passage number. High passage numbers can lead to altered cellular responses. Perform a viability test (e.g., trypan blue exclusion) before starting your experiment.
-
Mycoplasma Contamination: Mycoplasma contamination can alter the immune response of cells and may lead to misleading results. Regularly test your cell cultures for mycoplasma.
3. Experimental Protocol
-
Suboptimal Concentration: The effective concentration of Pam3CSK4 can vary depending on the cell type. A typical working concentration ranges from 0.1 to 100 ng/mL.[4][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Insufficient Incubation Time: Cytokine production is a time-dependent process. For cytokine measurement in the supernatant, incubation times can range from 6 to 48 hours.[6][7] A time-course experiment is recommended to identify the peak of cytokine production.
-
Presence of Inhibitory Substances: Components in your cell culture medium, such as serum, could contain inhibitors. It is advisable to use heat-inactivated serum.
4. Assay and Detection
-
Assay Sensitivity: Ensure your cytokine detection method (e.g., ELISA, CBA, multiplex assay) is sensitive enough to detect the expected levels of cytokines.
-
Positive and Negative Controls: Always include appropriate controls in your experiment.
-
Positive Control: Use a known stimulus for your cells (e.g., LPS for TLR4-expressing cells) to confirm they are capable of producing cytokines.
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) is essential to ensure the solvent itself is not causing any effects.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[4][] It is a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[4][] Binding of Pam3CSK4 to the TLR1/TLR2 complex initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[4][][8] This ultimately results in the production of pro-inflammatory cytokines and chemokines.[] The TFA (trifluoroacetate) salt form of Pam3CSK4 generally offers enhanced water solubility and stability.[9]
Q2: What is the expected cytokine profile after Pam3CSK4 stimulation?
Pam3CSK4 stimulation typically induces the production of various pro-inflammatory cytokines and chemokines. Commonly measured cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[][10] Depending on the cell type, other cytokines like IL-1β and IL-10 may also be produced.[11]
Q3: Can this compound induce tolerance?
Yes, pre-treatment of monocytic cells with Pam3CSK4 can induce a state of tolerance, where a subsequent stimulation with Pam3CSK4 or another TLR agonist (like LPS) results in a diminished cytokine response.[12][13] This is a negative feedback mechanism to prevent excessive inflammation.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 100 ng/mL | Optimal concentration is cell-type dependent. A dose-response curve is recommended.[4][6] |
| EC50 (human TLR1/2) | 0.47 ng/mL | This is the half-maximal effective concentration for receptor activation.[1][9][14] |
| Incubation Time | 6 - 48 hours | Time-course experiments are advised to determine peak cytokine production.[6][7] |
| Storage (Lyophilized) | -20°C or 4°C | Refer to the manufacturer's instructions.[4] |
| Storage (Reconstituted) | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Standard Protocol for In Vitro Cell Stimulation with this compound
This protocol provides a general guideline for stimulating cultured cells with this compound to measure cytokine production.
Materials:
-
This compound
-
Sterile, pyrogen-free water or DMSO for reconstitution
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% heat-inactivated FBS and 1% penicillin-streptomycin)
-
Cells of interest (e.g., PBMCs, macrophages, or a relevant cell line)
-
96-well cell culture plates
-
Cytokine detection kit (e.g., ELISA)
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free water or DMSO to a stock concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
-
Cell Seeding:
-
Harvest and count your cells. Check for viability.
-
Seed the cells into a 96-well plate at a density appropriate for your cell type (e.g., 1 x 10^5 to 2 x 10^5 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours or overnight to allow the cells to adhere.
-
-
Cell Stimulation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of the prepared this compound working solutions to the respective wells.
-
Include a negative control (medium with vehicle only) and a positive control (if available).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes).
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Measure the concentration of the desired cytokines in the supernatant using an appropriate method like ELISA, following the manufacturer's instructions.
-
Visualizations
Caption: Pam3CSK4 signaling pathway via TLR1/TLR2.
Caption: Experimental workflow for cell stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. invivogen.com [invivogen.com]
- 6. novusbio.com [novusbio.com]
- 7. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
Optimizing Pam3CSK4 TFA Concentration for Neutrophil Stimulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Pam3CSK4 TFA in neutrophil stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pam3CSK4 and how does it stimulate neutrophils?
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent agonist for Toll-like Receptor 2 (TLR2), which forms a heterodimer with TLR1 to recognize triacylated lipoproteins.[1][2] This recognition on the surface of neutrophils initiates a signaling cascade that leads to cellular activation, including cytokine production, degranulation, and the generation of reactive oxygen species (ROS).
Q2: What is the recommended concentration range for this compound to stimulate neutrophils?
The optimal concentration of this compound can vary depending on the specific application, cell donor, and the desired endpoint. However, a general starting range is between 100 ng/mL and 1 µg/mL.[1][3] For some applications, concentrations as high as 25 µg/mL have been used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is TFA, and can it affect my neutrophil stimulation experiments?
TFA (trifluoroacetic acid) is a strong acid commonly used in the purification of synthetic peptides like Pam3CSK4.[4][5][6][7][8] The final product is often a TFA salt of the peptide. Residual TFA in your Pam3CSK4 preparation can significantly impact your experiments.[8][9][10] Studies have shown that TFA can be cytotoxic, even at nanomolar concentrations, and can interfere with cellular proliferation and other biological assays.[3][5][8][9][11][12] Therefore, the presence of TFA could lead to reduced cell viability or altered cellular responses, confounding the interpretation of your results.
Q4: Should I use a salt-free version of Pam3CSK4?
Given the potential for TFA to interfere with cellular assays, using a salt-free version of Pam3CSK4 is highly recommended, especially for sensitive applications or when troubleshooting unexpected results.[5][8][11] If only the TFA salt form is available, consider performing a salt exchange procedure to replace TFA with a more biologically compatible counter-ion like hydrochloride or acetate.[4][7]
Troubleshooting Guide
Issue 1: Low or no neutrophil activation (e.g., low cytokine release, minimal degranulation).
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 ng/mL to 10 µg/mL) to determine the optimal concentration for your specific neutrophil donor and assay.
-
-
Possible Cause 2: Poor cell viability.
-
Solution: Assess neutrophil viability before and after stimulation using a trypan blue exclusion assay or a cell viability kit (e.g., MTT or LDH assay). Ensure that the cell isolation procedure and handling do not compromise cell health.
-
-
Possible Cause 3: TFA-induced cytotoxicity.
-
Solution: If using this compound, consider switching to a salt-free version or performing a salt exchange to remove TFA. Test the effect of TFA alone on neutrophil viability as a control.
-
-
Possible Cause 4: Insufficient incubation time.
-
Solution: Optimize the incubation time for your specific endpoint. Cytokine release may require several hours (e.g., 4-24 hours), while signaling pathway activation (e.g., phosphorylation of MAPKs) can occur within minutes.
-
Issue 2: High background activation in unstimulated control neutrophils.
-
Possible Cause 1: Endotoxin contamination.
-
Solution: Ensure all reagents, including this compound, are of high purity and tested for low endotoxin levels. Use endotoxin-free water and plasticware.
-
-
Possible Cause 2: Neutrophil isolation procedure.
-
Solution: The method of neutrophil isolation can affect their activation state. Minimize handling and processing time to maintain a resting state.
-
-
Possible Cause 3: Culture conditions.
-
Solution: Ensure the culture medium and supplements are not contributing to neutrophil activation.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Donor-to-donor variability.
-
Solution: Neutrophils from different donors can exhibit significant variability in their response. If possible, pool cells from multiple donors or perform experiments with cells from the same donor for direct comparison.
-
-
Possible Cause 2: Reagent preparation and storage.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Inconsistent TFA levels.
-
Solution: The amount of residual TFA can vary between batches of synthetic peptides. Using a salt-free version of Pam3CSK4 or performing a salt exchange can help ensure consistency.
-
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 100 ng/mL - 10 µg/mL | A dose-response curve is crucial for optimization. |
| Incubation Time (Cytokine Release) | 4 - 24 hours | Time-course experiments are recommended. |
| Incubation Time (Signaling) | 5 - 60 minutes | Peak phosphorylation of MAPKs is often transient. |
| Neutrophil Seeding Density | 1 x 10^6 - 5 x 10^6 cells/mL | Optimize based on the assay format and endpoint. |
Experimental Protocols
Neutrophil Viability Assessment (MTT Assay)
This protocol assesses cell viability based on the metabolic activity of mitochondria.
-
Isolate human neutrophils using your standard laboratory protocol.
-
Resuspend neutrophils in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well plate.
-
Add 10 µL of your this compound dilutions or control vehicle to the appropriate wells.
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytokine Quantification (ELISA for IL-8)
This protocol quantifies the release of the pro-inflammatory cytokine IL-8.
-
Isolate and plate neutrophils as described in the MTT assay protocol.
-
Stimulate the cells with this compound for the desired time (e.g., 18 hours).
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Quantify the concentration of IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Signaling Pathway Analysis (Western Blot for Phospho-p38 MAPK)
This protocol detects the activation of the p38 MAPK signaling pathway.
-
Isolate neutrophils and resuspend them in serum-free RPMI 1640 at a concentration of 5 x 10^6 cells/mL.
-
Incubate the cells for 30 minutes at 37°C to allow them to rest.
-
Stimulate the cells with the optimal concentration of this compound for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
To stop the stimulation, add ice-cold PBS and centrifuge at 400 x g for 5 minutes at 4°C.
-
Lyse the cell pellet with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
Signaling Pathway and Workflow Diagrams
Caption: Pam3CSK4 signaling pathway in neutrophils.
Caption: Experimental workflow for this compound optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. TLR2 agonist Pam3CSK4 enhances the antibacterial functions of GM-CSF induced neutrophils to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. biobasic.com [biobasic.com]
- 7. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
Pam3CSK4 TFA stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Pam3CSK4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, making it a powerful tool for stimulating an innate immune response. In research, it is primarily used to investigate TLR signaling pathways, induce the production of pro-inflammatory cytokines like TNF-α and IL-6, and study the activation of immune cells such as macrophages and monocytes. The trifluoroacetic acid (TFA) salt form of Pam3CSK4 is often used to improve the compound's solubility and stability.[1][2]
Q2: How should lyophilized this compound be stored for long-term stability?
For optimal long-term stability, lyophilized this compound powder should be stored in a tightly sealed container, protected from moisture, at low temperatures. Different suppliers provide slightly varying recommendations, but a general consensus is to store the powder at -20°C for up to three years or at -80°C for up to two years.[3][4][5][6]
Q3: What is the recommended procedure for reconstituting this compound?
It is recommended to reconstitute this compound in sterile, pyrogen-free water or DMSO. For aqueous solutions, a concentration of up to 16.67 mg/mL can be achieved, though sonication and gentle heating may be necessary to facilitate dissolution.[3][4] For DMSO, a concentration of up to 25 mg/mL is possible, and ultrasonication is recommended.[5][6] Always use a freshly opened vial of hygroscopic solvents like DMSO to ensure optimal solubility.
Q4: How should I store this compound stock solutions?
Once reconstituted, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. For stock solutions in solvent, storage at -80°C is recommended for periods ranging from 6 months to a year.[3][5][6] Some suppliers also indicate that storage at -20°C for up to one month is acceptable.[5][6]
Troubleshooting Guide
Issue: Low or no cellular response after stimulation with this compound.
-
Improper Storage: Verify that both the lyophilized powder and reconstituted stock solutions have been stored at the recommended temperatures and protected from moisture. Improper storage can lead to degradation of the compound.
-
Incorrect Reconstitution: Ensure that the correct solvent was used and that the compound was fully dissolved. Incomplete dissolution can lead to an inaccurate final concentration. Sonication or gentle warming may be required for complete dissolution in water.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to avoid degradation that can occur with multiple freeze-thaw cycles. If the main stock has been subjected to this, it is advisable to use a fresh aliquot or prepare a new stock solution.
-
Cell Line Viability and Receptor Expression: Confirm the viability of your cell line and ensure that it expresses TLR1 and TLR2. Some cell lines may require co-transfection with plasmids expressing these receptors to be responsive to Pam3CSK4.
-
Working Concentration: The optimal working concentration can vary between cell types and experimental conditions. A typical range is 0.1 - 10 ng/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Issue: Precipitation of this compound in aqueous solution.
-
Solubility Limits: Pam3CSK4 is a lipopeptide and has limited solubility in aqueous solutions. If precipitation is observed, it may be due to exceeding the solubility limit. Consider reconstituting at a higher concentration in DMSO and then diluting to the final working concentration in your aqueous medium.
-
Use of TFA Salt: The TFA salt form of Pam3CSK4 generally has better water solubility and stability compared to the free base.[2] Confirm that you are using the TFA salt if you are experiencing solubility issues.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Lyophilized Powder | -20°C | Up to 3 years | [4] |
| -80°C | Up to 2 years | [5][6] | |
| 2-8°C (unopened vial) | See expiration date | ||
| In Solvent (Stock Solution) | -80°C | 6 months to 1 year | [3][5][6] |
| -20°C | Up to 1 month | [5][6] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source |
| Water (H₂O) | 16.67 mg/mL (9 mM) | Sonication and heating are recommended | [3][4] |
| DMSO | 25 mg/mL (13.50 mM) | Ultrasonic assistance is recommended | [5][6] |
| 50% Ethanol / Water | 1 mg/mL | [7] |
Experimental Protocols
Protocol: Reconstitution of this compound
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of sterile, pyrogen-free water or DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the vial to mix. If necessary, use a sonicator or warm the solution gently (for aqueous solutions) until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -80°C for long-term use.
Visualizations
Caption: Pam3CSK4 signaling through the TLR2/TLR1 heterodimer.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Pam3CSK4 TFA Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing low cell viability following treatment with Pam3CSK4 TFA.
Troubleshooting Guide
Issue: Low Cell Viability Observed After this compound Treatment
This guide addresses potential causes and solutions for unexpected cytotoxicity when using this compound.
1. Is Your this compound Concentration Too High?
Pam3CSK4's effect on cell viability is dose-dependent. While it often promotes proliferation at lower concentrations, high doses can be cytotoxic depending on the cell type.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 0.01 µg/mL to 10 µg/mL) and narrow it down based on the results.
-
Data from Literature: Studies on mouse B cells have shown that cell viability and proliferation are maximal at approximately 1 µg/mL of Pam3CSK4.[1][2] However, another study noted toxicity in a B-lymphoblastic cell line at concentrations of 30 µg/mL.[3] For transfected HEK293 cells, a working concentration of 10 to 100 ng/mL is often recommended.
2. Could Your Cell Type Be Particularly Sensitive?
The response to TLR (Toll-like receptor) agonists is highly cell-type specific. Cells of non-immune origin or certain sensitive cell lines might react to the induced inflammatory signaling with apoptosis or cell death.
-
Recommendation: Review the literature to see if your cell line has been previously tested with Pam3CSK4 or other TLR2 agonists. If not, consider using a positive control cell line known to respond well to Pam3CSK4 (e.g., macrophages, B cells, or HEK293 cells transfected with TLR2/1).
-
Consideration: Pam3CSK4 has been shown to have context-dependent effects, including triggering apoptosis in acute myeloid leukemia cells while promoting survival in others.[4] Systemic stimulation in neonatal mice has also been shown to impair brain development, indicating potential for cell-specific adverse effects.[5][6]
3. Have You Checked Your Reagent and Protocol?
Issues with the reagent itself or the experimental setup can lead to inaccurate results.
-
Reagent Preparation and Storage:
-
Solubility: this compound is generally more water-soluble than the free form.[5] However, ensure it is fully dissolved. For hydrophobic peptides, dissolving in a small amount of DMSO before diluting with your culture medium can be effective.[5] Some suppliers suggest that sonication may be needed to achieve full solubility in water or DMSO.
-
Storage: Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to maintain stability. Avoid repeated freeze-thaw cycles.
-
-
Experimental Protocol:
-
Control for TFA Salt: The trifluoroacetate (TFA) salt itself can be acidic and might affect the pH of your culture medium, especially at high concentrations. Include a vehicle control with the TFA salt alone (if available) or a pH-matched buffer control.
-
Assay Interference: Ensure that Pam3CSK4 or the solvent used does not interfere with your chosen cell viability assay. For example, some compounds can interfere with the colorimetric readout of MTT or MTS assays.
-
-
Contamination:
-
Microbial Contamination: Ensure your cell cultures and reagents are free from microbial contamination, which can independently cause cell death.
-
Endotoxin Contamination: Use a high-purity, functionally tested source of Pam3CSK4 to avoid confounding effects from other microbial contaminants like endotoxins.[7]
-
Experimental Workflow for Troubleshooting Low Cell Viability
Caption: A logical workflow for troubleshooting low cell viability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics a component of bacterial lipoproteins.[7] It acts as an agonist for the Toll-like receptor 2 and Toll-like receptor 1 (TLR2/TLR1) heterodimer.[7] This interaction triggers a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in an innate immune response. The TFA (trifluoroacetate) salt form is commonly used due to its enhanced water solubility and stability compared to the free peptide.[5]
Q2: What signaling pathway is activated by Pam3CSK4?
A2: Pam3CSK4 binding to the TLR1/TLR2 heterodimer initiates a MyD88-dependent signaling pathway. This cascade involves the recruitment of IRAK and TRAF6, leading to the activation of MAP kinases (ERK, JNK, p38) and the IKK complex. Ultimately, this results in the activation of the NF-κB transcription factor, which translocates to the nucleus and induces the expression of pro-inflammatory cytokines and other immune-related genes.
Pam3CSK4 Signaling Pathway
Caption: Simplified signaling pathway initiated by Pam3CSK4 binding to the TLR1/TLR2 receptor complex.
Q3: What are typical working concentrations for this compound?
A3: The optimal concentration is cell-type dependent.
-
For B cell proliferation: Maximal viability has been observed around 1 µg/mL.[1][2]
-
For transfected HEK293 cells: A range of 10-100 ng/mL is often effective.
-
General starting point: A concentration between 0.1 µg/mL and 1.0 µg/mL is a reasonable starting point for most immune cells.
Q4: How should I prepare and store my this compound stock solution?
A4:
-
Preparation: The TFA salt of Pam3CSK4 generally has good water solubility (e.g., up to 2 mg/mL).[7] For difficult-to-dissolve peptides, you can use a small amount of DMSO and then dilute with an aqueous buffer or medium. Always consult the manufacturer's datasheet for specific instructions.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution stored at -80°C should be used within 6 months, while at -20°C it should be used within 1 month.[6]
Data Summary
The following table summarizes the observed effects of Pam3CSK4 on cell viability and proliferation from various studies.
| Cell Type | Concentration | Observed Effect | Reference |
| Mouse B Cells | ~1 µg/mL | Maximal cell viability and proliferation | [1][2] |
| Mouse B Cells | >0.25 µg/mL | Increased viability and proliferation | [1][8] |
| B-lymphoblastic cell line | 30 µg/mL | Became toxic to cells | [3] |
| Mouse B Cells | 0.5 µg/mL | Sustained cell viability for up to 3 days | [1] |
Experimental Protocols
Protocol: Assessing Cell Viability Using an MTS Assay
This protocol provides a general method for determining cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include "cells only" (untreated) and "medium only" (blank) control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time will depend on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
-
Plot the percentage of viability against the this compound concentration.
-
References
- 1. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pam3CSK4 TFA Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and using Pam3CSK4 TFA powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[][2] It is a potent agonist for the Toll-like receptor 1 and 2 heterodimer (TLR1/TLR2).[2][3] The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which generally enhances the compound's solubility and stability compared to the free base form.[4]
Q2: What is the primary mechanism of action for Pam3CSK4?
Pam3CSK4 activates immune cells by binding to the TLR1/TLR2 heterodimer on the cell surface.[2] This binding event initiates an intracellular signaling cascade primarily through the MyD88 adapter protein, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[][2][5]
Q3: What is the best solvent to dissolve this compound powder?
The choice of solvent can depend on the desired stock concentration and the specific experimental requirements. This compound has reported solubility in several common laboratory solvents. For cell culture experiments, sterile, endotoxin-free water is often recommended.[6] For higher concentration stock solutions, DMSO can be used.[3][7]
Q4: How should I store the lyophilized powder and reconstituted stock solutions?
-
Lyophilized Powder : Store desiccated at -20°C for long-term stability (up to 3 years).[8]
-
Stock Solutions : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[7][9]
Reconstitution Protocol
This protocol provides a step-by-step guide for reconstituting this compound powder to create a stock solution.
Materials:
-
This compound lyophilized powder
-
Sterile, endotoxin-free water or anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Addition: Aseptically add the desired volume of sterile, endotoxin-free water or DMSO to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Initial Mixing: Gently vortex the vial for 1-2 minutes to mix the contents. The solution may appear cloudy or contain visible particulates initially.
-
Enhancing Dissolution (if necessary): If the powder does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[7][8] Gentle warming (to 37°C) can also be applied, but avoid excessive heat.
-
Final Check: Ensure the solution is clear and free of visible particulates before use.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Data Summary
Solubility Data
The solubility of this compound can vary slightly between batches and manufacturers. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Notes |
| Water | 2 mg/mL[2] to 16.67 mg/mL[7][8] | Sonication and gentle heating are recommended to aid dissolution.[8] |
| DMSO | ≥ 25 mg/mL[7][9] to ≥ 50 mg/mL[3] | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO.[9] |
| Formic Acid | 1 mg/mL[10] | Use may be limited to specific non-cellular applications like mass spectrometry. |
General Properties
| Property | Value |
| Molecular Weight | ~1852.3 g/mol [2][3] |
| Biological Activity | TLR1/TLR2 Agonist[3] |
| EC₅₀ (human TLR1/2) | 0.47 ng/mL[3][4] |
| Typical Working Concentration | 0.1 - 10 ng/mL[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder won't dissolve / Solution is hazy | - Insufficient mixing/agitation.- Compound has low solubility in the chosen solvent at the target concentration.- Particulates from the vial or environment. | - Vortex the solution for a longer duration.- Use a water bath sonicator for 15-20 minutes to break up aggregates.[8]- Gently warm the solution to 37°C.- If using water, try dissolving in a small amount of DMSO first, then dilute with your aqueous buffer.[4]- If issues persist, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | - Improper storage leading to degradation.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate initial concentration due to incomplete dissolution. | - Ensure stock solutions are aliquoted and stored promptly at -80°C.[8]- Avoid using a stock solution that has been freeze-thawed multiple times.- Confirm complete dissolution of the powder before making working solutions. |
| Unexpected cell toxicity | - High concentration of organic solvent (e.g., DMSO) in the final culture medium.- Contamination of the stock solution. | - Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%).- Prepare stock solutions using sterile, endotoxin-free reagents and aseptic techniques. Filter-sterilize aqueous stock solutions with a 0.22 µm filter if needed.[9] |
Visualized Pathways and Workflows
Pam3CSK4 Signaling Pathway
References
- 2. invivogen.com [invivogen.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Preventing and Troubleshooting Endotoxin Contamination in Pam3CSK4 TFA Experiments
For researchers, scientists, and drug development professionals utilizing the synthetic lipopeptide Pam3CSK4 TFA, ensuring the integrity of experimental results is paramount. A significant and often underestimated source of variability and erroneous data is endotoxin contamination. This guide provides detailed troubleshooting advice and frequently asked questions to help you identify, prevent, and eliminate endotoxin contamination in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a problem in my this compound experiments?
Endotoxin, a lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, is a potent activator of the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2] this compound is a synthetic triacylated lipopeptide designed to specifically activate the TLR1/TLR2 heterodimer.[3][4] When endotoxin contaminates your this compound preparation, it can lead to the simultaneous activation of both TLR4 and TLR1/TLR2 pathways. This can result in a magnified or altered pro-inflammatory response, making it difficult to attribute the observed effects solely to this compound.[5][6][7] Furthermore, prior exposure of cells to endotoxin can induce a state of "endotoxin tolerance," which can suppress the very signaling pathways that Pam3CSK4 activates, leading to false-negative results.
Q2: What are the common sources of endotoxin contamination?
Endotoxin contamination can be introduced at multiple stages of an experiment. The most common sources include:
-
Water: Water used for preparing media, buffers, and drug solutions is a primary source.[8]
-
Reagents and Media: Serum, media supplements, and even the this compound powder itself can be contaminated.
-
Labware: Plasticware and glassware can harbor endotoxins if not properly depyrogenated.
-
Environment and Personnel: Bacteria are ubiquitous in the laboratory environment and can be introduced through improper aseptic technique.[8]
Q3: How can I prevent endotoxin contamination in my experiments?
Proactive prevention is the most effective strategy. Key preventive measures include:
-
Use Endotoxin-Free Materials: Whenever possible, use certified endotoxin-free water, media, reagents, and labware.
-
Proper Aseptic Technique: Maintain a sterile work environment and adhere to strict aseptic techniques to prevent environmental contamination.
-
Depyrogenation of Glassware: Standard autoclaving is not sufficient to eliminate endotoxins. Glassware must be depyrogenated by dry heat (e.g., 250°C for at least 30 minutes).
-
Quality Control of this compound: Source your this compound from a reputable supplier that provides a certificate of analysis with specified endotoxin levels.
Q4: How do I test my this compound solution for endotoxin contamination?
The most common method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[9][10][11] This test is highly sensitive and can be performed using one of three main methods:
-
Gel-clot method: A qualitative test where the formation of a gel indicates the presence of endotoxin.[10]
-
Turbidimetric method: A quantitative assay that measures the increase in turbidity of the LAL reagent.[10]
-
Chromogenic method: A quantitative assay where the endotoxin-activated enzyme cleaves a chromogenic substrate, resulting in a color change.[10]
Q5: Can the Trifluoroacetic acid (TFA) salt in my Pam3CSK4 preparation interfere with the LAL assay?
Yes, the pH of the sample is a critical factor for the LAL assay, which is optimal in the pH range of 6.0-8.0.[10] Trifluoroacetic acid can lower the pH of your this compound solution, potentially inhibiting the enzymatic cascade of the LAL test and leading to false-negative results. It is crucial to adjust the pH of your sample to within the optimal range before performing the LAL assay.
Troubleshooting Guide
This guide will help you diagnose and resolve issues in your this compound experiments that may be related to endotoxin contamination.
Problem 1: Higher than expected pro-inflammatory response in cells treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Endotoxin Contamination | 1. Test for Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) assay on your this compound stock solution and all other reagents (media, buffers, etc.).2. Source Identification: If endotoxin is detected, systematically test each component of your experiment to pinpoint the source of contamination.3. Endotoxin Removal: If the this compound is contaminated, proceed with an appropriate endotoxin removal protocol (see Experimental Protocols section).4. Preventive Measures: Review and reinforce aseptic techniques and the use of endotoxin-free materials. |
| Incorrect this compound Concentration | 1. Verify Concentration: Double-check your calculations and the dilution of your this compound stock solution.2. Titration Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. |
| Cell Line Sensitivity | 1. Literature Review: Check the literature for the expected response of your cell line to Pam3CSK4.2. Use a Control Cell Line: If possible, include a control cell line with a known response to Pam3CSK4. |
Problem 2: No response or a weaker than expected response in cells treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Endotoxin Tolerance | 1. Test for Endotoxins: Even low levels of endotoxin can induce tolerance. Perform a sensitive LAL assay on all reagents.2. Use Fresh Cells: Use a fresh batch of cells that have not been exposed to potential endotoxin contamination.3. Culture Conditions: Ensure that cell culture conditions are optimal and that cells are not stressed. |
| Inactive this compound | 1. Check Storage and Handling: Ensure that the this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[12]2. Test with a Positive Control: Use a new, validated lot of this compound or a different TLR1/2 agonist as a positive control.3. Verify Solubility: Ensure that the this compound is fully dissolved in an appropriate solvent.[12] |
| Suboptimal Assay Conditions | 1. Optimize Cell Density: Ensure that the cell density is appropriate for the assay.2. Check Incubation Time: Verify that the incubation time is sufficient for the expected response.3. Assay Sensitivity: Confirm that your detection method is sensitive enough to measure the expected response. |
| TFA Interference | 1. pH Adjustment: Ensure the pH of your final cell culture medium is within the optimal physiological range after the addition of the this compound solution. |
Problem 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Endotoxin Contamination | 1. Strict Aseptic Technique: Reinforce consistent and meticulous aseptic technique during all experimental procedures.2. Aliquot Reagents: Aliquot all reagents, including the this compound stock solution, to minimize the risk of contaminating the entire stock. |
| Inconsistent Cell Handling | 1. Standardize Cell Culture: Use cells at a consistent passage number and confluency for all experiments.2. Consistent Seeding: Ensure accurate and consistent cell seeding in all wells or plates. |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the experiments.2. Proper Pipetting Technique: Use proper pipetting techniques to ensure accurate and consistent volumes. |
| This compound Aggregation | 1. Proper Solubilization: Ensure complete solubilization of the this compound powder as per the manufacturer's instructions. Sonication may be required.[12]2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution to avoid degradation and aggregation due to multiple freeze-thaw cycles.[3] |
Quantitative Data Summary
The efficiency of endotoxin removal can vary depending on the method used and the nature of the sample. The following table summarizes the reported efficiency of common endotoxin removal methods.
| Endotoxin Removal Method | Reported Removal Efficiency | Potential for Product Loss | Reference |
| Triton X-114 Phase Separation | >99% (can achieve >1000-fold reduction in a single cycle) | Low (~2% per cycle) | [9][11] |
| Polymyxin B Affinity Chromatography | >99% | Can be significant depending on the protein/peptide | [13] |
| Anion-Exchange Chromatography | >99% | Dependent on the charge of the target molecule | [10] |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)
This protocol provides a general procedure for the qualitative detection of endotoxin. Always refer to the specific instructions provided by the LAL assay kit manufacturer.
Materials:
-
LAL Reagent Water (endotoxin-free)
-
LAL single-test vials
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Pipettes and tips (endotoxin-free)
-
Vortex mixer
-
Dry heat block or water bath at 37°C ± 1°C
Procedure:
-
Reagent Preparation:
-
Reconstitute the CSE according to the manufacturer's instructions to create a stock solution.
-
Prepare a series of dilutions of the CSE in LAL Reagent Water to create positive controls at known endotoxin concentrations.
-
-
Sample Preparation:
-
Dilute the this compound test sample with LAL Reagent Water. A series of dilutions may be necessary to overcome potential inhibition.
-
Adjust the pH of the diluted sample to 6.0-8.0 using an endotoxin-free buffer, HCl, or NaOH.
-
-
Assay Procedure:
-
Carefully add 0.1 mL of the test sample, positive control, and LAL Reagent Water (negative control) to separate LAL vials.
-
Gently swirl each vial to ensure complete mixing.
-
Immediately place the vials in a 37°C ± 1°C incubator for 60 ± 2 minutes, avoiding any vibration.
-
-
Reading the Results:
-
After the incubation period, carefully remove each vial and invert it 180°.
-
A positive result is indicated by the formation of a solid gel that remains at the bottom of the vial.
-
A negative result is indicated by the absence of a solid gel; the solution will flow down the side of the vial.
-
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
This method is effective for removing endotoxin from protein and peptide solutions.
Materials:
-
Triton X-114
-
Endotoxin-free phosphate-buffered saline (PBS)
-
Refrigerated microcentrifuge
-
Water bath at 37°C
-
Endotoxin-free tubes
Procedure:
-
Preparation of Triton X-114 Solution:
-
Prepare a 1% (v/v) solution of Triton X-114 in endotoxin-free PBS.
-
-
Endotoxin Removal:
-
Add the 1% Triton X-114 solution to your this compound sample and mix gently.
-
Incubate the mixture on ice for 10 minutes with occasional swirling.
-
Transfer the tube to a 37°C water bath for 10 minutes to induce phase separation. The solution will become cloudy.
-
Centrifuge the tube at 20,000 x g for 10 minutes at 25°C.
-
Two distinct phases will be visible: a lower, smaller detergent-rich phase containing the endotoxin, and an upper, larger aqueous phase containing the this compound.
-
Carefully collect the upper aqueous phase, avoiding the lower detergent phase.
-
-
Repeat Cycles:
-
For higher purity, the process can be repeated by adding fresh pre-condensed Triton X-114 to the collected aqueous phase.
-
-
Removal of Residual Triton X-114 (Optional but Recommended):
-
Residual Triton X-114 can be removed by hydrophobic interaction chromatography or by using adsorbent beads like Bio-Beads SM-2.
-
Protocol 3: Endotoxin Removal using Polymyxin B Affinity Chromatography
This method utilizes the high affinity of polymyxin B for the lipid A portion of endotoxin.
Materials:
-
Polymyxin B-immobilized agarose beads or pre-packed columns
-
Endotoxin-free equilibration buffer (e.g., PBS)
-
Endotoxin-free regeneration buffer (e.g., 1% deoxycholate or high salt buffer)
-
Endotoxin-free collection tubes
Procedure:
-
Column/Resin Preparation:
-
If using loose resin, pack it into a column.
-
Wash the column or resin with several volumes of endotoxin-free water.
-
Equilibrate the column with 5-10 column volumes of equilibration buffer.
-
-
Sample Application:
-
Apply the this compound sample to the column. The flow rate should be slow enough to allow for efficient binding of the endotoxin to the resin.
-
-
Collection of Flow-through:
-
Collect the flow-through, which contains the endotoxin-depleted this compound.
-
-
Column Regeneration:
-
Wash the column with the regeneration buffer to remove the bound endotoxin.
-
Re-equilibrate the column with the equilibration buffer for future use. The column can typically be reused multiple times.
-
Visualizations
Signaling Pathways
References
- 1. Inflammatory effects of endotoxin-like contaminants in commonly used protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 10. Overcoming Sample Interference in the LAL Assay [rapidmicrobiology.com]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RePORT ⟩ RePORTER [reporter.nih.gov]
Pam3CSK4 TFA lot-to-lot variability issues
Welcome to the technical support center for Pam3CSK4 TFA. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to lot-to-lot variability and to provide guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Pam3CSK4 and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 1 and Toll-like Receptor 2 (TLR1/TLR2) heterodimer complex.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[2] Binding of Pam3CSK4 to the TLR1/TLR2 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB, which results in the production of pro-inflammatory cytokines and chemokines.[3]
Q2: What is the significance of the "TFA" in the product name?
TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification (specifically in reverse-phase HPLC) of synthetic peptides and lipopeptides like Pam3CSK4.[4][5] As a result, the final lyophilized product is often a salt with TFA as the counter-ion to the positively charged groups on the peptide.[4][5] While often considered innocuous, residual TFA can sometimes impact biological experiments.[4][6]
Q3: What are the common causes of lot-to-lot variability with this compound?
Lot-to-lot variability in this compound can arise from several factors:
-
Purity: Although typically high (≥95%), minor variations in purity between lots can affect the active concentration of the lipopeptide.[1][2]
-
TFA Content: The amount of residual TFA can vary between batches, potentially influencing cellular responses.[4][6]
-
Endotoxin Contamination: As a TLR agonist, it is critical that Pam3CSK4 preparations are free from contamination with other TLR ligands, such as lipopolysaccharide (LPS or endotoxin), which is a potent TLR4 agonist.[7][8][9] Endotoxin contamination can lead to non-specific or confounding results.[8]
-
Aggregation: Lipopeptides can be prone to aggregation, which can affect their solubility and biological activity.[10][11] The aggregation state can be influenced by handling, storage, and reconstitution procedures.
-
Storage and Handling: Pam3CSK4 is stable as a lyophilized powder at 4°C for a year.[1][3] Once reconstituted, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation or aggregation.[3][12]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Lower than expected cellular activation (e.g., low cytokine production).
| Possible Cause | Recommended Action |
| Sub-optimal Reagent Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical working concentration is between 0.1 - 10 ng/ml.[2] |
| Incorrect Reagent Preparation | Ensure proper reconstitution of the lyophilized powder. Use endotoxin-free water and vortex to dissolve completely.[3] For very hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution in an aqueous buffer. |
| Degraded Reagent | Avoid repeated freeze-thaw cycles by preparing single-use aliquots after reconstitution.[3] Ensure the product has been stored according to the manufacturer's recommendations (lyophilized at 4°C, reconstituted at -20°C).[1][3] |
| Low TLR1/TLR2 Expression on Cells | Confirm that your cell line expresses TLR1 and TLR2. If not, consider using a different cell model or transfecting the cells with TLR1 and TLR2 expression plasmids. |
| New Lot of this compound | Always perform a validation experiment when starting with a new lot. Compare the activity of the new lot with a previously validated lot in a parallel experiment. |
Issue 2: Higher than expected or inconsistent cellular activation.
| Possible Cause | Recommended Action |
| Endotoxin Contamination | Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin contamination in your this compound stock solution.[13] Alternatively, use HEK-Blue™ hTLR4 cells, which are specifically designed to detect TLR4 agonists like LPS.[1] |
| TFA Interference | While less common, TFA can sometimes have biological effects.[4][6] If you suspect TFA interference, you may consider obtaining a different salt form of Pam3CSK4 (e.g., HCl salt) or a TFA-free preparation for comparison. |
| Aggregation | Inconsistent results may be due to variable aggregation. Ensure consistent and thorough vortexing during reconstitution. Light sonication may also help to break up aggregates. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Action |
| Inconsistent Reagent Handling | Standardize your protocol for reconstitution, storage, and handling of this compound. Always use endotoxin-free water and plasticware. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including media, serum lot, and cell density. |
Quality Control and Experimental Protocols
1. This compound Reconstitution and Storage
-
Reconstitution: Briefly centrifuge the vial to collect the lyophilized powder at the bottom. Add the recommended volume of sterile, endotoxin-free water (as per the manufacturer's datasheet, e.g., to make a 1 mg/ml stock solution).[2] Vortex thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Prepare single-use aliquots of the reconstituted solution and store them at -20°C for up to 6 months.[3][12] Avoid repeated freeze-thaw cycles.[3]
2. Functional Activity Assay using a Reporter Cell Line
This protocol describes how to test the activity of a new lot of this compound using a HEK-Blue™ hTLR2/TLR1 reporter cell line, which expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Plate HEK-Blue™ hTLR2/TLR1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Stimulation: Prepare serial dilutions of your new lot of this compound and a previously validated lot (if available) in cell culture medium. Add the dilutions to the cells and incubate for 18-24 hours.
-
Detection: Measure SEAP activity in the cell supernatant using a spectrophotometer at 620-655 nm.
-
Analysis: Compare the dose-response curves of the new and old lots to assess relative activity.
3. Endotoxin Contamination Testing
-
LAL Assay: Use a commercially available Limulus Amebocyte Lysate (LAL) assay kit to quantify endotoxin levels in your this compound stock solution. Follow the manufacturer's instructions. High-quality Pam3CSK4 should have very low endotoxin levels (e.g., < 0.05 EU/µg).[13]
-
HEK-Blue™ hTLR4 Reporter Assay: As a functional test for endotoxin contamination, stimulate HEK-Blue™ hTLR4 cells with your this compound. Since Pam3CSK4 activates TLR2/TLR1, it should not induce a signal in these cells. A positive signal indicates the presence of TLR4 agonists like LPS.[1]
Visualizing Key Processes
To aid in understanding the mechanisms and troubleshooting steps, the following diagrams are provided.
Caption: Pam3CSK4 Signaling Pathway.
Caption: Troubleshooting Workflow for Pam3CSK4 Variability.
References
- 1. maxanim.com [maxanim.com]
- 2. invivogen.com [invivogen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 9. "Dirty little secrets"--endotoxin contamination of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. invivogen.com [invivogen.com]
Pam3CSK4 TFA off-target effects in cell culture
Welcome to the technical support center for Pam3CSK4 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a well-characterized agonist for the Toll-like receptor 1 and 2 heterodimer (TLR1/2).[1][2] The trifluoroacetic acid (TFA) salt form of Pam3CSK4 is often used to improve its solubility and stability in aqueous solutions.[3] The primary on-target effect of Pam3CSK4 is the activation of the TLR1/2 signaling pathway, which typically leads to the activation of the canonical NF-κB and MAPK signaling cascades, resulting in the production of pro-inflammatory cytokines.[1][2][4]
Q2: What is the difference between Pam3CSK4 and this compound?
The active component, Pam3CSK4, is identical in both forms. The TFA (trifluoroacetic acid) is a counterion used to create a salt of the Pam3CSK4 peptide. This salt form generally offers enhanced water solubility and stability compared to the free peptide.[3] For most cell culture applications, the biological activity is considered equivalent at the same molar concentration.[3] However, it is crucial to account for the difference in molecular weight when preparing stock solutions if the provided weight includes the TFA salt.
Q3: What are the known "off-target" or unexpected effects of this compound?
While primarily a TLR1/2 agonist, Pam3CSK4 can induce nuanced or unexpected cellular responses that may be considered "off-target" in the context of a purely pro-inflammatory outcome. These include:
-
Induction of Anti-Inflammatory Cytokines: In human monocytes, Pam3CSK4 can specifically activate the non-canonical NF-κB pathway, leading to the production of the anti-inflammatory cytokine IL-10.[5] This can lead to downstream effects like the down-modulation of co-stimulatory molecules such as CD86.[5]
-
Dose-Dependent Inhibition of Specific Antibody Isotypes: In mouse B cells, high concentrations of Pam3CSK4 can suppress LPS-induced IgG1 production, while simultaneously enhancing the production of other immunoglobulin isotypes and promoting overall cell proliferation.[6][7]
-
TLR-Independent Effects: Pam3CSK4 has been shown to enhance respiratory syncytial virus (RSV) infection in a dose-dependent manner that is independent of TLR signaling.[8]
-
Induction of Cellular Differentiation: In glioblastoma stem cells, Pam3CSK4 has been observed to induce differentiation, which can increase their susceptibility to chemotherapy.[9]
Q4: Is this compound toxic to cells?
Pam3CSK4 is generally not considered cytotoxic at typical working concentrations (0.1 - 100 ng/mL). However, at very high concentrations (e.g., >30 µg/mL), some studies have reported toxic effects.[8] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Problem 1: High Levels of Unexpected Cell Death
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Double-check your calculations for the stock solution, accounting for the molecular weight of the TFA salt if necessary.
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 1 ng/mL to 10 µg/mL) to determine the optimal concentration for cell activation without inducing cytotoxicity.
-
Assess Cell Viability: Use a reliable cell viability assay, such as Trypan Blue exclusion or an MTT assay, to quantify cell death at different concentrations.
-
Possible Cause 2: Contamination of this compound or Cell Culture
-
Troubleshooting Steps:
-
Check for Endotoxin Contamination: If not purchased from a reputable vendor that guarantees low endotoxin levels, your this compound may be contaminated. Endotoxins can induce strong inflammatory responses and cell death through TLR4.
-
Use a Different Lot or Supplier: If you suspect contamination, try a new lot of the reagent or a product from a different supplier.
-
Screen for Mycoplasma: Mycoplasma contamination in cell cultures can alter cellular responses to stimuli and should be routinely checked.
-
Problem 2: No Cellular Response or Weak Activation
Possible Cause 1: Low or Absent TLR1/TLR2 Expression
-
Troubleshooting Steps:
-
Verify TLR Expression: Confirm that your cell line expresses TLR1 and TLR2 at the mRNA and/or protein level using qPCR, western blot, or flow cytometry.
-
Use a Positive Control Cell Line: Test your this compound on a cell line known to be responsive, such as THP-1 or RAW 264.7 macrophages.[10]
-
Consider Transfection: If your cell line of interest does not endogenously express TLR1 and TLR2, you may need to transiently or stably transfect them with expression plasmids.
-
Possible Cause 2: Inactive Reagent
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that the this compound has been stored correctly (typically at -20°C or -80°C as a powder or in a suitable solvent).[11]
-
Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh working dilutions from a properly stored stock for each experiment.[11]
-
Test a New Vial/Lot: If you suspect the reagent has degraded, use a new vial or a different lot number.
-
Problem 3: Inconsistent or Unexplained Results
Possible Cause 1: Differential Activation of Signaling Pathways
-
Troubleshooting Steps:
-
Analyze Multiple Downstream Readouts: Do not rely on a single marker of activation. Measure a panel of cytokines (both pro- and anti-inflammatory), assess the phosphorylation status of key signaling proteins in both the canonical and non-canonical NF-κB pathways (e.g., p65, p100/p52) and MAPK pathways (e.g., ERK, JNK, p38).
-
Perform Time-Course Experiments: The kinetics of different signaling pathways can vary. Analyze your readouts at multiple time points after stimulation. For instance, MAPK activation can be rapid (within 1 hour), while cytokine production may take several hours.[1]
-
Possible Cause 2: Differences in this compound Salt Form and Purity
-
Troubleshooting Steps:
-
Note the Source and Purity: Always record the supplier, lot number, and purity of the this compound used. High purity (≥95%) is recommended.[2]
-
Be Aware of Potential TFA Effects: While generally considered inert, in some sensitive systems or at high concentrations, the TFA counter-ion could potentially have an effect. If you observe unusual results that cannot be explained by TLR activation, consider using Pam3CSK4 from a different salt form or as a free peptide if available.
-
Data Presentation
Table 1: Dose-Dependent Effects of Pam3CSK4 on Mouse B Cell Proliferation and Viability
| Pam3CSK4 Concentration (µg/mL) | Cell Proliferation (% of low CFSE intensity) | Cell Viability (OD) |
| 0 | ~5 | ~0.4 |
| 0.0625 | ~20 | ~0.6 |
| 0.125 | ~30 | ~0.8 |
| 0.25 | ~40 | ~1.0 |
| 0.5 | ~50 | ~1.2 |
| 1 | ~60 | ~1.4 |
| 2 | ~60 | ~1.4 |
Data are approximated from graphical representations in the cited literature.[6][12]
Table 2: Effect of Pam3CSK4 on Immunoglobulin Production by Mouse B Cells
| Pam3CSK4 Concentration (µg/mL) | IgM Production (ng/mL) | IgG1 Production (ng/mL) | IgG2a Production (ng/mL) |
| 0 | ~1000 | ~10 | ~5 |
| 0.25 | ~4000 | ~15 | ~20 |
| 0.5 | ~5000 | ~10 | ~30 |
| 1 | ~6000 | ~5 | ~40 |
| 2 | ~6000 | <5 | ~50 |
Data are approximated from graphical representations in the cited literature.[6][12]
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
-
Cell Seeding: Plate your cells in a suitable multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Stimulation: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Gently collect the cells from each well. If using adherent cells, be sure to collect any floating cells in the supernatant as well as the trypsinized adherent cells.
-
Staining: Mix a small volume of your cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Cytokine Profiling using ELISA
-
Cell Stimulation: Plate cells and stimulate with this compound as described above. Include appropriate positive and negative controls.
-
Supernatant Collection: After the desired incubation period (e.g., 6-24 hours), centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
ELISA Procedure: Perform the ELISA for your cytokine of interest (e.g., IL-6, TNF-α, IL-10) according to the manufacturer's instructions for your specific ELISA kit.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve generated.
Protocol 3: Western Blot for NF-κB and MAPK Activation
-
Cell Stimulation: Plate cells at a high density and stimulate with this compound for various short time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., phospho-p65, total p65, phospho-ERK1/2, total ERK1/2).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: On-target and off-target signaling pathways of Pam3CSK4.
References
- 1. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pam3CSK4, a TLR2 ligand, induces differentiation of glioblastoma stem cells and confers susceptibility to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Pam3CSK4 TFA Experiment Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pam3CSK4 TFA in their experiments.
Troubleshooting Guide
Problem 1: No or low cellular response (e.g., cytokine production, reporter gene expression) after this compound stimulation.
This is a common issue that can arise from several factors, from reagent preparation to the biological system itself. Follow this guide to diagnose the potential cause.
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
-
A1: this compound can be dissolved in water (to 16.67 mg/mL) or DMSO (to 25 mg/mL).[1][2] Sonication is recommended to ensure complete dissolution.[1] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] The powder form is stable for 2 years at -80°C or 1 year at -20°C when stored sealed and away from moisture.[1]
Q2: What is a typical working concentration for this compound in cell culture?
-
A2: The effective concentration can vary significantly depending on the cell type and the desired endpoint. The EC50 for human TLR1/2 is approximately 0.47 ng/mL.[1] A common starting range for in vitro stimulation is 10 to 100 ng/mL.[3] For stimulating THP-1 cells, concentrations up to 200 ng/mL for 24 hours have been used to induce cytokine expression.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: My cells are not responding, but they should express TLR2. What could be the issue?
-
A3: Pam3CSK4 is a triacylated lipopeptide that requires a heterodimer of TLR2 and TLR1 for recognition.[5] Ensure your cells express both TLR1 and TLR2. If TLR1 expression is low or absent, the response will be diminished. You can verify expression via RT-PCR or flow cytometry.
Q4: Can repeated stimulation with this compound lead to tolerance?
-
A4: Yes, pre-treatment of monocytic cells like THP-1 with Pam3CSK4 can induce a state of tolerance, leading to a reduced pro-inflammatory cytokine response upon re-stimulation.[6] This is a feedback mechanism to prevent excessive inflammation. If your experimental design involves multiple stimulations, consider this possibility.
Q5: I am observing cell death at higher concentrations. Is this compound toxic?
-
A5: While generally used to stimulate an immune response, high concentrations of some TLR agonists can become toxic to cells.[7] It is crucial to assess cell viability in your experiments, especially when using a high concentration range. A standard cell viability assay, such as MTT or resazurin-based assays, should be performed alongside your functional assay.
Data Presentation
Table 1: this compound Properties
| Property | Value | Source(s) |
| Target | Toll-like Receptor 1/2 (TLR1/2) Heterodimer | [1] |
| EC50 (human TLR1/2) | 0.47 ng/mL | [1] |
| Molecular Weight | 1852.30 g/mol | [2] |
| Solubility in Water | 16.67 mg/mL (requires sonication) | [1] |
| Solubility in DMSO | 25 mg/mL (requires sonication) | [1] |
| Storage (Powder) | -20°C for 1 year; -80°C for 2 years | [1] |
| Storage (In Solvent) | -20°C for 1 month; -80°C for 6 months | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Application | Recommended Concentration | Incubation Time | Source(s) |
| Human Monocytes (THP-1) | IL-6 / MMP-9 Induction | 100 - 1000 ng/mL | 1 - 24 hours | [4][6] |
| Human Monocytes | IL-1β / IL-10 Induction | 50 ng/mL | Overnight | [8] |
| Mouse B Cells | Proliferation Assay | 0.5 - 1 µg/mL | 7 days | |
| Neutrophils | Antibacterial Function | 1 µg/mL | Varies | [1] |
Experimental Protocols & Visualizations
Pam3CSK4 Signaling Pathway
Pam3CSK4 is recognized by the TLR1/TLR2 heterodimer on the cell surface. This binding event initiates a downstream signaling cascade primarily through the MyD88-dependent pathway. This involves the recruitment of adaptor proteins like IRAK4 and TRAF6, leading to the activation of key transcription factors such as NF-κB and AP-1, which then drive the expression of pro-inflammatory cytokines and chemokines.[9][10]
General Experimental Workflow for Cell Stimulation
A typical experiment to assess the effect of this compound involves preparing the cells, stimulating them with the agonist, and then analyzing the response.
Protocol: IL-6 Production in THP-1 Monocytic Cells
This protocol provides a method for stimulating the human monocytic cell line THP-1 with this compound and measuring the subsequent production of Interleukin-6 (IL-6) by ELISA.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine
-
This compound
-
Sterile, pyrogen-free water or DMSO for reconstitution
-
96-well flat-bottom cell culture plates
-
Human IL-6 ELISA Kit
-
Positive Control (e.g., LPS from E. coli O111:B4)
-
Negative Control (Vehicle: water or DMSO diluted in media)
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and L-glutamine at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 8x10⁵ viable cells/mL.
-
Seeding: Seed THP-1 cells into a 96-well plate at a density of 1x10⁶ cells/mL (e.g., 1x10⁵ cells in 100 µL) per well.[4]
-
Stimulation:
-
Prepare a dilution series of this compound (e.g., 0, 10, 50, 100, 200 ng/mL) in culture medium.
-
Prepare a positive control (e.g., LPS at 100 ng/mL) and a vehicle control.
-
Add 100 µL of the prepared stimulants to the respective wells, bringing the final volume to 200 µL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean IL-6 concentration for each condition. Compare the response of this compound-stimulated cells to the negative and positive controls.
Protocol: Cell Viability (MTT Assay)
It is advisable to run a parallel plate to assess cell viability.
Methodology:
-
Prepare and stimulate a 96-well plate as described above.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Study of Agonists of TLRs as Vaccine Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like receptor 2 - Wikipedia [en.wikipedia.org]
- 6. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Avoiding Pam3CSK4 TFA precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of Pam3CSK4 TFA in cell culture media.
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to cell culture medium.
This is a common issue that can arise from several factors related to solubility and interactions with media components. Follow these steps to troubleshoot:
Step 1: Review this compound Stock Solution Preparation
Ensure your stock solution is properly prepared. This compound is a synthetic triacylated lipopeptide and its solubility can be influenced by the solvent and concentration.
-
Recommended Solvent: Prepare a concentrated stock solution in a solvent where this compound is highly soluble. Sterile dimethyl sulfoxide (DMSO) is a common choice. Water can also be used, but may require sonication to fully dissolve the peptide.[1][2]
-
Concentration: Aim for a stock concentration that is significantly higher (e.g., 100x to 1000x) than your final working concentration. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced precipitation or toxicity.
Step 2: Optimize the Dilution Process
The order of reagent addition can significantly impact the solubility of this compound in the final culture medium.
-
Recommended Order of Addition:
-
Start with the base cell culture medium.
-
Add the this compound stock solution to the medium and mix thoroughly by gentle swirling or pipetting.
-
Finally, add any other supplements, such as serum.
-
Step 3: Consider the Impact of Serum
Serum is a complex mixture of proteins, lipids, and salts that can interact with peptides and cause precipitation.
-
Serum Interaction: If you observe precipitation only in the presence of serum, it's possible the positively charged this compound is interacting with negatively charged proteins like albumin.
-
Troubleshooting with Serum:
-
Try reducing the serum concentration if your experimental design allows.
-
Consider treating your cells with this compound in serum-free medium for a short period (e.g., a few hours) before adding serum. Opti-MEM is a suitable alternative for such short-term treatments.[3]
-
Issue: this compound precipitates over time in the incubator.
Delayed precipitation can be caused by changes in the media's physicochemical properties during incubation.
Step 1: Evaluate Media Stability
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time. Ensure your medium is well-buffered. If using a CO2 incubator, confirm that the CO2 levels are stable to maintain the appropriate pH of bicarbonate-buffered media.
-
Temperature Fluctuations: Repeated temperature changes can affect the stability of media components and the solubility of dissolved substances. Ensure your incubator maintains a stable temperature.
Step 2: Prepare Fresh Solutions
-
Working Solutions: Prepare your final working solution of this compound in media immediately before use. Avoid storing the complete media containing the peptide for extended periods, even at 4°C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][4] It mimics the acylated amino terminus of bacterial lipoproteins, stimulating an innate immune response through the activation of the NF-κB signaling pathway.[1] It is widely used in immunology and cancer research to study TLR signaling and as an adjuvant to enhance vaccine responses.[4]
Q2: What is the recommended solvent for dissolving this compound?
This compound can be dissolved in water or DMSO.[1] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is often recommended to ensure solubility and minimize the volume of solvent added to the cells.
Q3: What is the solubility of this compound?
The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes available solubility data:
| Solvent | Concentration | Notes |
| Water | 16.67 mg/mL (9 mM) | Sonication and heating are recommended to aid dissolution.[2] |
| DMSO | ≥ 50 mg/mL | A common solvent for creating high-concentration stock solutions.[5] |
| Water | 2 mg/mL | - |
| Physiological Water | 1 mg/mL | - |
Q4: Can I dissolve this compound directly in my cell culture medium?
It is generally not recommended to dissolve this compound directly in cell culture medium. The complex composition of media, including salts and proteins, can lead to immediate precipitation. The recommended approach is to first prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it into the culture medium.
Q5: My this compound solution appears cloudy. What should I do?
Cloudiness or visible particulates are signs of precipitation. Do not use a precipitated solution in your experiments as the actual concentration will be unknown and the precipitate could be harmful to your cells. Refer to the troubleshooting guide above to identify the potential cause and prepare a fresh, clear solution.
Q6: How does this compound activate cells?
This compound is recognized by the TLR1/TLR2 heterodimer on the cell surface. This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[1] This, in turn, induces the expression of pro-inflammatory cytokines and other immune response genes.[1]
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Solvent Selection: Use sterile, high-quality DMSO.
-
Calculation: Determine the required volume of DMSO to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Add the calculated volume of DMSO to the vial of lyophilized this compound.
-
Mixing: Gently vortex or pipette up and down to ensure the peptide is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Final Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Medium: In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Dilution: Add the appropriate volume of the this compound stock solution to the medium. For example, to achieve a final concentration of 1 µg/mL from a 1 mg/mL stock, add 1 µL of the stock solution to 1 mL of medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting.
-
Use Immediately: Add the final working solution to your cell cultures without delay.
Visualizations
Pam3CSK4 Signaling Pathway
Caption: Pam3CSK4 activates the TLR1/TLR2 signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to troubleshooting this compound precipitation.
References
Long-term storage of reconstituted Pam3CSK4 TFA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the long-term storage and use of reconstituted Pam3CSK4 TFA.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.
Q1: My reconstituted this compound solution has been stored for longer than the recommended duration. Can I still use it?
A1: It is not recommended to use this compound solution that has been stored beyond the recommended periods (see table below). Prolonged storage can lead to degradation of the peptide, resulting in reduced or no biological activity in your experiments. For optimal results, it is best to use a freshly prepared solution or one that has been stored correctly within the specified timeframe.
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitate formation can occur, especially after freeze-thaw cycles. Gently warm the vial to 37°C for a few minutes and vortex or sonicate until the precipitate dissolves completely.[1] If the precipitate does not dissolve, it may indicate degradation or aggregation, and the solution should be discarded. To avoid this issue in the future, ensure the stock solution is aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
Q3: I am not observing the expected level of NF-κB activation or cytokine production in my cell-based assay. What could be the reason?
A3: Several factors could contribute to low or no activity:
-
Degraded this compound: As mentioned above, improper storage or using an expired solution can lead to loss of activity.
-
Incorrect Concentration: Ensure you are using the appropriate concentration for your cell type and assay. Typical concentrations for cell stimulation range from 10 ng/mL to 1 µg/mL.[2]
-
Cell Line Issues:
-
Confirm that your cell line expresses the necessary receptors, TLR1 and TLR2, for Pam3CSK4 recognition. If not, you may need to co-transfect plasmids expressing these receptors.
-
Cells may become unresponsive after too many passages. Use cells at a low passage number.
-
-
Assay-Specific Problems:
-
For NF-κB reporter assays, verify the integrity of your reporter construct and the transfection efficiency.
-
For cytokine ELISAs, ensure the kit is not expired and that the standard curve is accurate.
-
-
Presence of Inhibitors: Components in your cell culture medium, such as high concentrations of serum, may interfere with the assay.
Q4: I am having trouble dissolving the lyophilized this compound powder.
A4: this compound salt form generally has enhanced water solubility and stability compared to the free base.[3] For reconstitution, you can use sterile, pyrogen-free water or DMSO.[1][2] If you encounter solubility issues, sonication or gentle heating can aid in dissolution.[1] For very hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with water to the desired concentration.[3]
Q5: I am observing unexpected cell death or toxicity in my cultures after treatment with this compound.
A5: While Pam3CSK4 is generally used to stimulate an immune response, high concentrations or prolonged exposure can sometimes lead to cytotoxicity in certain cell types. Consider the following:
-
Titrate the Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Reduce Incubation Time: Shortening the exposure time may mitigate cytotoxic effects while still achieving the desired biological response.
-
Check for Contamination: Ensure your this compound solution and cell culture reagents are free from endotoxin or other microbial contaminants.
Data Summary
Table 1: Recommended Long-Term Storage Conditions for Reconstituted this compound
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month | Store in tightly sealed vials, protected from moisture. Avoid repeated freeze-thaw cycles.[2][4] |
| -80°C | Up to 6 months | Store in tightly sealed vials, protected from moisture. Aliquoting is highly recommended.[2] |
Experimental Protocols
Detailed Protocol for In Vitro Cell Stimulation with this compound and Analysis of IL-6 Production by ELISA
This protocol describes a general workflow for stimulating cultured macrophages with this compound to induce cytokine production, followed by the quantification of Interleukin-6 (IL-6) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Reagent Preparation:
-
This compound Stock Solution (1 mg/mL):
-
Bring the lyophilized this compound vial to room temperature.
-
Reconstitute the powder in sterile, pyrogen-free DMSO or water to a final concentration of 1 mg/mL. If using water, sonication may be required for complete dissolution.[1][2]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C as recommended.[2]
-
-
Cell Culture Medium: Use the appropriate complete medium for your cell line (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
ELISA Reagents: Prepare all buffers, standards, and antibodies according to the manufacturer's instructions for your specific IL-6 ELISA kit.
2. Cell Seeding:
-
Culture your cells of interest (e.g., RAW 264.7 macrophages) to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
3. Cell Stimulation:
-
On the following day, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., a serial dilution from 1000 ng/mL down to 1 ng/mL). Also, prepare a vehicle control (medium with the same final concentration of DMSO or water as the highest this compound concentration).
-
Carefully remove the medium from the wells of the cell plate.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically for your specific cell type and assay.
4. Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-6 in each sample based on the standard curve.
Visualizations
Caption: Workflow for cell stimulation with this compound and subsequent analysis.
Caption: TLR1/TLR2 signaling cascade initiated by Pam3CSK4.
References
Technical Support Center: Pam3CSK4 TFA in Primary Cell Culture
Welcome to the technical support center for Pam3CSK4 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in primary cell experiments, with a specific focus on potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[][2] It functions as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[2][3][4][5] Upon binding, it activates downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[][2][6][7] The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers improved water solubility and stability while maintaining comparable biological activity to the free form.[4]
Q2: Which primary cell types are responsive to Pam3CSK4?
Pam3CSK4 can activate a variety of primary cells that express TLR1 and TLR2, including:
-
Monocytes and Macrophages
-
Brain Microvascular Endothelial Cells[8]
-
Dendritic Cells[9]
-
B-lymphoblastic cell lines[9]
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental endpoint. A general starting range for stimulation is between 0.1 - 100 ng/mL.[2] For some applications, concentrations up to 1 µg/mL have been used.[3][4][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cells and assay.
Q4: Can this compound be cytotoxic to primary cells?
While generally used to stimulate an immune response, high concentrations of Pam3CSK4 or prolonged exposure can potentially lead to cytotoxicity in some primary cell types. One study noted a toxic effect at higher concentrations, which was alleviated by washing the compound away after the initial stimulation period.[9] Over-stimulation of the inflammatory response can also lead to cell death.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Death or Low Viability
If you observe significant cytotoxicity after treating your primary cells with this compound, consider the following troubleshooting steps:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower range (e.g., 0.1 - 10 ng/mL) and titrate up. |
| Prolonged Exposure | Reduce the incubation time. For many applications, a stimulation of 6-24 hours is sufficient. Consider a "pulse" stimulation where the this compound is washed out after a shorter period (e.g., 1-4 hours) and replaced with fresh media. |
| Cell Health and Density | Ensure your primary cells are healthy and at an optimal density before treatment. Stressed or overly confluent cells can be more susceptible to cytotoxic effects. |
| Contamination | Ensure your this compound solution and cell cultures are free from microbial contamination, which can also induce cell death. |
| Solvent Toxicity | If dissolving this compound in a solvent other than sterile water or PBS, perform a solvent-only control to rule out solvent-induced cytotoxicity. |
Issue 2: Inconsistent or No Cellular Response
If your primary cells are not responding to this compound stimulation, here are some potential reasons and solutions:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Low TLR1/TLR2 Expression | Confirm that your primary cell type expresses TLR1 and TLR2. Expression levels can vary between donors and with cell activation status. If expression is low, consider using a different stimulus or a cell line with known TLR1/2 expression as a positive control. |
| Improper Reagent Preparation/Storage | Ensure this compound is properly reconstituted and stored according to the manufacturer's instructions to maintain its activity. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and the specific readout being measured (e.g., cytokine secretion, surface marker expression). |
| Reagent Inactivity | Test the activity of your this compound lot on a well-characterized cell line known to respond, such as THP-1 cells. |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute to working concentrations in cell culture medium.
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway activated by Pam3CSK4 and a general experimental workflow for assessing its effects.
Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Macrophage Activation: Pam3CSK4 TFA vs. LPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used Toll-like receptor (TLR) agonists, Pam3CSK4 TFA and Lipopolysaccharide (LPS), for the activation of macrophages. Understanding the distinct signaling pathways and downstream cellular responses elicited by these molecules is crucial for designing experiments in immunology, infectious disease research, and the development of novel therapeutics.
Introduction
This compound (a synthetic triacylated lipopeptide) and LPS (a major component of the outer membrane of Gram-negative bacteria) are potent activators of the innate immune system, primarily through their interaction with TLRs on the surface of macrophages. While both induce a pro-inflammatory state, the specific TLRs they engage and the subsequent signaling cascades differ, leading to distinct patterns of gene expression, cytokine production, and overall macrophage phenotype. This compound is the trifluoroacetate salt form of Pam3CSK4, which is expected to have comparable biological activity but may offer enhanced solubility and stability.[1]
Signaling Pathways
The activation of macrophages by Pam3CSK4 and LPS initiates distinct intracellular signaling cascades.
-
Pam3CSK4 primarily signals through a heterodimer of TLR2 and TLR1. This complex recruits the adaptor protein MyD88, leading to the activation of downstream signaling molecules such as NF-κB and MAP kinases (MAPKs). This pathway is generally associated with a potent pro-inflammatory response.
-
LPS is recognized by TLR4, in conjunction with its co-receptors MD-2 and CD14. TLR4 activation can trigger two distinct downstream pathways: the MyD88-dependent pathway, which is similar to the TLR2 pathway and leads to a rapid inflammatory response, and the TRIF-dependent pathway, which is unique to TLR4 and TLR3 and mediates the induction of type I interferons and a later-phase inflammatory response.
Below are diagrams illustrating these signaling pathways.
Caption: Pam3CSK4 signaling pathway in macrophages.
Caption: LPS signaling pathways in macrophages.
Quantitative Comparison of Macrophage Responses
The differential signaling pathways activated by Pam3CSK4 and LPS result in distinct quantitative and qualitative differences in macrophage responses. The following table summarizes key findings from published studies.
| Parameter | Pam3CSK4 (TLR2/1 agonist) | LPS (TLR4 agonist) | Cell Type | Key Findings & References |
| Gene Expression | Induces a more limited set of transcripts compared to LPS.[2][3] In one study, Pam3CSK4 stimulation resulted in 1202 differentially expressed transcripts.[2][3] | Induces a broader and more robust transcriptional response.[2][3] In the same study, LPS stimulation led to 4777 differentially expressed transcripts.[2][3] | Human whole blood[2][3] | LPS induces a significantly larger and more diverse gene expression profile than Pam3CSK4.[2][3] |
| Cytokine Production | ||||
| TNF-α | Potent inducer of TNF-α.[4][5][6] | Potent inducer of TNF-α.[4][5][6] | RAW 264.7, human monocytes[5][6] | Both are strong inducers of this key pro-inflammatory cytokine. |
| IL-6 | Induces IL-6 production. | Induces IL-6 production. | Human monocytes | Both stimulate the production of this pleiotropic cytokine. |
| IL-10 | Induction of the anti-inflammatory cytokine IL-10 can be variable and context-dependent. Some studies show induction, while others show less compared to other TLR agonists.[7] | Generally a potent inducer of IL-10, which serves as a negative feedback mechanism to control inflammation. | Human monocytes | LPS appears to be a more consistent and potent inducer of IL-10. |
| IL-12p40 | Lower induction of IL-12p40 compared to some other TLR agonists.[4] | Strong inducer of IL-12p40.[4] | Murine macrophages[4] | LPS is more effective at inducing this subunit of IL-12 and IL-23, which are critical for Th1 and Th17 responses. |
| Phagocytosis | Can enhance phagocytic activity.[5] | Can enhance phagocytic activity.[5] | RAW 264.7 cells[5] | Both agonists can prime macrophages for enhanced phagocytosis. |
| iNOS Expression | Induces iNOS expression and subsequent nitric oxide (NO) production.[8][9] | Strong inducer of iNOS expression and NO production.[8] | RAW 264.7 cells[8][9] | Both lead to the production of reactive nitrogen species, important for antimicrobial activity. |
Experimental Protocols
Below are generalized protocols for the in vitro activation of macrophages with Pam3CSK4 and LPS. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental goals.
Macrophage Culture and Stimulation
Cell Lines:
-
Murine: RAW 264.7, J774A.1, Bone Marrow-Derived Macrophages (BMDMs)
-
Human: THP-1 (differentiated with PMA), Human Monocyte-Derived Macrophages (MDMs)
Materials:
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution typically prepared in sterile water or DMSO)
-
LPS (from E. coli or other Gram-negative bacteria, stock solution typically prepared in sterile, endotoxin-free water or PBS)
-
Cell culture plates (6, 12, or 24-well)
Protocol:
-
Cell Seeding: Plate macrophages at a desired density (e.g., 1 x 10^6 cells/mL) in complete culture medium and allow them to adhere overnight.
-
Stimulation:
-
For Pam3CSK4 stimulation, a typical concentration range is 10 - 1000 ng/mL.[6]
-
For LPS stimulation, a common concentration range is 10 - 100 ng/mL.[10]
-
Dilute the stock solutions of Pam3CSK4 or LPS to the final desired concentration in fresh complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the TLR agonist.
-
-
Incubation: Incubate the cells for the desired time period. This can range from a few hours for signaling studies (e.g., 30 minutes to 2 hours) to 24-48 hours for cytokine production or gene expression analysis.[2][11]
Analysis of Macrophage Activation
Cytokine Measurement (ELISA):
-
After the desired incubation time, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.
Gene Expression Analysis (qRT-PCR):
-
After stimulation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for your genes of interest (e.g., Tnf, Il6, Nos2).[5]
Workflow for Macrophage Activation and Analysis
Caption: Experimental workflow for macrophage activation and analysis.
Conclusion
Both this compound and LPS are valuable tools for studying macrophage activation. The choice between them should be guided by the specific research question.
-
Pam3CSK4 is ideal for investigating TLR2/1-mediated responses and for studies where the complexity of the TRIF-dependent pathway is to be avoided.
-
LPS provides a more comprehensive model of Gram-negative bacterial infection, activating both MyD88- and TRIF-dependent pathways, leading to a broader and more complex macrophage response that includes the production of type I interferons.
By understanding the distinct mechanisms and outcomes of macrophage activation by these two potent agonists, researchers can better dissect the intricate processes of innate immunity and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Pam3CSK4 and Pam2CSK4: Structure, Signaling, and Immune Response
For researchers, scientists, and drug development professionals, understanding the nuances of Toll-like receptor (TLR) agonists is critical for designing effective experiments and therapeutics. This guide provides an objective comparison of two widely used synthetic lipopeptide TLR2 agonists, Pam3CSK4 and Pam2CSK4, supported by experimental data and detailed protocols.
This document delves into the structural differences, downstream signaling pathways, and differential immune responses elicited by Pam3CSK4 and Pam2CSK4. Quantitative data from various studies are summarized for easy comparison, and detailed experimental methodologies are provided.
At a Glance: Key Differences
| Feature | Pam3CSK4 | Pam2CSK4 |
| Structure | Synthetic triacylated lipopeptide | Synthetic diacylated lipopeptide |
| TLR Recognition | TLR2/TLR1 heterodimer | TLR2/TLR6 heterodimer |
| Primary Signaling Pathway | MyD88-dependent | MyD88-dependent |
| Key Downstream Activator | NF-κB | NF-κB |
| Immune Response Profile | Generally pro-inflammatory, can induce Th1/Treg responses | Potent pro-inflammatory, often skews towards a Th2 response |
Structural Differences and TLR Recognition
The primary distinction between Pam3CSK4 and Pam2CSK4 lies in their lipid acylation. Pam3CSK4 (Pam3CysSerLys4) is a triacylated lipopeptide, mimicking the acylated N-terminus of bacterial lipoproteins. This triacyl structure is specifically recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1).[1]
In contrast, Pam2CSK4 is a diacylated lipopeptide. This structural difference dictates its recognition by a different TLR2 heterodimer: TLR2 and Toll-like receptor 6 (TLR6). While both agonists activate TLR2, the specific co-receptor involved (TLR1 vs. TLR6) can lead to divergent downstream signaling and cellular responses.
Signaling Pathways: A Shared Core with Subtle Divergences
Both Pam3CSK4 and Pam2CSK4 initiate a signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][3] Upon ligand binding, the TLR2/TLR1 or TLR2/TLR6 heterodimer recruits MyD88. This leads to the activation of downstream kinases, ultimately culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][5] Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.
While the central MyD88-NF-κB axis is common to both agonists, some studies suggest the potential for differential engagement of other signaling molecules, which may contribute to the observed differences in their biological activities.[6]
References
- 1. Macrophage inflammatory state influences susceptibility to lysosomal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Frontiers | MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model [frontiersin.org]
- 5. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TLR1/2 Agonists: Alternatives to Pam3CSK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternatives to the widely used synthetic triacylated lipopeptide, Pam3CSK4, for the activation of the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. The information presented herein is intended to assist researchers in selecting the most appropriate TLR1/2 agonist for their specific experimental needs, with a focus on performance differences and supporting experimental data.
Introduction to TLR1/2 Activation
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system, recognizing a diverse array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, viruses, and parasites.[1] For signal transduction to occur, TLR2 must form a heterodimer with either TLR1 or TLR6 at the cell surface.[1][2][3] The TLR1/2 complex is primarily responsible for recognizing triacylated lipoproteins, such as Pam3CSK4, while the TLR2/6 complex recognizes diacylated lipoproteins.[2][4][5] Upon ligand binding, a signaling cascade is initiated, typically through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1 and the subsequent production of pro-inflammatory cytokines and chemokines.[1][6]
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins and is a potent and specific agonist for the TLR1/2 complex.[7] While it is a valuable research tool, the exploration of alternatives is crucial for various applications, including vaccine adjuvant development and immunological studies, where different signaling kinetics or downstream effects may be desirable.
Alternatives to Pam3CSK4
A variety of natural and synthetic molecules can serve as alternatives to Pam3CSK4 for activating TLR2-dependent signaling. These can be broadly categorized into other triacylated lipopeptides, diacylated lipopeptides (which activate the TLR2/6 heterodimer), and small molecule agonists.
1. Other Triacylated Lipopeptides:
While Pam3CSK4 is the most common synthetic triacylated lipopeptide, other similar molecules, both natural and synthetic, can also activate the TLR1/2 heterodimer. For instance, native triacylated lipoproteins purified from bacteria like Staphylococcus aureus have been shown to be potent TLR2 ligands.[4] Additionally, variations in the peptide or acyl chain composition of synthetic lipopeptides can influence their activity.[8] A synthetic lipopentapeptide library has been used to demonstrate that the fatty acid composition of these molecules determines their activation potential and TLR specificity.[8]
2. Diacylated Lipopeptides (TLR2/6 Agonists):
Diacylated lipopeptides are a significant class of TLR2 agonists that signal through the TLR2/6 heterodimer. While not direct replacements for activating the TLR1/2 complex, they are important alternatives for inducing TLR2-dependent responses.
-
Macrophage-Activating Lipopeptide-2 (MALP-2): Originally derived from Mycoplasma fermentans, synthetic versions of MALP-2 are potent activators of macrophages and monocytes.[9][10] Some studies suggest that MALP-2 can be more potent than Pam3CSK4 in inducing certain responses. For example, MALP-2 was found to be more potent than Pam3Cys in inducing the expression of several genes in isolated mouse lungs.[11][12]
-
Fibroblast-Stimulating Lipopeptide-1 (FSL-1): FSL-1 is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium.[3] It is a well-characterized TLR2/6 agonist commonly used in in vitro and in vivo studies.[13]
-
Pam2CSK4: This is a synthetic diacylated lipopeptide that is structurally similar to Pam3CSK4 but lacks one of the three palmitoyl groups.[2][14] It is a specific TLR2/6 agonist.[14]
3. Small Molecule Agonists:
Recent research has led to the development of synthetic, non-lipopeptide small molecules that can activate the TLR1/2 heterodimer.
-
CU-T12-9: This is a synthetic small molecule that has been identified as a specific TLR1/2 agonist.[2][15] It selectively activates the TLR1/2 heterodimer and not TLR2/6.[15]
4. Other Natural Ligands:
-
Human β-defensin-3 (hBD-3): This is an endogenous antimicrobial peptide that has been shown to activate antigen-presenting cells through TLR1/2.[16][17] Interestingly, hBD-3 and Pam3CSK4 induce different signaling patterns. For example, Pam3CSK4, but not hBD-3, induces the production of the anti-inflammatory cytokine IL-10 in human monocytes.[16][17]
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the performance of Pam3CSK4 with its alternatives. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparisons.
Table 1: Comparison of Agonist Potency (EC50 / Concentration for Effect)
| Agonist | Target | Cell Type / Assay | EC50 / Effective Concentration | Reference |
| Pam3CSK4 | TLR1/2 | Human TLR1/2 in HEK293 cells | 0.47 ng/mL | [15] |
| Pam3CSK4 | TLR1/2 | TLR2 reporter cells | 23.2 ng/mL (15.4 nM/L) | [18] |
| MALP-2 | TLR2/6 | Isolated perfused mouse lungs | 25 ng/mL (for pro-inflammatory response) | [11][12] |
| Pam3Cys | TLR1/2 | Isolated perfused mouse lungs | 160 ng/mL (for pro-inflammatory response) | [11][12] |
| CU-T12-9 | TLR1/2 | HEK-Blue hTLR2 SEAP assay | 52.9 nM | [15] |
| Diprovocim | TLR1/2 | Human THP-1 cells | 110 pM | [15] |
| SMU-C68 | TLR1/2 | TLR1/2 reporter assay | 0.009 µM | [15] |
Table 2: Differential Cytokine Induction
| Agonist | Cell Type | Cytokine Induction Profile | Reference |
| Pam3CSK4 | Human Monocytes | IL-1β, IL-6, IL-8, IL-10 | [16][17] |
| hBD-3 | Human Monocytes | IL-1β, IL-6, IL-8 (No IL-10) | [16][17] |
| MALP-2 | Isolated Mouse Lungs | Strong induction of Tnc, Slpi, Parg | [11][12] |
| Pam3Cys | Isolated Mouse Lungs | Weaker or no induction of Tnc, Slpi, Parg compared to MALP-2 | [11][12] |
| Pam3CSK4 | Bovine PMNs | Increased ROS production, gelatinase granule secretion | [19] |
| FSL-1 | Bovine PMNs | No significant induction of ROS or gelatinase secretion | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols used to assess and compare TLR1/2 agonist activity.
1. HEK-Blue™ hTLR2 Cellular Assay for NF-κB Activation
This commercially available reporter cell line is a common tool for screening TLR2 agonists.
-
Principle: HEK293 cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR2 leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.
-
Protocol Outline:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the TLR agonists (e.g., Pam3CSK4 and alternatives).
-
Add the agonists to the cells and incubate for 16-24 hours.
-
Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-650 nm to quantify SEAP activity, which is proportional to NF-κB activation.
-
2. Cytokine Quantification by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a standard method for measuring the concentration of specific cytokines in cell culture supernatants.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Protocol Outline:
-
Culture immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1) with the TLR agonists for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform a sandwich ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-8, IL-10) according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
3. Western Blot for Signaling Pathway Analysis
Western blotting can be used to detect the activation of downstream signaling proteins, such as the phosphorylation of MAP kinases (e.g., ERK1/2, p38) or the degradation of IκBα.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the protein of interest (and its phosphorylated form).
-
Protocol Outline:
-
Treat cells with TLR agonists for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., anti-p-p38 and anti-p38).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway
Caption: TLR1/2 signaling pathway initiated by Pam3CSK4.
Experimental Workflow
Caption: Workflow for comparing TLR agonist activity.
Logical Relationships of TLR2 Agonists
Caption: Classification of TLR2 agonists.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. The Triacylated ATP Binding Cluster Transporter Substrate-binding Lipoprotein of Staphylococcus aureus Functions as a Native Ligand for Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of the Toll-Like Receptor 2 Agonists, PGN and Pam3CSK4 on Anti-IgE Induced Human Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Triacyl-lipopentapeptide adjuvants: TLR2-dependent activation of macrophages and modulation of receptor-mediated cell activation by altering acyl-moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the Impact of a Toll-like Receptor 2 Agonist Synthetic Lipopeptide on Macrophage Susceptibility and Responses to African Swine Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the TLR2 agonists MALP-2 and Pam3Cys in isolated mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A toll-like receptor agonist mimicking microbial signal to generate tumor-suppressive macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and FSL-1 in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TLR2 Activation with Pam3CSK4 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pam3CSK4 TFA for the validation of Toll-like Receptor 2 (TLR2) activation, supported by experimental data and detailed protocols. We will explore its performance against other TLR2 agonists and illustrate the underlying signaling pathways and experimental workflows.
Introduction to TLR2 and this compound
Toll-like Receptor 2 (TLR2) is a critical pattern recognition receptor in the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2][3] TLR2 does not function as a homodimer but rather forms heterodimers with either TLR1 or TLR6 to recognize its ligands.[1] This dimerization is crucial for initiating downstream signaling cascades. The TLR2/TLR1 heterodimer specifically recognizes triacylated lipopeptides, while the TLR2/TLR6 complex detects diacylated lipopeptides.[2]
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) TFA is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the TLR2/TLR1 heterodimer.[2][4] Its synthetic nature ensures high purity (≥95%) and freedom from microbial contaminants, making it a reliable tool for studying TLR2/TLR1-specific signaling pathways.[2] Upon binding to the TLR2/TLR1 complex, it triggers a MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[2][3][5]
Comparison of this compound with Other TLR2 Agonists
This compound's specificity for the TLR2/TLR1 heterodimer is a key advantage over other TLR2 agonists, which may have broader or different specificities.
| Agonist | Chemical Nature | TLR Specificity | Typical Working Concentration | Key Characteristics |
| This compound | Synthetic Triacylated Lipopeptide | TLR2/TLR1 [2][4] | 0.1 - 100 ng/mL[2][6] | Highly specific and potent activator of the TLR2/TLR1 heterodimer. Free of microbial contaminants.[2] |
| Lipoteichoic Acid (LTA) | Bacterial Cell Wall Component | Primarily TLR2/TLR6 | 1 - 10 µg/mL | A major component of Gram-positive bacteria cell walls. Preparations can have varying purity. |
| Zymosan | Fungal Cell Wall Component | TLR2/TLR6 and Dectin-1 | 10 - 50 µg/mL | A crude yeast preparation that activates multiple pattern recognition receptors. |
| Inactivated Mycobacterium butyricum | Whole Microorganism | Broad TLR2 Agonist | Variable | A whole-cell preparation that presents a variety of PAMPs to TLR2.[7] |
Experimental Data
NF-κB Activation
Pam3CSK4 is a potent activator of NF-κB. The following table summarizes its efficacy.
| Agonist | Cell Type | Assay | EC50 | Reference |
| This compound | Human TLR1/2 expressing cells | NF-κB Reporter Assay | 0.47 ng/mL | [4] |
| Pam3CSK4 Derivative (35d) | Human and Murine TLR2 expressing cells | IL-6 Expression Assay | 83.08 ± 5.94 nM | [8] |
Pro-inflammatory Cytokine Production
Studies have shown that Pam3CSK4 induces a robust pro-inflammatory response, often greater than that of whole microbial preparations.
| Agonist | Cell Type | Cytokine Measured | Response | Reference |
| Pam3CSK4 | Professional Antigen Presenting Cells | IL-6, TNF-α, Nitric Oxide | Significantly enhanced expression compared to inactivated Mycobacterium butyricum.[7] | [7] |
| Pam3CSK4 (50 ng/mL) | Differentiated Human Macrophages | IL-6 | Significant release of IL-6 after 2 hours of treatment. | [6] |
| Pam3CSK4 | Canine Whole Blood | TNF-α, IL-6 | Significant increase in production.[9] | [9] |
Experimental Protocols
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor in response to TLR2 stimulation.
Materials:
-
HEK293 cells co-transfected with human TLR1, TLR2, and an NF-κB-luciferase reporter plasmid.
-
This compound (e.g., 1 mg/mL stock in sterile water).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 0.1 to 100 ng/mL.[6]
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.[6]
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold induction of NF-κB activity relative to the untreated control.
Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines like TNF-α or IL-6 from immune cells.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).
-
This compound.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-6).
-
24-well cell culture plates.
-
ELISA plate reader.
Protocol:
-
Seed the immune cells in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Stimulate the cells with various concentrations of this compound (e.g., 10, 50, 100 ng/mL) for a specified time (e.g., 2, 6, 12, or 24 hours).[6] Include an unstimulated control.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Measure the absorbance using an ELISA plate reader and determine the cytokine concentrations from a standard curve.
Visualizing the Molecular and Experimental Pathways
TLR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Pam3CSK4 binding to the TLR2/TLR1 heterodimer.
Caption: TLR2/TLR1 signaling pathway initiated by Pam3CSK4.
Experimental Workflow for TLR2 Activation Validation
This diagram outlines a typical workflow for validating TLR2 activation in a cell-based assay.
Caption: Workflow for validating TLR2 activation.
References
- 1. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
- 7. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and immunological evaluation of novel TLR2 agonists through structure optimization of Pam3CSK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating TLR2 Agonists: A Comparative Guide to Pam3CSK4 and FSL-1 Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Toll-like receptor (TLR) agonists is critical for designing targeted immunomodulatory strategies. This guide provides an objective comparison of two widely used TLR2 agonists, Pam3CSK4 and FSL-1, highlighting the key distinctions in their signaling pathways and downstream cellular effects, supported by experimental data and detailed protocols.
The Core Difference: TLR2 Heterodimerization
The primary distinction between Pam3CSK4 and FSL-1 lies in how they engage with Toll-like receptor 2 (TLR2). TLR2 does not function as a homodimer but rather forms a heterodimer with either TLR1 or TLR6 to recognize different lipopeptides. This initial ligand recognition step dictates the subsequent signaling cascade.
-
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] Its three fatty acid chains are recognized by the TLR2/TLR1 heterodimer .[1]
-
FSL-1 (Fibroblast-stimulating lipopeptide-1) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium.[2] Its two fatty acid chains are specifically recognized by the TLR2/TLR6 heterodimer .[2]
This fundamental difference in receptor engagement is the primary driver of the distinct biological responses elicited by these two molecules.
Signaling Pathways: Common and Divergent Routes
Both Pam3CSK4 and FSL-1 initiate a canonical signaling pathway common to most TLRs. Ligand binding to the TLR2/1 or TLR2/6 complex on the cell surface leads to the recruitment of the intracellular adaptor protein MyD88.[1][2][3] This triggers a cascade involving IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), which culminates in the activation of key transcription factors, namely NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1).[1][2] These transcription factors then move into the nucleus to drive the expression of pro-inflammatory cytokines, chemokines, and other immune-related genes.[3][4]
Despite this shared backbone, the specific composition of the initial receptor dimer (TLR1 vs. TLR6) can lead to qualitative and quantitative differences in the downstream signal. For instance, some studies suggest that TLR2/1 and TLR2/6 heterodimers can initiate different signaling pathways, leading to varied cellular outcomes.[5] Pam3CSK4 has been shown to activate NF-κB, ERK, JNK, and p38 signaling pathways.[6] Similarly, FSL-1 signaling also results in the activation of NF-κB and MAPK activities.[3] However, the magnitude and kinetics of these pathway activations can differ, leading to distinct profiles of gene expression and cellular function.
Figure 1. Differential Receptor Engagement by Pam3CSK4 and FSL-1 leading to a common signaling cascade.
Data Presentation: Quantitative Comparison of Cellular Responses
Experimental evidence reveals that the distinct signaling inputs from Pam3CSK4 and FSL-1 translate into significantly different cellular outputs. The following table summarizes key findings from comparative studies.
| Cell Type | Parameter Measured | Pam3CSK4 (TLR2/1) Effect | FSL-1 (TLR2/6) Effect | Reference |
| Human monocyte-derived Dendritic Cells (mdDC) | IL-6 and TNF-α Production | Less potent induction | More potent induction | [7] |
| IL-10, IL-12p70, IL-23, IL-27 Production | More potent induction | Less potent induction | [7] | |
| CD86 Expression | Lower expression | Higher expression | [7] | |
| Bovine Polymorphonuclear Neutrophils (PMNs) | Calcium Influx | Consistently induced | No response | [8] |
| Reactive Oxygen Species (ROS) Production | Increased production | No response | [8] | |
| Gelatinase Granule Secretion | Induced secretion | No response | [8] | |
| Human Platelets | Platelet Aggregation | Promoted robust aggregation | Did not induce aggregation | [9] |
| Granule Secretion & Integrin Activation | Induced | Not induced | [9] |
These data clearly demonstrate that while both are TLR2 agonists, Pam3CSK4 and FSL-1 can elicit divergent, and in some cases opposing, immunological responses. For example, in dendritic cells, FSL-1 appears to drive a more classical pro-inflammatory response (higher IL-6, TNF-α, CD86), whereas Pam3CSK4 induces a more nuanced response that includes the production of both pro-inflammatory (IL-12p70) and regulatory (IL-10) cytokines.[7]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
General Cell Stimulation Protocol
This protocol describes a general method for stimulating cultured cells to analyze downstream effects like cytokine production or gene expression.
-
Cell Plating: Seed cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary dendritic cells) in 96-well or 24-well culture plates at a predetermined density (e.g., 0.1 x 106 cells/well in a 96-well plate) and allow them to adhere overnight.[10]
-
Agonist Preparation: Prepare stock solutions of Pam3CSK4 and FSL-1 in sterile, endotoxin-free water or DMSO. On the day of the experiment, prepare working dilutions in complete culture medium to the desired final concentrations (e.g., 10-1000 ng/mL).
-
Stimulation: Remove the old medium from the cells and replace it with the medium containing the TLR agonists or a vehicle control (e.g., medium with DMSO if used for stock).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period. Incubation time will vary depending on the endpoint being measured (e.g., 6-24 hours for cytokine protein secretion, 2-6 hours for mRNA analysis).[10][11]
-
Harvesting: After incubation, carefully collect the culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction. Store supernatants and lysates at -80°C until analysis.
NF-κB Reporter Assay Protocol (using RAW-Blue™ Cells)
This assay quantifies NF-κB activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Cell Preparation: On the day prior to the assay, prepare a cell suspension of RAW-Blue™ cells at approximately 550,000 cells/mL in their specific test medium.[12]
-
Plating and Stimulation: Add 180 µL of the cell suspension to each well of a 96-well plate. Immediately add 20 µL of the prepared Pam3CSK4, FSL-1, or control solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[12]
-
SEAP Detection: Prepare the QUANTI-Blue™ detection medium according to the manufacturer's instructions.[12]
-
Measurement: Add 50 µL of the induced RAW-Blue™ cell supernatant to 150 µL of the QUANTI-Blue™ medium in a new flat-bottom 96-well plate.[12]
-
Read Plate: Incubate at 37°C for 30 minutes to 6 hours and measure the optical density at 620-655 nm using a spectrophotometer.[12] The OD is directly proportional to the level of NF-κB activation.
Figure 2. A typical experimental workflow for comparing the cellular effects of Pam3CSK4 and FSL-1.
Cytokine Quantification Protocol (Sandwich ELISA)
This protocol provides a general framework for measuring the concentration of a specific cytokine in culture supernatants.
-
Plate Coating: Dilute a purified anti-cytokine capture antibody in a binding solution and add 100 µL to each well of a 96-well ELISA plate.[13] Seal the plate and incubate overnight at 4°C.[10][13]
-
Blocking: Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).[10] Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for at least 1 hour at room temperature.[10]
-
Sample Incubation: Wash the plate again. Add 100 µL of standards (recombinant cytokine of known concentrations) and experimental samples (culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate. Add 100 µL of a diluted biotinylated anti-cytokine detection antibody to each well.[14] Incubate for 1 hour at room temperature.[14]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 1 hour.
-
Substrate Addition: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.[10]
-
Stop Reaction: Add 50-100 µL of a stop solution (e.g., 2N H2SO4) to each well.[10]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.[10] The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. pnas.org [pnas.org]
- 4. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of the Toll-Like Receptor 2 Agonists, PGN and Pam3CSK4 on Anti-IgE Induced Human Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and FSL-1 in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 101.200.202.226 [101.200.202.226]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide: Pam3CSK4 TFA vs. Heat-Killed Listeria monocytogenes (HKLM) in Immune Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Toll-like receptor (TLR) agonists: the synthetic lipopeptide Pam3CSK4 TFA and the complex microbial stimulus, heat-killed Listeria monocytogenes (HKLM). By examining their mechanisms of action, downstream signaling pathways, and the resulting immune responses, this document aims to assist researchers in selecting the appropriate tool for their immunological studies and therapeutic development endeavors.
Introduction to TLR Agonists in Immunology
Toll-like receptors are a cornerstone of the innate immune system, recognizing conserved pathogen-associated molecular patterns (PAMPs) to initiate an immune response. TLR agonists, which mimic these PAMPs, are invaluable research tools and have significant potential as vaccine adjuvants and immunomodulatory therapeutics. This compound and HKLM are both potent activators of TLR2-mediated signaling, yet their distinct molecular nature leads to nuanced differences in the cellular responses they elicit.
This compound is a synthetic triacylated lipopeptide that specifically activates the TLR1/TLR2 heterodimer.[1][2][3] Its defined chemical structure ensures high purity and batch-to-batch consistency, making it ideal for precise mechanistic studies.
Heat-Killed Listeria monocytogenes (HKLM) is a preparation of the Gram-positive bacterium Listeria monocytogenes that has been inactivated by heat. As a whole-organism-derived stimulus, HKLM presents a broader range of PAMPs to the immune system, with its primary activity also mediated through TLR2.[4]
Mechanism of Action and Signaling Pathways
Both this compound and HKLM initiate immune responses predominantly through the activation of TLR2. However, the specific co-receptors involved and the downstream signaling cascades can differ, leading to distinct biological outcomes.
This compound is recognized by a heterodimer of TLR1 and TLR2.[1][2][3] This specific engagement triggers a downstream signaling cascade that is largely dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[5] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines.[6] Interestingly, some studies suggest that Pam3CSK4 can also induce a non-canonical NF-κB pathway, which may contribute to the production of the anti-inflammatory cytokine IL-10.[7]
HKLM , being a more complex stimulus, is primarily recognized by TLR2, though the precise co-receptors involved may be more varied. The signaling cascade initiated by HKLM also converges on the activation of the MyD88-dependent pathway, leading to the activation of NF-κB and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[6]
Comparative Analysis of Immune Responses
The differences in receptor engagement and signaling between this compound and HKLM translate into distinct cellular responses. This section provides a comparative summary of their effects on immune cells, supported by experimental data.
Data Presentation: Cytokine Production
The following table summarizes the cytokine production profiles induced by this compound and HKLM in murine bone marrow-derived macrophages (BMMs). It is important to note that these values are derived from a study where the two stimuli were not directly compared in a head-to-head dose-response manner, but they provide a valuable indication of their relative potency.[4]
| Stimulus | Concentration | Cell Type | TNF-α Production (ng/mL) | IL-6 Production (ng/mL) | Reference |
| Pam3CSK4 | 1 µg/mL | Murine BMMs | 0.6 - 19.1 | 2.3 - 39.5 | [4] |
| HKLM | 108 cells/mL | Murine BMMs | 2.3 - 9.6 | 0.9 - 13.4 | [4] |
A study on bovine polymorphonuclear neutrophils (PMNs) provided a direct comparison of the functional responses to Pam3CSK4 and HKLM.
| Functional Response | Pam3CSK4 (1 µg/mL) | HKLM (108 cells/mL) | Reference |
| Cell Size Increase | Yes | Yes | |
| Calcium Influx | Yes | No | |
| ROS Production | Yes | No | |
| Gelatinase Granule Secretion | Yes | No |
Experimental Protocols
To facilitate the replication and extension of these findings, this section provides a detailed methodology for a key experiment: the stimulation of macrophages and subsequent measurement of cytokine production by ELISA.
Experimental Workflow: Macrophage Stimulation and Cytokine Analysis
Detailed Protocol: Measurement of TNF-α and IL-6 Production from Murine Bone Marrow-Derived Macrophages (BMMs)
1. Preparation of Bone Marrow-Derived Macrophages (BMMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.
-
On day 7, detach the adherent BMMs using a cell scraper and seed them into 24-well plates at a density of 5 x 105 cells/well. Allow the cells to adhere overnight.
2. Stimulation of BMMs:
-
Prepare stock solutions of this compound and HKLM.
-
The following day, replace the culture medium with fresh medium containing either this compound (e.g., at concentrations ranging from 0.01 to 1 µg/mL) or HKLM (e.g., at concentrations ranging from 106 to 108 cells/mL). Include an unstimulated control (medium only).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
3. Collection of Supernatants:
-
After the 24-hour incubation period, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the culture supernatants and store them at -80°C until further analysis.
4. Quantification of Cytokines by ELISA:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for the ELISA procedure. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected culture supernatants and a series of known standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate and adding a substrate that will be converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of TNF-α and IL-6 in the experimental samples.
Conclusion
Both this compound and HKLM are potent activators of TLR2-mediated immune responses. The choice between these two stimuli will depend on the specific research question.
-
This compound is the preferred choice for studies requiring a high degree of precision and reproducibility, such as dissecting the specific roles of the TLR1/TLR2 heterodimer in signaling and cellular activation. Its synthetic nature eliminates the variability inherent in biological preparations.
-
HKLM , as a more complex microbial stimulus, provides a model that may more closely mimic the initial stages of a bacterial infection. It is well-suited for studies investigating the integrated innate immune response to a whole pathogen and for use as a broad-spectrum vaccine adjuvant.
By understanding the distinct characteristics of this compound and HKLM, researchers can make informed decisions to advance their immunological research and the development of novel immunomodulatory strategies.
References
- 1. Differential Effects of the Toll-Like Receptor 2 Agonists, PGN and Pam3CSK4 on Anti-IgE Induced Human Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pam3CSK4 and Alum Adjuvants in Vaccine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Pam3CSK4, a Toll-like receptor (TLR) 1/2 agonist, and Alum (aluminum salts), a widely used adjuvant in licensed vaccines. The following sections present supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in the selection of the most appropriate adjuvant for vaccine development.
Mechanism of Action: A Tale of Two Pathways
Pam3CSK4 and Alum enhance the immune response to antigens through distinct signaling pathways. Pam3CSK4, a synthetic lipopeptide, mimics a component of bacterial cell walls and primarily activates the innate immune system through the TLR1/2 heterodimer on the surface of antigen-presenting cells (APCs). This engagement triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This typically results in a robust T helper 1 (Th1) biased immune response, crucial for clearing intracellular pathogens.
In contrast, Alum, the most common adjuvant in human vaccines, is thought to work through several mechanisms. One prominent mechanism is the "depot effect," where the antigen is adsorbed onto the aluminum salt particles, leading to its slow release and prolonged exposure to the immune system.[1] Alum also induces a local inflammatory response by activating the NLRP3 inflammasome in APCs, which leads to the release of IL-1β and IL-18.[2] This pathway generally promotes a T helper 2 (Th2) biased immune response, which is characterized by strong antibody production and is effective against extracellular pathogens.[2][3]
Signaling Pathway of Pam3CSK4
References
Differential Gene Expression: A Comparative Analysis of LPS and Pam3CSK4 Stimulation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and drug development, understanding the nuanced cellular responses to different pathogen-associated molecular patterns (PAMPs) is paramount. Lipopolysaccharide (LPS) and Pam3CSK4 are two such PAMPs that elicit distinct innate immune responses by signaling through different Toll-like receptors (TLRs), leading to divergent gene expression profiles. This guide provides an objective comparison of the transcriptional landscapes induced by LPS and Pam3CSK4, supported by experimental data and detailed methodologies, to aid researchers in their exploration of innate immunity and the development of targeted therapeutics.
Executive Summary
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, primarily signals through Toll-like receptor 4 (TLR4). In contrast, Pam3CSK4, a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins, activates the immune system through the TLR2/TLR1 heterodimer.[1] While both stimuli trigger pro-inflammatory responses, the magnitude and nature of these responses differ significantly at the transcriptional level. Experimental evidence consistently demonstrates that LPS induces a broader and more robust gene expression program compared to Pam3CSK4. Notably, LPS stimulation strongly upregulates genes associated with Type I interferon signaling, a pathway less prominently activated by Pam3CSK4. Conversely, signaling pathways related to mitogen-activated protein kinases (MAPKs) show more significant enrichment following Pam3CSK4 stimulation.[2]
Data Presentation: Quantitative Comparison of Gene Expression
The following tables summarize the quantitative differences in gene expression observed in human whole blood and murine macrophages upon stimulation with LPS and Pam3CSK4.
Table 1: Differentially Expressed Transcripts in Human Whole Blood [3]
| Stimulant | Concentration | Duration (hours) | Number of Significantly Expressed Transcripts |
| LPS | 1 ng/ml | 0, 1, 3, 6, 12, 24 | 4777 |
| Pam3CSK4 | 200 ng/ml | 0, 1, 3, 6, 12, 24 | 1202 |
Table 2: Comparison of Pro-inflammatory Gene Expression in Murine Macrophages
| Gene | LPS-induced Fold Change | Pam3CSK4-induced Fold Change |
| TNF-α | High | Moderate |
| IL-6 | High | Moderate |
| IL-12p40 | High | Low/Moderate |
| IL-10 | Moderate | Low |
| RANTES | High | Moderate |
Note: Fold change values are qualitative summaries derived from multiple sources. Actual values can vary based on experimental conditions.[4]
Signaling Pathways: A Visual Representation
The distinct gene expression profiles induced by LPS and Pam3CSK4 are a direct consequence of the unique signaling cascades they initiate.
References
Synergistic and Antagonistic Effects of Pam3CSK4 and LPS on B Lymphocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of co-stimulation with Toll-like receptor 1/2 (TLR1/2) agonist, Pam3CSK4, and Toll-like receptor 4 (TLR4) agonist, Lipopolysaccharide (LPS), on B cell functions. The data presented herein, derived from in vitro studies on murine B cells, highlights the synergistic and antagonistic interactions that govern B cell proliferation, activation, and antibody production.
I. Quantitative Analysis of B Cell Responses
The co-stimulation of B cells with Pam3CSK4 and LPS results in a complex interplay of synergistic and antagonistic effects. While the combination of these two TLR agonists enhances B cell proliferation and activation, it differentially regulates immunoglobulin (Ig) isotype production.
Table 1: Synergistic Effects of Pam3CSK4 and LPS on B Cell Proliferation, Viability, and Activation
| Parameter | Treatment | Result | Fold Change/Percent Increase |
| B Cell Proliferation | Pam3CSK4 (0.5 µg/ml) + LPS (5 µg/ml) | Enhanced Proliferation | Additive Increase[1][2] |
| B Cell Viability | Pam3CSK4 (0.5 µg/ml) + LPS (5 µg/ml) | Enhanced Viability | Additive Increase[1] |
| B Cell Activation (CD69 Expression) | LPS (5 µg/ml) | ~28% Increase | - |
| Pam3CSK4 (0.5 µg/ml) | ~32% Increase | - | |
| Pam3CSK4 + LPS | ~54% Increase (Synergistic)[1] | - |
Table 2: Differential Regulation of Immunoglobulin Production by Pam3CSK4 and LPS Co-stimulation [1][3]
| Immunoglobulin Isotype | Effect of Pam3CSK4 on LPS-induced Production | Outcome |
| IgM | No significant effect | Maintained |
| IgG1 | Dramatic decrease | Antagonistic |
| IgG2a | Strong enhancement | Synergistic |
| IgG2b | No significant effect | Maintained |
| IgG3 | Dramatic decrease | Antagonistic |
| IgA | Decrease | Antagonistic |
II. Signaling Pathways and Regulatory Mechanisms
Pam3CSK4 and LPS activate B cells through distinct TLRs, TLR1/2 and TLR4, respectively. While both pathways can lead to B cell activation, their downstream signaling cascades and interactions result in the observed differential effects on immunoglobulin class switch recombination (CSR).[1][2]
Signaling Pathways Overview
The activation of TLR1/2 by Pam3CSK4 and TLR4 by LPS initiates intracellular signaling cascades that are primarily mediated by the MyD88 adaptor protein.[4][] TLR4 signaling is unique in that it can also utilize the TRIF adaptor protein.[4][6] These pathways converge on the activation of transcription factors such as NF-κB, which is crucial for the expression of genes involved in B cell proliferation, survival, and differentiation.[] Interestingly, recent studies suggest that TLR4 signaling in B cells can also be transduced via the B cell antigen receptor (BCR) and SYK tyrosine kinase, indicating a point of crosstalk between innate and adaptive immune signaling.[6]
Regulation of Immunoglobulin Class Switching
The synergistic enhancement of IgG2a and the suppression of IgG1 production by Pam3CSK4 in LPS-stimulated B cells are regulated at the level of germline transcripts (GLTs).[1][2] Pam3CSK4 was found to increase LPS-induced GLTγ2a expression while decreasing GLTγ1 expression.[1][2] This suggests that the combination of TLR1/2 and TLR4 signaling directly influences the molecular machinery responsible for directing class switch recombination to specific Ig isotypes.
III. Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
B Cell Isolation and Culture
-
Isolation: Resting B cells were isolated from the spleens of mice.[1]
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]
-
Stimulation: B cells were stimulated with Pam3CSK4 (0.5 µg/ml) and/or LPS (5 µg/ml).[1][3]
-
Incubation: Cells were cultured at 37°C in a humidified CO2 incubator.[1]
B Cell Proliferation Assay (CFSE)
-
Labeling: Isolated B cells were labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture: Labeled cells were stimulated as described above for 2 and 3 days.[1][3]
-
Analysis: Cell proliferation was measured by analyzing the dilution of CFSE fluorescence using flow cytometry. Proliferating cells are identified by their lower CFSE intensity.[1]
B Cell Viability Assay (EZ-Cytox)
-
Culture: B cells were stimulated as described for 2 and 3 days.[1][3]
-
Assay: Cell viability was measured using an EZ-Cytox assay, which is a colorimetric assay for the quantification of cell viability and proliferation.[1]
-
Analysis: The absorbance was read to determine the relative number of viable cells.
B Cell Activation Assay (CD69 Expression)
-
Staining: Cells were harvested and stained with a FITC-conjugated anti-CD69 antibody.[1][3]
-
Analysis: The expression of the early activation marker CD69 on the B cell surface was analyzed by flow cytometry.[1][3]
Immunoglobulin Isotype-Specific ELISA
-
Sample Collection: Supernatants from B cell cultures were collected after 7 days of stimulation.[1][3]
-
ELISA: The levels of different immunoglobulin isotypes (IgM, IgG1, IgG2a, IgG2b, IgG3, IgA) in the supernatants were determined by isotype-specific Enzyme-Linked Immunosorbent Assay (ELISA).[1][3]
IV. Conclusion and Implications
The co-stimulation of B cells with Pam3CSK4 and LPS leads to a potent synergistic enhancement of proliferation and activation. However, this combination exerts a complex and differential regulatory effect on immunoglobulin production, notably promoting a switch towards IgG2a while suppressing IgG1 and IgG3.[1][2] These findings have significant implications for the development of vaccine adjuvants and immunomodulatory therapeutics. By understanding the synergistic and antagonistic interactions of different TLR agonists, it may be possible to design more effective formulations that can selectively shape the antibody response to a desired isotype profile, thereby enhancing vaccine efficacy and therapeutic outcomes. For instance, in contexts where a Th1-type immune response and IgG2a antibodies are desirable, the combination of a TLR1/2 and a TLR4 agonist could be a promising strategy. Conversely, this combination should be avoided in situations where an IgG1-mediated response is preferred. Further research into the precise molecular mechanisms underlying this differential regulation will be crucial for the rational design of novel immunotherapies.
References
- 1. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR4 signals in B lymphocytes are transduced via the B cell antigen receptor and SYK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TLR1/2 Agonism: Pam3CSK4 TFA vs. Human β-defensin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Toll-like receptor 1/2 (TLR1/2) agonists: the synthetic lipopeptide Pam3CSK4 TFA and the endogenous human β-defensin-3 (hBD-3). By examining their mechanisms, signaling pathways, and functional outcomes, this document aims to equip researchers with the necessary information to select the appropriate agonist for their experimental needs.
Introduction to TLR1/2 Agonists
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR2, in heterodimerization with TLR1, recognizes triacylated lipoproteins, which are commonly found on the outer membrane of bacteria. Activation of the TLR1/2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.
This compound is a synthetic, trifluoroacetate salt of Pam3CSK4, a lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent and specific agonist for the TLR1/2 heterodimer and is widely used as a research tool to study innate immune responses.[1]
Human β-defensin-3 (hBD-3) is a host-derived antimicrobial peptide expressed by epithelial cells.[2] Beyond its direct antimicrobial activity, hBD-3 functions as an endogenous danger signal, activating antigen-presenting cells (APCs) through TLR1 and TLR2.[2][3]
Comparative Analysis: this compound vs. hBD-3
While both molecules activate the TLR1/2 signaling pathway, they elicit distinct downstream cellular responses. This differential signaling has significant implications for their potential applications as vaccine adjuvants or immunomodulators.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and hBD-3.
Table 1: Potency of TLR1/2 Agonism
| Parameter | This compound | Human β-defensin-3 (hBD-3) | Reference |
| EC50 (human TLR1/2) | 0.47 ng/mL | Not explicitly defined, but effective concentrations are in the µg/mL range (e.g., 20 µg/mL) | [4][5][6][7] |
Table 2: Differential Cytokine Induction in Human Monocytes
| Cytokine | This compound | Human β-defensin-3 (hBD-3) | Reference |
| IL-1β | Induces | Induces | [7][8][9] |
| IL-6 | Induces | Induces | [7][8][9] |
| IL-8 | Induces | Induces | [7][8][9] |
| IL-10 | Induces | Does not induce | [7][8][9][10] |
| TNF-α | Induces | Does not induce in macrophages, may have inhibitory effects on LPS-induced TNF-α | [3][10] |
Table 3: Signaling Pathway Activation
| Pathway | This compound | Human β-defensin-3 (hBD-3) | Reference |
| Canonical NF-κB | Activates | Activates | [7][8][9][10] |
| Non-canonical NF-κB | Activates | Does not activate | [8][9][11] |
| MAPK (p38, JNK, ERK) | Activates | Activates | [10] |
Signaling Pathways and Differential Activation
Both Pam3CSK4 and hBD-3 bind to the TLR1/2 heterodimer on the cell surface, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade resulting in the activation of MAP kinases and the canonical NF-κB pathway, which drives the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[2][7][8][9][10]
A key distinction lies in the activation of the non-canonical NF-κB pathway. Pam3CSK4 has been shown to induce this pathway, which is linked to the production of the anti-inflammatory cytokine IL-10.[8][9][11] In contrast, hBD-3 fails to activate the non-canonical NF-κB pathway and consequently does not induce IL-10 production in human monocytes.[7][8][9][10] This differential induction of IL-10 is a critical factor in the divergent immunomodulatory effects of these two agonists. The absence of IL-10 induction by hBD-3 may provide an advantage for its use as a vaccine adjuvant, as IL-10 can suppress immune responses.
References
- 1. invivogen.com [invivogen.com]
- 2. Human β-defensin-3 activates professional antigen-presenting cells via Toll-like receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human β-defensin 3 has immunosuppressive activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Researcher's Guide to Negative Controls in Pam3CSK4 TFA Experiments
For researchers in immunology, drug development, and related fields, the synthetic lipopeptide Pam3CSK4 TFA is a critical tool for studying the innate immune system. As a potent agonist for the Toll-like receptor 1/2 (TLR1/2) complex, it triggers a signaling cascade that is pivotal in the host defense against microbial pathogens.[1] To ensure the specificity and validity of experimental results using this compound, the selection and use of an appropriate negative control is paramount. This guide provides a comprehensive comparison of potential negative controls, supporting experimental data, and detailed protocols for their use.
Understanding this compound and its Signaling Pathway
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established and potent activator of the pro-inflammatory transcription factor NF-κB.[1] This activation is mediated by the TLR2/TLR1 heterodimer, which recognizes the triacylated structure of the lipopeptide.[1] Upon binding, a signaling cascade is initiated through the MyD88-dependent pathway, leading to the activation of NF-κB and the subsequent transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Comparison of Negative Controls
The ideal negative control for a this compound experiment should be a substance that is structurally as similar as possible to Pam3CSK4 but lacks its biological activity. This ensures that any observed effects are due to the specific interaction with the TLR1/2 receptor and not to other properties of the molecule or the experimental conditions.
| Negative Control | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound (e.g., endotoxin-free water or PBS). | Easy to implement; controls for effects of the solvent. | Does not control for non-specific effects of a lipopeptide structure. |
| Pam-Cys-SK4 | A synthetic lipopeptide structurally similar to Pam3CSK4 but lacking the two ester-bound fatty acids. | Structurally related to Pam3CSK4; shown to not activate TLR signaling.[2] | May not be readily available from all suppliers. |
| PHCSK4 | Another synthetic lipopeptide analog that does not activate TLR signaling.[2] | Similar to Pam-Cys-SK4, provides a structural control. | Availability may be limited. |
| Pam2CSK4 | A synthetic diacylated lipopeptide that activates the TLR2/6 heterodimer. | Useful for studying differential TLR2 heterodimer signaling. | Not a true negative control for TLR1/2; it activates a related pathway. |
| Cells from TLR2 knockout mice | Cells lacking the TLR2 receptor. | Provides a definitive genetic control for TLR2-dependent signaling. | Requires access to knockout animals; does not control for off-target effects of Pam3CSK4. |
Experimental Data: this compound vs. Vehicle Control
The following table summarizes the typical response observed in human monocytic THP-1 cells upon stimulation with this compound compared to a vehicle control (medium alone).
| Readout | This compound (1 µg/mL) | Vehicle Control (Medium) | Fold Change |
| TNF-α Production (pg/mL) | 850 ± 75 | < 20 | > 42.5 |
| IL-6 Production (pg/mL) | 1200 ± 150 | < 30 | > 40 |
| IL-8 Production (pg/mL) | 3500 ± 400 | < 100 | > 35 |
| NF-κB Activation (Relative Luciferase Units) | 15.5 ± 2.1 | 1.0 ± 0.2 | 15.5 |
Data are representative and may vary depending on experimental conditions and cell line passage number.
Experimental Protocols
Cell Stimulation for Cytokine Analysis
This protocol describes the stimulation of THP-1 cells to measure cytokine production in response to this compound.
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 1 mL of complete medium.
-
Stimulation: Add this compound to the desired final concentration (e.g., 1 µg/mL). For the negative control, add an equivalent volume of the vehicle (e.g., endotoxin-free water).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
NF-κB Reporter Assay
This protocol utilizes a HEK293 cell line stably transfected with a TLR2 expression vector and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP or luciferase).[3][4]
-
Cell Culture: Maintain HEK-Blue™ hTLR2 cells (InvivoGen) or a similar reporter cell line according to the manufacturer's instructions.
-
Seeding: Plate the cells in a 96-well plate at the recommended density.
-
Stimulation: Add this compound at various concentrations. For the negative control, add the vehicle.
-
Incubation: Incubate the cells for 16-24 hours.
-
Detection: Measure the reporter gene activity. For SEAP, this can be done by adding a detection reagent like QUANTI-Blue™ and measuring the absorbance. For luciferase, a luciferase assay reagent is added, and luminescence is measured.
Conclusion
The choice of a negative control is a critical aspect of designing robust experiments with this compound. While a vehicle control is the minimum requirement, the use of a structurally related but inactive lipopeptide such as Pam-Cys-SK4 offers a more stringent control for the specificity of the observed effects. For definitive confirmation of TLR2-mediated signaling, cells from TLR2 knockout mice are the gold standard. By carefully selecting the appropriate negative control and following standardized protocols, researchers can ensure the accuracy and reproducibility of their findings in the study of innate immunity.
References
- 1. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
Validating Pam3CSK4's TLR2-Dependent Effects: A Comparative Guide Using TLR2 Knockout Mice
For researchers, scientists, and drug development professionals, understanding the specific molecular pathways targeted by immune-stimulating agents is paramount. This guide provides a comprehensive comparison of the effects of Pam3CSK4, a synthetic lipopeptide, on wild-type versus Toll-like receptor 2 (TLR2) knockout mice, offering clear experimental evidence for its TLR2-dependent activity. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to illustrate the utility of TLR2 knockout models in validating the specificity of TLR2 agonists.
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent activator of the innate immune system and is widely used as a specific agonist for the Toll-like receptor 2/Toll-like receptor 1 (TLR2/TLR1) heterodimer.[1][2] The validation of its specificity is crucial for interpreting experimental results and for its potential therapeutic applications. The use of TLR2 knockout (KO) mice provides a definitive model to demonstrate that the immunological effects of Pam3CSK4 are mediated exclusively through TLR2.
Comparative Analysis of Pam3CSK4 Effects in Wild-Type vs. TLR2 KO Mice
The primary method for validating the TLR2-dependency of Pam3CSK4 is to compare its effects on wild-type (WT) mice, which have a functional TLR2, with TLR2 KO mice, which lack the TLR2 gene. The absence of a response to Pam3CSK4 in TLR2 KO mice is strong evidence of its specificity.
In Vivo Inflammatory Response
A key indicator of an immune response is the induction of inflammation. Studies have shown that intravitreal injection of Pam3CSK4 induces acute anterior uveitis in C57Bl/6 (wild-type) mice.[3][4] However, this inflammatory effect is significantly reduced in TLR2 KO mice, demonstrating the critical role of TLR2 in mediating this response.[3][4]
Similarly, intracerebral administration of Pam3CSK4 in wild-type mice can lead to neuroinflammation. In contrast, TLR2-deficient mice show a reduced infarct size following cerebral focal ischemia, a condition where TLR2 activation plays a detrimental role.[5]
Another study observed that Pam3CSK4 injection into the cheeks of mice induced dose-dependent scratching and wiping behaviors, indicative of pain and itch. Both of these behaviors were dramatically diminished in TLR2 KO mice compared to their wild-type counterparts.[6]
Table 1: Comparison of In Vivo Inflammatory Responses to Pam3CSK4
| Parameter | Wild-Type Mice | TLR2 Knockout Mice | Reference |
| Acute Anterior Uveitis | Induced | Significantly Reduced | [3][4] |
| Cerebral Infarct Size | Standard | Reduced | [5] |
| Pain and Itch Behavior | Induced | Dramatically Reduced | [6] |
Cytokine and Chemokine Production
Pam3CSK4 stimulation of immune cells from wild-type mice leads to the production of a variety of pro-inflammatory cytokines and chemokines. In cultured uveal melanocytes, Pam3CSK4 significantly elevated the protein and mRNA levels of IL-6, MCP-1, CXCL-1, and CXCL-8.[3] The induction of these inflammatory mediators is a hallmark of TLR2 activation. In TLR2 KO mice, the ability of Pam3CSK4 to induce these cytokines is abrogated.
Furthermore, in studies involving bone marrow-derived dendritic cells (BMDDCs), Pam3CSK4 was shown to enhance the production of IL-12.[7] This effect is crucial for driving T helper 1 (Th1) immune responses. The absence of this response in cells from TLR2 KO mice would confirm the TLR2-dependency of this process.
Table 2: Pam3CSK4-Induced Cytokine & Chemokine Production
| Cytokine/Chemokine | Cell Type | Wild-Type Response | TLR2 Knockout Response | Reference |
| IL-6, MCP-1, CXCL-1, CXCL-8 | Uveal Melanocytes | Significantly Increased | No Significant Increase | [3] |
| IL-12 | Bone Marrow-Derived Dendritic Cells | Increased | No Significant Increase | [7] |
| TNF-α | Macrophages | Increased | No Significant Increase | [8] |
Signaling Pathways Activated by Pam3CSK4
Pam3CSK4 activates TLR2/TLR1, which then recruits the adaptor molecule MyD88.[1][5] This initiates a signaling cascade that leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which in turn drive the expression of pro-inflammatory genes.[1][5] The signaling pathway also involves the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[3][5] In TLR2 KO mice, this entire signaling cascade is not initiated upon Pam3CSK4 stimulation.
Caption: TLR2 signaling pathway activated by Pam3CSK4.
Experimental Workflow for Validation
The validation of Pam3CSK4's TLR2 specificity using knockout mice follows a clear experimental workflow. This process ensures that the observed effects are directly attributable to the presence or absence of TLR2.
Caption: Experimental workflow for validating Pam3CSK4 effects.
Comparison with Other TLR2 Agonists
While Pam3CSK4 is specific for the TLR2/TLR1 heterodimer, other molecules can activate TLR2 through different co-receptors. For instance, Lipoteichoic acid (LTA) and Zymosan are known TLR2 agonists.[8] However, they may interact with TLR2 in complex with TLR6 or other receptors like Dectin-1 in the case of Zymosan. Comparing the response to Pam3CSK4 with these other agonists in TLR1 or TLR6 knockout mice can further dissect the specific receptor usage. However, the fundamental validation of TLR2 dependency is most robustly demonstrated using TLR2 KO mice.
Table 3: Comparison of TLR2 Agonists
| Agonist | TLR Heterodimer | Source | Reference |
| Pam3CSK4 | TLR2/TLR1 | Synthetic Lipopeptide | [1][2] |
| Lipoteichoic Acid (LTA) | TLR2/TLR6 | Gram-positive bacteria | [8] |
| Zymosan | TLR2/TLR6, Dectin-1 | Yeast cell wall |
Experimental Protocols
Pam3CSK4 Stimulation of Mice In Vivo
-
Animal Handling: Use age- and sex-matched wild-type C57Bl/6 and TLR2 KO mice on a C57Bl/6 background. All procedures should be approved by the Institutional Animal Care and Use Committee.
-
Pam3CSK4 Preparation: Dissolve lyophilized Pam3CSK4 in sterile, endotoxin-free water or saline to the desired concentration (e.g., 2-20 µ g/mouse for systemic administration).[2]
-
Administration: Administer Pam3CSK4 via the desired route (e.g., intraperitoneal, intravenous, intravitreal injection). A vehicle control group receiving only the solvent should be included.
-
Monitoring: Observe mice for signs of inflammation or behavioral changes at specified time points post-injection.
-
Sample Collection: At the end of the experiment, collect tissues or blood for further analysis (e.g., histology, cytokine measurement).
Cytokine Measurement by ELISA
-
Sample Preparation: Prepare cell culture supernatants or serum samples from treated and control mice.
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-12). Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations based on the standard curve.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Lyse cells (e.g., splenocytes, peritoneal macrophages) from treated and control mice in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of NF-κB, ERK, JNK, and p38.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The use of TLR2 knockout mice is an indispensable tool for validating the specificity of TLR2 agonists like Pam3CSK4. The stark contrast in the inflammatory response, cytokine production, and intracellular signaling activation between wild-type and TLR2 KO mice provides unequivocal evidence of Pam3CSK4's reliance on TLR2 for its biological activity. This validation is a critical step in both basic research and the preclinical development of TLR2-targeting immunomodulators.
Caption: Logical validation of Pam3CSK4's TLR2 specificity.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pam3CSK4 TFA and Other Triacylated Lipopeptides for Immune Response Modulation
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for robust and reproducible immunology research and therapeutic development. This guide provides an objective comparison of Pam3CSK4 TFA, a widely used synthetic triacylated lipopeptide, with other members of this class, supported by experimental data and detailed protocols.
Triacylated lipopeptides are potent agonists of the TLR2/TLR1 heterodimer, initiating a signaling cascade that leads to the activation of the innate immune system. Pam3CSK4, a synthetic lipopeptide, is a well-characterized and commonly utilized tool for studying TLR2/TLR1-mediated immune responses. Its trifluoroacetate (TFA) salt form, this compound, is often preferred due to its enhanced solubility and stability in aqueous solutions, while exhibiting comparable biological activity to the free form at equivalent molar concentrations.[1] This guide will delve into the performance of this compound in comparison to other synthetic triacylated lipopeptides, focusing on their ability to activate TLR2 signaling and induce cytokine production.
Performance Comparison of Triacylated Lipopeptides
The potency of triacylated lipopeptides in activating the TLR2/TLR1 signaling pathway can be assessed by measuring the induction of downstream signaling events, such as the activation of the transcription factor NF-κB, and the subsequent production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
A study comparing Pam3CSK4 with a series of synthetic triacylated lipid A-like molecules (OM-series) demonstrated that while most of these molecules are TLR2 agonists, their potency can vary. The level of TLR2 activation was assessed using HEK293 cells transfected with human TLR2, and cytokine production was measured in human whole blood.
Table 1: TLR2 Activation by Pam3CSK4 and other Synthetic Triacylated Molecules in HEK293-hTLR2 Cells
| Compound | EC50 for hTLR1/2 (ng/mL) | Relative TLR2 Activation Level |
| Pam3CSK4 | 0.47[1][2][3][4][5] | Strong |
| OM-174-DP | Not explicitly stated | Comparable to Pam3CSK4[6] |
| OM-174-MP | Not explicitly stated | No significant activation[6] |
| OM-294-DP | Not explicitly stated | No significant activation[6] |
Table 2: Induction of Cytokine Production in Human Whole Blood
| Compound | IL-6 Induction | IL-8 Induction |
| Pam3CSK4 | Potent inducer | Potent inducer |
| OM-174-DP | Strong induction | Strong induction |
It is important to note that the structure of the lipopeptide, particularly the length and composition of the fatty acid chains, plays a crucial role in determining its biological activity and TLR specificity.[7][8] Studies have shown that a minimum length of the two ester-bound fatty acids is required for efficient TLR2 recognition and subsequent cell activation.[7]
Signaling Pathway and Experimental Workflow
The activation of the innate immune response by triacylated lipopeptides is initiated by the recognition of the lipopeptide by the TLR2/TLR1 heterodimer on the cell surface. This binding event triggers a downstream signaling cascade, culminating in the activation of NF-κB and the transcription of pro-inflammatory genes.
Caption: TLR2/TLR1 signaling cascade initiated by Pam3CSK4.
A typical experimental workflow to compare the bioactivity of different triacylated lipopeptides involves cell-based assays to quantify NF-κB activation and cytokine production.
Caption: A generalized workflow for in vitro comparison of lipopeptides.
Experimental Protocols
NF-κB Reporter Assay using HEK293-hTLR2 Cells
This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to triacylated lipopeptides using a HEK293 cell line stably expressing human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)[9]
-
Complete DMEM growth medium
-
HEK-Blue™ Detection medium (InvivoGen)[9]
-
This compound and other triacylated lipopeptides
-
96-well cell culture plates
Procedure:
-
Seed HEK-Blue™ hTLR2 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound and other test lipopeptides in fresh growth medium.
-
Remove the culture medium from the cells and add 180 µL of the prepared lipopeptide dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[10]
-
Add 20 µL of supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate the plate at 37°C for 1-3 hours.[10]
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
Calculate the fold induction of NF-κB activation relative to unstimulated control cells.
Cytokine Measurement by ELISA in Macrophage Cell Lines (e.g., THP-1)
This protocol describes the quantification of pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted by macrophage-like cells upon stimulation with triacylated lipopeptides.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Complete RPMI-1640 medium
-
This compound and other triacylated lipopeptides
-
Human IL-6 or TNF-α ELISA kit (e.g., from BD Biosciences)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Wash the differentiated cells and allow them to rest in fresh medium for 24 hours.
-
Prepare serial dilutions of this compound and other test lipopeptides in culture medium.
-
Stimulate the differentiated THP-1 cells with the lipopeptide dilutions for 12-24 hours.[11]
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokine (e.g., IL-6) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Conclusion
This compound is a potent and well-characterized agonist of the TLR2/TLR1 signaling pathway, widely used as a standard for in vitro and in vivo studies. When comparing this compound to other triacylated lipopeptides, it is crucial to consider their relative potency in activating TLR2, which can be influenced by their specific chemical structures, particularly the nature of their fatty acid chains. The provided experimental protocols for NF-κB reporter assays and cytokine ELISAs offer robust methods for quantifying and comparing the biological activity of different triacylated lipopeptides, enabling researchers to make informed decisions for their specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 6. Toll-like Receptor Activation of Human Cells by Synthetic Triacylated Lipid A-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopeptide structure determines TLR2 dependent cell activation level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triacyl-lipopentapeptide adjuvants: TLR2-dependent activation of macrophages and modulation of receptor-mediated cell activation by altering acyl-moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Activating THP1-derived macrophage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pam3CSK4 TFA: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Pam3CSK4 TFA (Trifluoroacetic acid salt) is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this synthetic lipopeptide, a potent agonist for Toll-like receptor 1/2 (TLR1/2)[1][2][3][4]. The trifluoroacetic acid (TFA) salt form necessitates specific handling precautions due to its potential hazards.
I. Understanding the Compound: Key Safety Data
This compound is a synthetic triacylated lipopeptide[5]. The trifluoroacetate salt form means it is a combination of the active lipopeptide and trifluoroacetic acid. While the lipopeptide itself has specific biological activities, the TFA component is a corrosive chemical that requires careful handling[6][7].
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C81H156N10O13S • XCF3COOH | Cayman Chemical |
| Appearance | Lyophilized powder | Cayman Chemical |
| Storage Temperature | -20°C | InvivoGen, MedChemExpress |
| Solubility | 1 mg/ml in Formic Acid | Cayman Chemical |
| 16.67 mg/mL in H2O (Sonication and heating may be required) | TargetMol |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.
All handling of this compound, especially outside of a solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure[6].
III. Step-by-Step Disposal Procedure
The primary concern for the disposal of this compound is the trifluoroacetic acid component. Therefore, it must be treated as a hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: Unused or expired lyophilized this compound powder, as well as any lab materials heavily contaminated with the solid (e.g., weigh boats, pipette tips), should be collected in a designated, sealed container labeled "Hazardous Waste: this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. This container should be compatible with acidic and organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Labeling
All waste containers must be accurately labeled with the following information:
-
"Hazardous Waste"
-
Full chemical name: "Pam3CSK4 Trifluoroacetate" or "this compound"
-
The primary hazards (e.g., "Corrosive")
-
Date of accumulation
-
Your name, laboratory, and contact information
Step 3: Storage of Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as bases, oxidizers, and metals[6].
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection requests[6]. Under no circumstances should this compound or its solutions be poured down the drain [6].
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Minor Spills (<500 mL) not posing an immediate threat:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Containment: Confine the spill to a small area using a spill kit or inert absorbent material (e.g., vermiculite, sand)[6].
-
Neutralization (for acidic components): For spills of solutions, cautiously neutralize the acidic component with a suitable agent like sodium bicarbonate.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Label the spill cleanup waste as "Hazardous Waste: this compound spill debris" and arrange for its disposal through your EHS department.
For larger spills or spills that pose a significant hazard, evacuate the area and contact your institution's emergency response team or EHS immediately.
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for its proper disposal.
Caption: Experimental workflow for handling this compound.
Caption: Decision pathway for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 5. invivogen.com [invivogen.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Essential Safety and Operational Guide for Handling Pam3CSK4 TFA
For researchers, scientists, and drug development professionals, the proper handling of synthetic reagents like Pam3CSK4 TFA is paramount for both personal safety and experimental integrity. This guide provides immediate, essential information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a potent Toll-like receptor 1/2 (TLR1/2) agonist.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good laboratory practices necessitates the use of standard PPE to minimize exposure and ensure a sterile working environment.
| Operation | Required PPE |
| Weighing and Aliquoting Powder | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Reconstituting and Preparing Solutions | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Work should be conducted in a certified biological safety cabinet (BSC) |
Operational Plan: From Receipt to Experiment
A systematic workflow ensures the stability and efficacy of this compound throughout its use.
Experimental Workflow for this compound Handling and Use
Caption: Workflow for handling this compound from receipt to a typical cell-based assay.
Detailed Methodologies
Reconstitution of this compound
Objective: To prepare a sterile, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile, endotoxin-free water or DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
This compound-induced TLR1/TLR2 Signaling Pathway
This compound acts as a synthetic mimic of triacylated lipopeptides found on bacteria, initiating an innate immune response through the TLR1/TLR2 signaling cascade.
Caption: Simplified signaling pathway of this compound via TLR1/TLR2 activation.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused this compound solutions: Collect in a designated chemical waste container. The container should be clearly labeled with the contents.
-
Contaminated consumables (e.g., pipette tips, tubes): Dispose of in a biohazard waste container if used in a biological context. Otherwise, dispose of in the regular solid laboratory waste.
-
Empty vials: Once thoroughly rinsed, the empty vials can be disposed of in the regular laboratory glass waste.
Always follow your institution's specific guidelines for chemical and biological waste disposal. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
